Ethyl 3-methyl-5-phenyl-1h-pyrazole-4-carboxylate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
ethyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)11-9(2)14-15-12(11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVCIGONLNLBNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512845 | |
| Record name | Ethyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76923-16-5 | |
| Record name | Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76923-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Architect's Guide to a Privileged Scaffold: A Technical Review on the Synthesis of 1,3,5-Trisubstituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole core is a cornerstone of modern medicinal chemistry, featuring prominently in a multitude of blockbuster drugs. Its remarkable pharmacological versatility stems from its unique electronic properties and the spatial arrangement of its substituents, which can be finely tuned to optimize interactions with biological targets. Among the various substitution patterns, the 1,3,5-trisubstituted pyrazole motif offers a particularly rich playground for molecular design. This in-depth technical guide provides a comprehensive overview of the key synthetic strategies for accessing this privileged scaffold. Moving beyond a mere catalog of reactions, this review delves into the mechanistic underpinnings of each method, offering insights into the causality behind experimental choices and empowering researchers to make informed decisions in their synthetic endeavors. We will explore classical cyclocondensation reactions, modern multicomponent strategies, elegant cycloaddition approaches, and the burgeoning field of green synthesis, all supported by detailed protocols and illustrative data.
Introduction: The Enduring Legacy of the Pyrazole Core
The five-membered aromatic heterocycle, pyrazole, has captivated the attention of chemists for over a century, ever since its initial synthesis by Ludwig Knorr in 1883.[1][2] Its derivatives have proven to be invaluable in numerous fields, from agrochemicals to materials science.[3][4] However, it is in the realm of drug discovery that the pyrazole scaffold has truly cemented its status as a "privileged structure." This is evidenced by its presence in a wide array of approved drugs, including the anti-inflammatory agent celecoxib, the weight-loss drug rimonabant, and the erectile dysfunction medication sildenafil (Viagra®).[5][6][7]
The therapeutic success of pyrazole-containing drugs can be attributed to several key features of the ring system. The two adjacent nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules.[2] Furthermore, the aromatic nature of the ring provides a rigid scaffold upon which substituents at the 1, 3, and 5 positions can be precisely oriented to probe the binding pockets of enzymes and receptors. The ability to modulate the steric and electronic properties of these substituents is paramount in the hit-to-lead and lead optimization phases of drug development. This guide will focus on the synthetic methodologies that enable the construction of the versatile 1,3,5-trisubstituted pyrazole core.
The Workhorse: Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines (The Knorr Pyrazole Synthesis)
The most classical and enduring method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a transformation famously known as the Knorr pyrazole synthesis.[1][8][9] This acid-catalyzed reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.
Mechanistic Insights and Regioselectivity
The reaction is typically initiated by the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl groups of the 1,3-dicarbonyl compound.[1] Subsequent condensation and cyclization lead to the pyrazole product. A critical consideration in the synthesis of 1,3,5-trisubstituted pyrazoles using unsymmetrical 1,3-diketones is the issue of regioselectivity. The initial attack of the substituted hydrazine can occur at either of the two non-equivalent carbonyl groups, potentially leading to a mixture of two regioisomeric pyrazoles.[8][10] The regiochemical outcome is influenced by a combination of steric and electronic factors of both the 1,3-dicarbonyl compound and the hydrazine.
Diagram 1: The Knorr Pyrazole Synthesis Workflow
Caption: A simplified workflow of the Knorr pyrazole synthesis.
Experimental Protocol: A General Procedure for the Knorr Synthesis
The following is a representative protocol for the synthesis of 1,3,5-trisubstituted pyrazoles via the Knorr reaction.
Materials:
-
1,3-Diketone (1.0 eq)
-
Substituted Hydrazine Hydrochloride (1.1 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve the 1,3-diketone in ethanol in a round-bottom flask.
-
Add the substituted hydrazine hydrochloride and a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and collect the precipitated solid by filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 1,3,5-trisubstituted pyrazole.
Note: The regioselectivity of the reaction should be determined by appropriate analytical techniques, such as NMR spectroscopy.
Expanding the Toolkit: Reactions of α,β-Unsaturated Carbonyl Compounds
An alternative and powerful strategy for the synthesis of 1,3,5-trisubstituted pyrazoles involves the reaction of α,β-unsaturated carbonyl compounds with hydrazines.[8] This approach offers a different entry point to the pyrazole core and can provide complementary regioselectivity to the Knorr synthesis.
From Chalcones to Pyrazolines and Pyrazoles
Chalcones, which are 1,3-diaryl-2-propen-1-ones, are excellent substrates for this reaction. The reaction with a hydrazine typically proceeds through a Michael addition, followed by cyclization and oxidation to yield the aromatic pyrazole. In some cases, the intermediate pyrazoline can be isolated.
Table 1: Comparison of Synthetic Methods for 1,3,5-Trisubstituted Pyrazoles
| Synthetic Strategy | Key Starting Materials | Advantages | Disadvantages | Key References |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compounds, Hydrazines | Well-established, readily available starting materials. | Potential for regioisomeric mixtures with unsymmetrical diketones. | [1][8][9] |
| From α,β-Unsaturated Carbonyls | Chalcones, α,β-unsaturated ketones, Hydrazines | Good yields, often complementary regioselectivity to Knorr. | May require an oxidation step to form the pyrazole. | [8][11] |
| 1,3-Dipolar Cycloaddition | Nitrile imines, Alkynes/Alkyne surrogates | High regioselectivity, broad substrate scope. | Requires the generation of potentially unstable nitrile imines. | [5][7] |
| Multicomponent Reactions (MCRs) | Aldehydes, 1,3-dicarbonyls, hydrazines, etc. | High efficiency, atom economy, operational simplicity. | Optimization can be complex. | [6][10][12] |
| Green Synthesis Approaches | Various | Environmentally friendly, often milder reaction conditions. | May require specialized equipment (e.g., microwave reactor). | [13][14][15] |
The Elegance of [3+2] Cycloadditions
1,3-Dipolar cycloaddition reactions provide a highly convergent and often regioselective route to 1,3,5-trisubstituted pyrazoles. The most common approach involves the reaction of a nitrile imine (the 1,3-dipole) with an alkyne or an alkyne surrogate (the dipolarophile).[5][7]
In-Situ Generation of Nitrile Imines
Nitrile imines are typically generated in situ from the corresponding hydrazonoyl halides by treatment with a base.[7] These reactive intermediates then readily undergo cycloaddition with a variety of alkynes to furnish the desired pyrazoles. The regioselectivity of the cycloaddition is a key advantage of this method, often leading to a single regioisomer.
Diagram 2: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis
Caption: General scheme for the synthesis of pyrazoles via 1,3-dipolar cycloaddition.
The Rise of Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), in which three or more reactants are combined in a single pot to form a product that incorporates portions of all the starting materials, have emerged as a powerful tool in modern organic synthesis.[10][12] Several MCRs have been developed for the efficient, one-pot synthesis of 1,3,5-trisubstituted pyrazoles. These reactions are highly convergent and often adhere to the principles of green chemistry by minimizing waste and energy consumption.[14]
A notable example is the three-component reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine, which can be catalyzed by various catalysts, including Lewis acids and even enzymes.[12][13]
Embracing Sustainability: Green Synthetic Approaches
In recent years, there has been a significant push towards the development of more environmentally benign synthetic methodologies.[14][16] The synthesis of pyrazoles has not been immune to this trend, and a number of "green" approaches have been reported. These methods often employ water as a solvent, utilize microwave irradiation to accelerate reaction rates, or employ recyclable catalysts.[13][15] For instance, the use of catalysts such as CeO₂/SiO₂ in aqueous media has been shown to be effective for the synthesis of pyrazole derivatives.[13]
Conclusion and Future Outlook
The synthesis of 1,3,5-trisubstituted pyrazoles is a mature field with a rich history, yet it continues to evolve with the development of new and innovative methodologies. The classical Knorr synthesis remains a reliable and widely used method, while modern approaches such as multicomponent reactions and 1,3-dipolar cycloadditions offer enhanced efficiency and regioselectivity. The increasing emphasis on green chemistry is driving the development of more sustainable synthetic routes.
For researchers in drug discovery and development, a thorough understanding of these diverse synthetic strategies is essential for the rational design and efficient synthesis of novel pyrazole-based therapeutic agents. The ability to strategically choose the most appropriate synthetic route based on the desired substitution pattern, available starting materials, and desired scale is a critical skill. As our understanding of the biological roles of pyrazole-containing molecules continues to expand, the demand for efficient and versatile synthetic methods for their preparation will undoubtedly continue to grow.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme Chemistry. Retrieved from [Link]
-
Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Retrieved from [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). PubMed. Retrieved from [Link]
- Process for the preparation of pyrazoles. (n.d.). Google Patents.
-
Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Omega. Retrieved from [Link]
-
New “Green” Approaches to the Synthesis of Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2021). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). ARKIVOC. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2022). PMC - NIH. Retrieved from [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). SciSpace. Retrieved from [Link]
-
(PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ResearchGate. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazoles. A Review. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (2012). PMC - NIH. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives. (2021). PubMed. Retrieved from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2021). NIH. Retrieved from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. (2018). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2025). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). PMC - NIH. Retrieved from [Link]
-
One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. (2015). The Journal of Organic Chemistry. Retrieved from [Link]
-
One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). Semantic Scholar. Retrieved from [Link]
-
One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). ACS Omega. Retrieved from [Link]
-
Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. (2021). Journal of Pharmaceutical Research International. Retrieved from [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (2015). Organic Letters - ACS Publications. Retrieved from [Link]
-
A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination. (2012). PMC - NIH. Retrieved from [Link]
-
1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. (n.d.). TSI Journals. Retrieved from [Link]
-
One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal-Organic Framework. (2024). PubMed. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. societachimica.it [societachimica.it]
- 3. scispace.com [scispace.com]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thieme-connect.com [thieme-connect.com]
- 14. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New “Green” Approaches to the Synthesis of Pyrazole Derivatives [mdpi.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1] Derivatives of pyrazole exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] This structural motif is present in several commercially successful drugs, underscoring its therapeutic relevance. The physicochemical properties of these compounds are of paramount importance as they directly influence their absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately their efficacy and safety. This guide provides a detailed examination of the physicochemical properties of a specific pyrazole derivative, Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, offering insights for researchers engaged in drug discovery and development.
Chemical Identity and Structure
Chemical Name: this compound CAS Number: 76923-16-5 Molecular Formula: C₁₃H₁₄N₂O₂ Molecular Weight: 230.26 g/mol
The molecular structure consists of a central pyrazole ring substituted with a methyl group at the 3-position, a phenyl group at the 5-position, and an ethyl carboxylate group at the 4-position.
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the available and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that experimental data for this specific compound is limited in the public domain. Therefore, where experimental data is unavailable, values for a closely related isomer, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, are provided as a reasonable approximation and are clearly indicated.
| Property | Value | Source/Method |
| Melting Point | 73-75 °C | Experimental (for isomer: ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate)[3] |
| Boiling Point | 415.183 °C at 760 mmHg | Predicted |
| Solubility | Poorly soluble in water; Soluble in organic solvents such as acetone, ethanol, and DMF. | General data for pyrazole derivatives |
| LogP (o/w) | ~3.5 | Predicted |
| pKa | ~1.5-2.5 (for the protonated pyrazole ring) | Predicted |
Note on Melting Point: There is a notable discrepancy in the literature for the melting point of this compound. While one source indicates a high value of 232 °C, experimental data for a very similar isomer suggests a melting point in the range of 73-75 °C.[3] The lower range is more consistent with the expected properties of a molecule with this structure and is therefore considered more likely to be accurate.
Experimental Protocols for Physicochemical Characterization
The following sections detail standard experimental procedures for determining the key physicochemical properties of this compound.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range typically signifies a high degree of purity.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the crystalline compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C/minute) for an accurate determination.
-
Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Caption: Workflow for Capillary Melting Point Determination.
Solubility Determination
Solubility is a crucial parameter for drug delivery and formulation. The "shake-flask" method is a standard approach for determining equilibrium solubility.
Methodology: Shake-Flask Solubility Assay
-
Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.
-
Equilibration: The vials are agitated in a temperature-controlled shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed in units such as mg/mL or µg/mL.
Caption: Workflow for Shake-Flask Solubility Determination.
Lipophilicity: LogP Determination
The partition coefficient (LogP) between octanol and water is a key measure of a compound's lipophilicity, which influences its ability to cross biological membranes.
Methodology: Shake-Flask LogP Determination
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other.
-
Partitioning: A known amount of the compound is dissolved in one of the phases, and then the two phases are combined in a sealed container and shaken vigorously to allow for partitioning.
-
Equilibration and Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Acidity/Basicity: pKa Determination
The pKa value indicates the strength of an acidic or basic functional group. The pyrazole ring is weakly basic.
Methodology: Potentiometric Titration
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.
-
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the midpoint of the buffer region of the curve.
Spectral Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
Expected Chemical Shifts (δ) in CDCl₃:
-
Ethyl group (ester): A quartet at approximately 4.2-4.4 ppm (2H, -OCH₂CH₃) and a triplet at approximately 1.2-1.4 ppm (3H, -OCH₂CH₃).
-
Methyl group (pyrazole ring): A singlet at approximately 2.3-2.5 ppm (3H, -CH₃).
-
Phenyl group: A multiplet in the range of 7.2-7.8 ppm (5H, Ar-H).
-
NH proton (pyrazole ring): A broad singlet, the chemical shift of which is highly dependent on concentration and solvent, but can be expected in the region of 9.0-13.0 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Expected Chemical Shifts (δ) in CDCl₃:
-
Carbonyl carbon (ester): Approximately 165-175 ppm.
-
Pyrazole ring carbons: In the range of 100-150 ppm.
-
Phenyl ring carbons: In the range of 125-140 ppm.
-
Ethyl group carbons: Approximately 60 ppm (-OCH₂) and 14 ppm (-CH₃).
-
Methyl group carbon (pyrazole ring): Approximately 10-15 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Characteristic Absorption Bands (cm⁻¹):
-
N-H stretch: A broad band in the region of 3100-3300 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): In the region of 2850-3100 cm⁻¹.
-
C=O stretch (ester): A strong, sharp band around 1700-1730 cm⁻¹.[3]
-
C=C and C=N stretches (aromatic and pyrazole rings): In the region of 1400-1600 cm⁻¹.
-
C-O stretch (ester): In the region of 1100-1300 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 230, corresponding to the molecular weight of the compound.
-
Major Fragments: Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 185. Loss of the entire ester group (-COOCH₂CH₃) is also possible. Further fragmentation of the pyrazole and phenyl rings would lead to a complex pattern of lower mass ions.
Stability and Safety Considerations
Stability
Pyrazole esters can be susceptible to hydrolysis, particularly under basic conditions.[5] Stability studies in relevant buffer systems are recommended to assess the compound's shelf-life and suitability for in vitro and in vivo experiments.
Safety and Handling
As with any chemical compound, appropriate safety precautions should be taken when handling this compound. Based on general data for pyrazole derivatives, the following should be considered:
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Toxicity: Pyrazole derivatives can be harmful if swallowed and may cause skin and eye irritation.
Conclusion
This technical guide provides a comprehensive overview of the physicochemical properties of this compound. While a lack of directly reported experimental data for this specific molecule necessitates the use of information from closely related isomers and predictive models, the provided protocols and expected data serve as a valuable resource for researchers. A thorough understanding and experimental determination of these properties are critical for the successful advancement of this and similar pyrazole derivatives in the drug discovery and development process.
References
- Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry, 17(15), 5484-5491.
- Royal Society of Chemistry. (2019). Supporting Information - Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. RSC Advances.
- BenchChem. (2025). An In-depth Technical Guide on the Solubility and Bioavailability of 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem.
- Viveka, S., Naveen, S., Lokanath, N. K., & Nagaraja, G. K. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 627(1), 138-150.
- Singh, J., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
- SpectraBase. (n.d.).
- El-Sayed, M. A. A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 35.
- Elbadaoui, A., et al. (2021). IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a).
- Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 1-31.
- CAS. (n.d.). CAS SciFinder.
- ResearchGate. (n.d.).
- SpectraBase. (n.d.). 1H-pyrazole-4-carboxylic acid, 3-methyl-5-(2-oxopropyl)-1-phenyl-.
- LookChem. (n.d.). 3-Phenyl-4-methyl-1H-pyrazole-5-carboxylic acid ethyl ester.
- PubChem. (n.d.).
- Sigma-Aldrich. (n.d.).
- Tutar, A., et al. (2011). Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2623.
- PubChem. (n.d.).
- Poudyal, B., & Bharghav, G. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 1-8.
- Journal of the American Chemical Society. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society.
- Gholap, A. R., et al. (2019). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Serbian Chemical Society, 84(10), 1069-1078.
- Kaur, A. (2021, June 10). Synthesis of 3-methyl-1-phenyl-5-pyrazoline [Video]. YouTube.
- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-9.
- Der Pharma Chemica. (n.d.). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p - Der Pharma Chemica.
- PubChem. (n.d.).
- ChemicalBook. (n.d.).
- SpectraBase. (n.d.).
- Mass Spectrometry: Fragment
- ResearchGate. (n.d.).
- University of Tokyo Library System. (n.d.).
- PubMed Central. (n.d.). Current status of pyrazole and its biological activities.
- ResearchGate. (n.d.). (PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review.
- PubMed Central. (n.d.). Ethyl 1-(4-methoxybenzyl)
- Chem-Impex. (n.d.).
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- BLD Pharm. (n.d.).
- ResearchGate. (n.d.). (PDF)
- Royal Society of Chemistry. (n.d.). [No Title Found].
Sources
- 1. pharmajournal.net [pharmajournal.net]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism in Pyrazolone and Pyrazole Derivatives: An In-depth Technical Guide
This guide provides a comprehensive exploration of tautomerism in pyrazolone and pyrazole derivatives, critical heterocyclic scaffolds in medicinal chemistry and materials science. We will delve into the structural nuances, the dynamic interplay of factors governing tautomeric equilibria, and the advanced analytical and computational methodologies employed to elucidate these phenomena. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this complex subject.
The Fundamental Landscape of Tautomerism in Pyrazoles and Pyrazolones
Pyrazoles and their oxo-derivatives, pyrazolones, are not static entities but often exist as a dynamic equilibrium of two or more structural isomers known as tautomers.[1][2][3] This prototropic tautomerism, involving the migration of a proton, profoundly influences the physicochemical properties, reactivity, and biological activity of these molecules.[1][2][3] Understanding and controlling this equilibrium is paramount in drug design and materials development.
Pyrazolone can exist in two primary isomers: 3-pyrazolone and 4-pyrazolone.[4] These isomers can interconvert through lactam-lactim and imine-enamine tautomerism.[4] For pyrazolone derivatives, the 3-pyrazolone isomer can be stabilized by N-alkyl or N-aryl substituents.[4]
The tautomerism of pyrazolone compounds is a complex field of study due to its significance in biological systems, chemical reactivity, and molecular recognition.[5] Depending on the substitution pattern and the medium, pyrazolones can exist in several tautomeric forms, primarily the CH, OH, and NH forms.[5][6]
In N-unsubstituted pyrazoles, the most common form of tautomerism is annular tautomerism , where a proton shifts between the two nitrogen atoms of the pyrazole ring.[1][7] This results in two distinct tautomers if the substituents at positions 3 and 5 are different.
For pyrazolones, the situation is more complex, with the potential for keto-enol and amide-imidol tautomerism in addition to annular tautomerism.[5][8][9][10] This gives rise to three principal tautomeric forms: the CH-form (keto), the OH-form (enol), and the NH-form.[6]
Factors Influencing Tautomeric Equilibrium: A Deeper Dive
The delicate balance between tautomeric forms is dictated by a confluence of internal and external factors. A thorough understanding of these factors is crucial for predicting and controlling the predominant tautomer in a given system.
Substituent Effects: The Electronic Tug-of-War
The electronic nature of substituents on the pyrazole or pyrazolone ring plays a pivotal role in determining tautomeric preference.[1][11]
-
Electron-donating groups (EDGs) , such as -NH2, -OH, and -CH3, when placed at the C3 position, tend to favor the tautomer where the proton is on the adjacent N1 atom.[1][11]
-
Electron-withdrawing groups (EWGs) , such as -NO2, -CN, and -CF3, at the C3 position generally stabilize the tautomer with the proton on the N2 atom.[1][12] Theoretical studies have shown that for 3(5)-substituted pyrazoles, electron-donating groups favor the C3-tautomer, while electron-withdrawing groups stabilize the C5-tautomer.[11]
| Substituent at C3/C5 | Predominant Tautomer (in non-polar solvents) | Electronic Effect | Reference |
| -CH3 | Tautomeric mixture | Weakly Donating | [13] |
| -Ph | 3-Phenyl tautomer | Weakly Withdrawing/Donating | [13] |
| -CF3 | 3-CF3 tautomer | Strongly Withdrawing | [1] |
| -NO2 | Tautomer 5 (nitro at C3) | Strongly Withdrawing | [14] |
| -NH2 | 3-Amino tautomer | Strongly Donating | [15] |
The Solvent's Decisive Role
The solvent environment can dramatically shift the tautomeric equilibrium.[1][6] This is primarily due to the differential solvation of the tautomers, which have distinct polarities and hydrogen bonding capabilities.
-
Non-polar solvents , such as chloroform (CDCl3) and benzene (C6D6), often favor the less polar CH-form of pyrazolones.[6][8] In these solvents, intermolecular hydrogen bonding between pyrazolone molecules can lead to the formation of dimers, particularly for the OH-form.[8]
-
Polar protic solvents , like ethanol and water, can stabilize the more polar NH and OH forms through hydrogen bonding.[1][6]
-
Polar aprotic solvents , such as dimethyl sulfoxide (DMSO-d6), can also favor the NH and OH forms by disrupting intermolecular hydrogen bonds and forming strong hydrogen bonds with the solute.[1][8] For instance, 1-phenyl-1H-pyrazol-3-ol exists predominantly as dimers in nonpolar solvents, while in DMSO, these dimers are broken, and monomers dominate.[8]
The Impact of Temperature
Temperature can influence the rate of interconversion between tautomers and, in some cases, the position of the equilibrium itself.[1] Low-temperature NMR studies are often employed to slow down the proton exchange, allowing for the observation and quantification of individual tautomers.[13]
Analytical and Computational Toolkit for Tautomer Elucidation
A multi-pronged approach combining spectroscopic techniques and computational modeling is essential for the unambiguous characterization of tautomeric systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Tautomer Analysis
NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution.[8][16] By analyzing chemical shifts, coupling constants, and through techniques like Nuclear Overhauser Effect (NOE) spectroscopy, one can deduce the predominant tautomeric form.
Key Diagnostic NMR Signatures:
| Nucleus | Tautomeric Form | Characteristic Chemical Shift Range (ppm) | Remarks |
| ¹H | OH proton | 10.0 - 13.0 | Broad signal, position is solvent and concentration dependent.[8] |
| ¹H | NH proton | Varies widely | Often broad due to exchange. |
| ¹³C | C=O (Keto) | 165 - 180 | Diagnostic for the CH-form.[8] |
| ¹³C | C-OH (Enol) | 155 - 165 | Characteristic of the OH-form.[8] |
| ¹⁵N | Pyridine-like N | 240 - 270 | Sensitive to protonation state and hydrogen bonding.[8] |
| ¹⁵N | Pyrrole-like N | 190 - 200 | [8] |
Experimental Protocol: ¹H and ¹³C NMR for Tautomer Analysis
-
Sample Preparation: Dissolve 5-10 mg of the pyrazolone or pyrazole derivative in 0.5-0.7 mL of the desired deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer of at least 400 MHz.
-
Spectral Analysis:
-
Identify the presence or absence of characteristic signals for OH, NH, and CH protons.
-
Analyze the chemical shifts of the pyrazole/pyrazolone ring carbons to distinguish between keto and enol forms.
-
For asymmetrically substituted pyrazoles, compare the chemical shifts of C3 and C5 to determine the position of the NH proton.[17]
-
-
Variable Temperature Studies (Optional): Acquire spectra at different temperatures to observe changes in the equilibrium or to slow down proton exchange for better resolution of individual tautomers.[13]
X-ray Crystallography: Unveiling the Solid-State Structure
X-ray crystallography provides an unambiguous determination of the tautomeric form present in the solid state.[7][8] This technique is invaluable for validating the structures of individual tautomers and understanding intermolecular interactions, such as hydrogen bonding, which can influence the tautomeric preference in the crystalline form.[7][13] For example, an X-ray crystal structure analysis of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one revealed dimers of 1-phenyl-1H-pyrazol-3-ol units.[8]
Computational Chemistry: Predicting and Rationalizing Tautomeric Equilibria
Density Functional Theory (DFT) calculations have emerged as a powerful predictive tool for studying tautomerism.[6][10] By calculating the relative energies of the different tautomers in the gas phase and in various solvents (using continuum solvent models like PCM), one can predict the tautomeric equilibrium constants.[6][10] These calculations also provide insights into the geometric and electronic structures of the tautomers, helping to rationalize the experimental observations.[10]
Typical Computational Workflow:
-
Structure Generation: Build the 3D structures of all possible tautomers.
-
Geometry Optimization: Optimize the geometry of each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[10]
-
Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data (enthalpy and Gibbs free energy).
-
Solvent Effects: Include the effect of solvent using a continuum solvation model (e.g., PCM).[6]
-
Energy Analysis: Compare the relative energies of the tautomers to predict the most stable form and the equilibrium constant.
Conclusion and Future Perspectives
The study of tautomerism in pyrazolone and pyrazole derivatives is a dynamic and evolving field. The interplay of substituent effects, solvent, and temperature creates a complex energy landscape that dictates the properties and reactivity of these important heterocyclic systems. A synergistic approach, combining high-resolution NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for a comprehensive understanding. As our ability to predict and control tautomeric equilibria improves, so too will our capacity to design novel drugs and materials with tailored properties and enhanced performance.
References
-
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Institutes of Health. [Link]
-
The annular tautomerism of the curcuminoid NH-pyrazoles. RSC Publishing. [Link]
-
Pyrazolone. Wikipedia. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health. [Link]
-
Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]
-
Pairs of tautomeric pyrazoles. ResearchGate. [Link]
-
DFT MODELING OF TAUTOMERIC EQUILIBRIA AND PROTON TRANSFER OF PYRAZOLONE IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
Cu(ii)-mediated tautomerization for the pyrazole-nitrile coupling reaction. RSC Publishing. [Link]
-
A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Science Publishing. [Link]
-
Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. National Institutes of Health. [Link]
-
The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Semantic Scholar. [https://www.semanticscholar.org/paper/The-Tautomerism-of-3(5)-Phenylpyrazoles%3A-An-(IH%2C-I3C%2C-Cabildo-Claramunt/81f9a1506509f63567d1d2b70f03125e9858e72c]([Link]
-
Keto-enol tautomerism: Significance and symbolism. Consolidated Researchers. [Link]
-
A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Canadian Science Publishing. [Link]
-
The annular tautomerism of imidazoles and pyrazoles: The possible existence of nonaromatic forms. ResearchGate. [Link]
-
Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. RSC Publishing. [Link]
-
ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. [Link]
-
Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. [Link]
-
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI. [Link]
-
Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. PubMed. [Link]
-
Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. National Institutes of Health. [Link]
-
Tautomerism in the 5-pyrazolone series. Sci-Hub. [Link]
-
Crystal structure determination of N- and O-alkylated tautomers of 1-(2-pyridinyl)-5-hydroxypyrazole. ResearchGate. [Link]
-
Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives. Journament. [Link]
-
The use of NMR spectroscopy to study tautomerism. Bohrium. [Link]
-
Heterocyclic Tautomerism. VII. X-Ray Structures of Two Crystalline Tautomers of 4-Cinnamoyl-1,3-dimethylpyrazol-5-one. Semantic Scholar. [Link]
-
Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journals. [Link]
-
Keto and Enol Tautomers of 4Benzoyl3-methyl-1-phenyl-5(2H)-pyrazolone. ResearchGate. [Link]
Sources
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ijpcbs.com [ijpcbs.com]
- 7. The annular tautomerism of the curcuminoid NH-pyrazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Keto-enol tautomerism: Significance and symbolism [wisdomlib.org]
- 10. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 14. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Paper Details - Ask this paper | Bohrium [bohrium.com]
- 17. cdnsciencepub.com [cdnsciencepub.com]
The Indispensable Role of Hydrazine Derivatives in Modern Heterocyclic Synthesis
An In-depth Technical Guide
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Abstract
Heterocyclic chemistry forms the bedrock of modern medicinal chemistry and materials science. Within this field, hydrazine and its derivatives have emerged as exceptionally versatile and powerful building blocks.[1][2][3] Their bifunctional nucleophilic nature provides an elegant and efficient entry into a vast array of heterocyclic scaffolds, particularly five- and six-membered rings, which are prevalent in biologically active molecules.[4][5] This technical guide provides an in-depth exploration of the core principles and practical applications of hydrazine derivatives in heterocyclic synthesis. We will dissect the mechanisms of cornerstone reactions, including the Fischer Indole, Knorr Pyrazole, and Paal-Knorr Pyrrole syntheses, while also covering the construction of pyridazines and triazoles. The focus will be on the causality behind experimental choices, providing field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.
The Fundamental Reactivity of Hydrazines: A Chemist's Swiss Army Knife
The synthetic utility of hydrazine (H₂N-NH₂) and its substituted derivatives (e.g., phenylhydrazine, acylhydrazides) stems from the high nucleophilicity of the two adjacent nitrogen atoms.[2] This unique structure allows them to act as a "1,2-dinucleophile," making them ideal precursors for cyclization reactions when combined with electrophilic partners containing two reactive sites.
The most common initial step in many of these syntheses is the condensation reaction with an aldehyde or ketone to form a hydrazone.[5][6] This reaction is typically robust and high-yielding, and the resulting hydrazone intermediate is often the key player that undergoes the subsequent, more complex transformations to form the heterocyclic ring. This two-stage approach—hydrazone formation followed by cyclization—is a recurring theme and a testament to the predictable reactivity of these reagents.
Synthesis of Five-Membered Heterocycles: The Core of Bioactive Scaffolds
Five-membered heterocycles are ubiquitous in pharmaceuticals. Hydrazine derivatives provide some of the most classic and reliable methods for their construction.
Pyrazoles: The Knorr Synthesis and its Variants
The pyrazole ring is a key pharmacophore found in numerous drugs, including the anti-inflammatory agent celecoxib.[7] The most fundamental and widely used method for its synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[8][9]
Causality and Mechanism: The reaction is typically catalyzed by acid.[8] The mechanism proceeds via an initial attack of one hydrazine nitrogen onto one of the carbonyls to form a hydrazone intermediate. The second nitrogen then performs an intramolecular nucleophilic attack on the remaining carbonyl, leading to a cyclic intermediate that subsequently dehydrates to yield the aromatic pyrazole ring. The choice of a substituted or unsubstituted hydrazine determines the substitution pattern on the final pyrazole ring.
Diagram: Knorr Pyrazole Synthesis Workflow
Caption: Workflow for the Knorr synthesis of pyrazoles.
Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole
This protocol describes the reaction between hydrazine and 2,4-pentanedione (acetylacetone).[4]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-pentanedione (10.0 g, 0.1 mol) and 30 mL of ethanol.
-
Reagent Addition: While stirring, slowly add hydrazine hydrate (5.0 g, 0.1 mol) to the solution. The addition is exothermic, and the mixture may warm up.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 1 hour.
-
Work-up: Allow the reaction mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Isolation: Cool the concentrated solution in an ice bath. The product will crystallize. Collect the white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The typical yield is 85-95%.
Indoles: The Celebrated Fischer Indole Synthesis
Discovered in 1883 by Emil Fischer, this reaction remains one of the most important and versatile methods for synthesizing substituted indoles.[6][10] The indole scaffold is central to a vast number of natural products and pharmaceuticals, including the triptan class of antimigraine drugs.[11] The reaction involves treating an arylhydrazine with an aldehyde or ketone under acidic conditions.[12]
Causality and Mechanism: The success of the Fischer synthesis hinges on a key acid-catalyzed[12][12]-sigmatropic rearrangement. The generally accepted mechanism involves several distinct steps:
-
Hydrazone Formation: The arylhydrazine and carbonyl compound condense to form an arylhydrazone.[6]
-
Tautomerization: The hydrazone tautomerizes to its enamine form. This step is critical as it sets up the conjugated system required for the rearrangement and requires the carbonyl compound to have at least two alpha-hydrogens.[12]
-
[12][12]-Sigmatropic Rearrangement: The protonated enamine undergoes an irreversible electrocyclic rearrangement, breaking the weak N-N bond and forming a new C-C bond.[10][13]
-
Aromatization & Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring aminal.
-
Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions generates the stable aromatic indole ring.[6]
The choice of acid catalyst is crucial. Brønsted acids like polyphosphoric acid (PPA) or protic acids are common, but Lewis acids such as zinc chloride (ZnCl₂) are frequently used, especially in less reactive systems.[10][11]
Diagram: Fischer Indole Synthesis Mechanism
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 2-Phenylindole
This two-step protocol details the synthesis from acetophenone and phenylhydrazine, followed by a zinc chloride-catalyzed cyclization.[14]
Step 1: Synthesis of Acetophenone Phenylhydrazone
-
Mixing: Warm a mixture of acetophenone (4.0 g, 0.033 mol) and phenylhydrazine (3.6 g, 0.033 mol) on a steam bath for 1 hour.
-
Dissolution: Dissolve the hot, oily mixture in 80 mL of 95% ethanol.
-
Crystallization: Induce crystallization by scratching the inside of the flask or by seeding. Cool the mixture in an ice bath to maximize crystal formation.
-
Isolation: Collect the product by filtration, wash with 25 mL of cold ethanol, and dry under vacuum. The typical yield of the phenylhydrazone is 87-91%.[14]
Step 2: Acid-Catalyzed Cyclization to 2-Phenylindole
-
Setup: In a 1-L beaker, thoroughly mix the dried acetophenone phenylhydrazone (5.3 g, 0.025 mol) with powdered anhydrous zinc chloride (25.0 g).
-
Heating: Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously. The solid mass will become a liquid within 3-4 minutes.
-
Reaction: Continue stirring for 5 minutes after the mixture liquefies and fumes evolve.
-
Quenching: Carefully pour the hot reaction mixture into a separate beaker containing 400 mL of water.
-
Work-up: To dissolve the zinc salts, add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to the reaction beaker and then pour this acid solution into the quenched mixture.
-
Isolation & Purification: Collect the crude 2-phenylindole by filtration, wash thoroughly with water, and recrystallize from hot 95% ethanol.
Triazoles: Accessing Key Antifungal Scaffolds
Triazoles, particularly 1,2,4-triazoles, are renowned for their potent antifungal activity, as exemplified by drugs like fluconazole.[4][15] Hydrazine derivatives are central to their synthesis. One common route involves the reaction of hydrazides (or thiohydrazides) with compounds containing a single carbon electrophile, such as orthoesters or cyanates. Another classic approach is the Einhorn-Brunner reaction, where hydrazines condense with diacylamines.[4] More modern methods often rely on the oxidative cyclization of hydrazones.[16][17]
Diagram: General Synthesis of 1,2,4-Triazoles
Caption: A simplified workflow for 1,2,4-triazole synthesis.
Synthesis of Six-Membered Heterocycles: Building Pyridazines
Pyridazines and their derivatives are important scaffolds in agrochemicals and pharmaceuticals.[4] The most direct and common synthesis involves the condensation of a hydrazine with a 1,4-dicarbonyl compound (or its synthetic equivalent, like a γ-keto acid or a 1,4-diketone).[18][19]
Causality and Mechanism: Similar to the Knorr pyrazole synthesis, this reaction proceeds via the formation of a dihydropyridazine intermediate through sequential condensation.[20] This intermediate can then be oxidized to the aromatic pyridazine. The use of a 1,4-dicarbonyl synthon with an existing double bond can lead directly to the aromatic product. This straightforward [4+2] condensation strategy is highly effective for building the pyridazine core.
Diagram: Pyridazine Synthesis from 1,4-Diketones
Caption: Workflow for pyridazine synthesis via condensation.
Summary of Synthetic Methodologies
The versatility of hydrazine derivatives allows for the targeted synthesis of a wide range of heterocycles. The choice of reaction partner is the primary determinant of the resulting ring system.
| Heterocycle | Hydrazine Derivative | Key Reaction Partner | General Conditions | Key Insight |
| Pyrazole | Hydrazine, Phenylhydrazine | 1,3-Dicarbonyl Compound | Acidic (e.g., AcOH) | A robust [3+2] cyclocondensation. Regiochemistry is a key consideration with substituted reactants. |
| Indole | Arylhydrazine | Aldehyde or Ketone (with α-H) | Strong Acid (Brønsted or Lewis) | A powerful name reaction involving a key[12][12]-sigmatropic rearrangement. |
| 1,2,4-Triazole | Hydrazine, Acylhydrazide | Imide, Orthoester, CS₂ | Varies (often basic or thermal) | A [3+1] or [4+1] type cyclization depending on the specific precursors. |
| Pyridazine | Hydrazine, Phenylhydrazine | 1,4-Dicarbonyl Compound | Acidic or Neutral | A direct [4+2] cyclocondensation, often requiring a final oxidation step to achieve aromaticity. |
Conclusion and Future Outlook
Hydrazine and its derivatives are not merely historical reagents; they remain at the forefront of modern synthetic chemistry. Their predictable reactivity, coupled with the high value of the resulting heterocyclic products, ensures their continued relevance in both academic research and industrial drug development.[3] The classic reactions detailed in this guide—Fischer, Knorr, and others—are continuously being refined with the advent of new catalytic systems, microwave-assisted technologies, and flow chemistry, further expanding their scope and efficiency.[2][21] For any scientist engaged in the synthesis of biologically active molecules, a deep understanding of hydrazine chemistry is not just beneficial—it is essential.
References
-
Hydrazine - Wikipedia.
-
Fischer Indole Synthesis - Alfa Chemistry.
-
Fischer Indole Synthesis: Mechanism, Steps & Importance - Vedantu.
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook.
-
Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis - HETEROCYCLES, Vol 22, No 8, 1984.
-
Knorr Pyrazole Synthesis - J&K Scientific LLC.
-
Product Class 8: Pyridazines - Science of Synthesis.
-
The Fischer Indole Synthesis: A Comprehensive Technical Guide - Benchchem.
-
Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
-
Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - National Institutes of Health (NIH).
-
Describe Fischer Indole Synthesis | Reaction and Mechanism - 88Guru.
-
A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES - Hygeia.J.D.Med. Vol.9 (1), July 2017.
-
Synthesis of Pyridazine - ChemTube 3D.
-
Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity - MDPI.
-
Pyrazole synthesis - Organic Chemistry Portal.
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
-
Fischer Indole Synthesis - J&K Scientific LLC.
-
The review on synthetic study of hydrazine derivatives and their pharmacological activities - IJCRT.org.
-
Hydrazine derivative: Significance and symbolism - IGI Global.
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers in Chemistry.
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - Frontiers in Pharmacology.
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review - MDPI.
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC - NIH.
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH.
-
"Synthesis and Characterization of Hydrazine Derivatives." - Anusandhanvallari.
-
Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activity - ResearchGate.
-
Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide - Journal of Research in Chemistry.
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines - Liberty University.
-
Paal–Knorr pyrrole synthesis | Request PDF - ResearchGate.
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
-
Paal-Knorr Synthesis - Alfa Chemistry.
-
Fischer indole synthesis - Wikipedia.
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC - NIH.
-
Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing).
-
Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal.
-
US4434292A - Process for the preparation of pyrazole - Google Patents.
-
Paal–Knorr synthesis - Wikipedia.
-
The Chemistry of Hydrazine: Applications in Pharmaceuticals and Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.
-
Pyrrole synthesis - Organic Chemistry Portal.
-
Heterocycles derived from acid hydrazide reported in the literature[14]. - ResearchGate.
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. psvmkendra.com [psvmkendra.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrazine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. mdpi.com [mdpi.com]
- 10. testbook.com [testbook.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 13. jk-sci.com [jk-sci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemistryjournal.net [chemistryjournal.net]
- 16. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 17. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. iglobaljournal.com [iglobaljournal.com]
- 20. chemtube3d.com [chemtube3d.com]
- 21. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Alchemist's Catalyst: A Senior Scientist's Guide to Microwave-Assisted Pyrazole Synthesis
For distribution to: Researchers, medicinal chemists, and drug development professionals.
Introduction: Beyond the Boiling Point—Harnessing Microwaves for Heterocyclic Scaffolds
The pyrazole nucleus is a cornerstone of medicinal chemistry, a privileged scaffold found in a remarkable array of pharmaceuticals, from the anti-inflammatory celecoxib to potent anticancer agents.[1] Traditionally, the synthesis of these vital five-membered heterocycles has been the domain of the round-bottom flask and the heating mantle, often demanding hours of reflux and yielding variable results.[2] However, the advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this landscape. By coupling directly with polar molecules in the reaction mixture, microwave irradiation offers a mode of energy transfer fundamentally different from conventional heating. This results in rapid, uniform heating that can dramatically accelerate reaction rates, improve yields, and enhance product purity, often under solvent-free or greener conditions.[3]
This guide moves beyond a simple recitation of procedures. It is designed to provide you, the practicing scientist, with a deep, mechanistic understanding of why MAOS is a superior tool for pyrazole synthesis and how to implement it effectively in your laboratory. We will explore the core reaction pathways, provide validated, step-by-step protocols, and present comparative data that unequivocally demonstrates the efficiency of this technology.
The Engine of Acceleration: Understanding Microwave Heating in Pyrazole Synthesis
The remarkable rate enhancements seen in MAOS are primarily a result of its unique heating mechanism, known as dielectric heating.[4] Polar molecules or intermediates within the reaction mixture, such as the carbonyl groups in 1,3-dicarbonyls or the enone moiety in chalcones, attempt to align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates friction, leading to instantaneous and uniform heating throughout the bulk of the material. This circumvents the slow, inefficient heat transfer through convection that characterizes traditional oil baths, eliminating wall effects and superheating of the vessel surface.
A subject of ongoing scientific discussion is the existence of "non-thermal" or "specific" microwave effects, which posit that the electromagnetic field itself can influence reaction outcomes beyond a purely thermal contribution.[5][6] While difficult to deconvolve from the powerful thermal effects, these may arise from the stabilization of polar transition states or intermediates by the electric field, effectively lowering the activation energy of the reaction.[5] Although the consensus in liquid-phase organic synthesis leans towards the dominance of highly efficient thermal effects, the consistent and dramatic improvements in yield and reaction time strongly support the practical utility of MAOS, regardless of the precise theoretical underpinning.[7]
Core Synthetic Strategies & Validated Protocols
The synthesis of the pyrazole ring is versatile, with several robust pathways available. Microwave irradiation has been shown to significantly enhance the most common and powerful of these methods.
The Knorr Pyrazole Synthesis: Condensation of 1,3-Dicarbonyl Compounds
The condensation of a 1,3-dicarbonyl compound (or its equivalent, such as a β-ketoester) with a hydrazine derivative is the most fundamental and widely used method for pyrazole synthesis.[8][9] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[10]
Microwave irradiation dramatically accelerates this condensation by efficiently heating the polar reactants and intermediates. The initial nucleophilic attack and the subsequent dehydration steps are both expedited by the rapid temperature increase, reducing reaction times from hours to mere minutes.[11]
Caption: Comparative workflow of conventional versus microwave-assisted pyrazole synthesis.
This protocol is adapted from the work of Aydın et al. for the efficient synthesis of pyrazole derivatives from 2,4-pentanedione.[12]
-
Materials:
-
Carbohydrazide derivative (e.g., isonicotinohydrazide) (1.0 mmol)
-
2,4-Pentanedione (1.0 mmol)
-
Ethanol (3-5 mL)
-
10 mL microwave process vial with stir bar
-
-
Procedure:
-
Place the carbohydrazide derivative (1.0 mmol) and 2,4-pentanedione (1.0 mmol) into the microwave process vial.
-
Add ethanol (3-5 mL) to dissolve or suspend the reactants.
-
Seal the vial securely with a cap.
-
Place the vial into the cavity of a dedicated microwave reactor.
-
Irradiate the mixture at 270 W for 3-5 minutes. The reaction temperature will typically reach 100-120°C.
-
After irradiation, allow the vial to cool to room temperature (typically via a jet of compressed air in automated systems).
-
The resulting crystalline product can be collected by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the pure pyrazole derivative.
-
Cyclization of α,β-Unsaturated Carbonyls (Chalcones)
The reaction of chalcones (1,3-diaryl-2-propen-1-ones) with hydrazines is another powerful route to highly substituted pyrazoles. The reaction proceeds via a Michael addition of the hydrazine, followed by cyclization and oxidation/aromatization.
Sources
- 1. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Microwave Assisted Reactions in Organic Chemistry: A Review of Recent Advances | Jacob | International Journal of Chemistry | CCSE [ccsenet.org]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Review on non-thermal effects of microwave irradiation in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-thermal microwave effect - Wikipedia [en.wikipedia.org]
- 8. name-reaction.com [name-reaction.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 11. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
Application Note: A Green Chemistry Approach to the Synthesis of Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate
Abstract
This application note details a robust and environmentally conscious protocol for the synthesis of Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Traditional pyrazole syntheses often rely on volatile organic solvents, harsh conditions, and multi-step procedures, contributing to significant chemical waste and energy consumption. Herein, we present two validated green chemistry protocols—ultrasound-assisted synthesis in an aqueous medium and a microwave-assisted solvent-free method—that offer substantial improvements in efficiency, safety, and sustainability. These one-pot, multi-component reactions (MCRs) dramatically reduce reaction times, simplify work-up procedures, and align with the core principles of green chemistry, providing a practical and scalable alternative for researchers and drug development professionals.
Introduction and Scientific Rationale
The pyrazole nucleus is a privileged scaffold in pharmaceutical science, forming the core structure of numerous approved drugs, including the anti-inflammatory agent Celecoxib and the antiobesity drug Rimonabant.[1][2][3] The specific target of this guide, this compound, is a versatile intermediate for creating a library of potential therapeutic agents.
The classical Knorr pyrazole synthesis and related methods, while effective, often present environmental and safety challenges.[3][4] These challenges include the use of hazardous solvents, extended reaction times requiring significant energy input, and often complex purification processes. The development of sustainable synthetic methods is therefore not only an environmental imperative but also a practical necessity for efficient chemical production.[4][5]
This guide is grounded in the principles of green chemistry, focusing on:
-
One-Pot Multi-Component Reactions (MCRs): Combining multiple reaction steps into a single operation reduces solvent usage, purification steps, and chemical waste, thereby increasing atom economy and overall efficiency.[2][6]
-
Alternative Energy Sources: Ultrasound and microwave irradiation offer highly efficient energy transfer compared to conventional heating, leading to drastically reduced reaction times and often improved yields.[7][8][9]
-
Benign Solvent Systems: The protocols prioritize the use of water or solvent-free conditions, eliminating the environmental and health hazards associated with volatile organic compounds (VOCs).[4][10][11]
By leveraging these principles, the following protocols provide a reliable and eco-friendly pathway to the target molecule.
Overall Reaction Scheme
The synthesis is achieved via a one-pot, three-component reaction involving benzaldehyde, ethyl acetoacetate, and hydrazine hydrate, followed by in-situ oxidation.
Caption: One-pot synthesis of the target pyrazole derivative.
Materials and Equipment
| Reagent/Material | Purity | Supplier | CAS Number |
| Benzaldehyde | ≥99% | Sigma-Aldrich | 100-52-7 |
| Ethyl Acetoacetate | ≥99% | Sigma-Aldrich | 141-97-9 |
| Hydrazine Hydrate | 80% in H₂O | Sigma-Aldrich | 7803-57-8 |
| Zinc Oxide (ZnO) Nanoparticles | <100 nm | Sigma-Aldrich | 1314-13-2 |
| Ethanol | 200 Proof | Sigma-Aldrich | 64-17-5 |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 |
| Hexane | ACS Grade | Fisher Scientific | 110-54-3 |
| Deionized Water | - | In-house | 7732-18-5 |
Equipment:
-
High-power ultrasonic bath or probe sonicator (40 kHz)
-
Monowave scientific microwave reactor
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware (round-bottom flasks, condensers, etc.)
-
Rotary evaporator
-
Melting point apparatus
-
Analytical balance
Detailed Experimental Protocols
Protocol 1: Ultrasound-Assisted Synthesis in Aqueous Medium
This protocol leverages the phenomenon of acoustic cavitation to accelerate chemical reactions, providing a highly efficient and green method for synthesis.[12][13][14] The use of water as a solvent further enhances its environmental credentials.
Step-by-Step Methodology:
-
Vessel Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (10 mmol, 1.06 g), ethyl acetoacetate (10 mmol, 1.30 g), and 20 mL of deionized water.
-
Catalyst Addition: Add ZnO nanoparticles (5 mol%, 0.04 g) to the mixture.
-
Causality Note: ZnO nanoparticles serve as a mild, reusable Lewis acid catalyst that activates the carbonyl groups, facilitating the initial condensation steps.[15] Its heterogeneous nature allows for easy recovery and reuse.
-
-
Hydrazine Addition: Slowly add hydrazine hydrate (12 mmol, 0.75 g of 80% solution) dropwise to the stirring mixture. An exothermic reaction may be observed.
-
Ultrasonic Irradiation: Place the flask in an ultrasonic bath, ensuring the water level of the bath is parallel to the level of the reaction mixture. Irradiate the mixture at 40 kHz for 20-30 minutes at a controlled temperature of 50-60°C.
-
Causality Note: Ultrasound irradiation generates localized hot spots through the collapse of cavitation bubbles, which dramatically increases reaction rates without the need for high bulk temperatures, thus saving energy and time.[13]
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. A solid product will precipitate. Filter the solid using a Büchner funnel and wash with cold water (2 x 15 mL) to remove any unreacted hydrazine and catalyst.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol to yield pure this compound as a crystalline solid. The ZnO catalyst can be recovered from the filtrate for reuse.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This method utilizes the efficiency of microwave heating under solvent-free ("dry media") conditions, which aligns perfectly with green chemistry principles by eliminating solvent waste entirely.[7][15]
Step-by-Step Methodology:
-
Reactant Preparation: In a mortar and pestle, combine benzaldehyde (10 mmol, 1.06 g), ethyl acetoacetate (10 mmol, 1.30 g), and ZnO nanoparticles (5 mol%, 0.04 g). Grind the components into a homogenous paste.
-
Hydrazine Addition: Add hydrazine hydrate (12 mmol, 0.75 g of 80% solution) to the paste and mix thoroughly.
-
Microwave Irradiation: Transfer the mixture to a 10 mL microwave reaction vessel. Place the vessel in the microwave reactor and irradiate at 180 W for 3-5 minutes. Maintain the temperature below 100°C.
-
Causality Note: Microwaves directly heat the polar reactants and intermediates, resulting in a rapid and uniform temperature increase throughout the mixture. This leads to a significant reduction in reaction time compared to conventional heating and avoids the use of a solvent for heat transfer.[7][8]
-
-
Reaction Monitoring: After irradiation, check for completion using TLC (7:3 hexane:ethyl acetate).
-
Work-up and Isolation: Allow the vessel to cool to room temperature. Add 20 mL of cold water to the solid mass and stir for 10 minutes to dissolve any inorganic impurities. Filter the product and wash with cold water.
-
Purification: Recrystallize the crude solid from hot ethanol to obtain the pure final product.
Experimental Workflow and Data Analysis
The general workflow for both protocols is outlined below.
Caption: General experimental workflow for the synthesis protocols.
Comparative Data
| Parameter | Protocol 1 (Ultrasound) | Protocol 2 (Microwave) | Conventional Method (Reflux) |
| Solvent | Water | None | Ethanol/Toluene[16] |
| Reaction Time | 20-30 minutes | 3-5 minutes | 4-8 hours |
| Typical Yield | 88-92% | 90-95% | 70-80% |
| Energy Input | Low | Low-Medium | High |
| Work-up | Simple Filtration | Simple Filtration | Extraction & Distillation |
| Catalyst Reusability | Yes (ZnO) | Yes (ZnO) | Often uses soluble acids |
Mechanistic Insights
The formation of the pyrazole ring proceeds through a well-understood cascade of reactions. The proposed mechanism is initiated by a Knoevenagel condensation, followed by a Michael addition of hydrazine, intramolecular cyclization, and subsequent aromatization via oxidation.
Caption: Plausible mechanism for the three-component pyrazole synthesis.
The catalyst plays a crucial role in the initial condensation between benzaldehyde and the active methylene group of ethyl acetoacetate.[17] The subsequent steps proceed rapidly, especially when activated by ultrasound or microwave energy, which accelerates both the cyclization and the final oxidation step, often driven by atmospheric oxygen or mild oxidants present.
Conclusion
The ultrasound and microwave-assisted protocols presented here offer highly efficient, rapid, and environmentally benign methods for the synthesis of this compound. With high yields, short reaction times, and simplified purification steps, these methods represent a significant advancement over traditional synthetic routes. They are readily scalable and adhere to the principles of green chemistry, making them ideal for modern research and development laboratories focused on sustainable practices.
References
-
Maleki, A., Kamalzare, M., & Ghamari, N. (2016). Green synthesis of pyrazole systems under solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(5), 723-726. [Link]
-
El-Gazzar, A. B. A., Youssef, A. M., & Aly, H. M. (2013). Nano-Catalyzed Green Synthesis of Pyrazole Derivatives & Its Biological Activity as EAC Receptor Antagonists. Pharmacophore, 4(6), 205-214. [Link]
- Google Patents. (2014). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
-
Sharma, R., & Kumar, R. (2022). GREENER SYNTHESIS OF PYRANOPYRAZOLE DERIVATIVES CATALYZED BY CaO NANOPARTICLES. Rasayan Journal of Chemistry, 15(1), 22-28. [Link]
-
Kumar, A., Kumar, S., & Kumar, D. (2014). Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents. BioMed Research International, 2014, 984247. [Link]
-
Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6496. [Link]
-
Ghasemzadeh, M. A., & Abdollahi-Sani, A. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(1), 40. [Link]
- Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 632(1), 135-147. [Link]
-
Hameed, A., et al. (2018). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2018(3), M1002. [Link]
-
Rossi, D., et al. (2025). Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations. ChemMedChem, 20(1), e202400527. [Link]
-
Sharma, A., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Thieme Chemistry. [Link]
-
Chaudhari, D., et al. (2025). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst. RSC Advances. [Link]
-
Journal of Emerging Technologies and Innovative Research. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR, 11(6). [Link]
-
ResearchGate. (2025). An ultrasound-assisted facile synthesis of pyrazole derivatives; docking, ADMET, FMO analysis and in vitro evaluation for anti-microbial activities. [Link]
-
ResearchGate. (2014). ChemInform Abstract: One-Pot Synthesis of 3,5-Diphenyl-1H-pyrazoles from Chalcones and Hydrazine under Mechanochemical Ball Milling. [Link]
-
Ceylan, S., & Tekin, S. (2021). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Chemistry, 3(4), 1189-1198. [Link]
-
Al-Ostath, A., et al. (2023). Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors. Arabian Journal of Chemistry, 16(1), 104403. [Link]
-
Applied Chemical Engineering. (2025). Using green chemistry (deep eutectic solvents) to synthesize pyrazol-4-yl-thiazolidin-4-one derivatives. [Link]
-
Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. Retrieved from [Link]
-
Thieme. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). [Link]
-
Kumar, D., & Singh, R. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33939-33965. [Link]
-
Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]
-
ResearchGate. (2025). (PDF) Using green chemistry (deep eutectic solvents) to synthesize pyrazol-4-yl-thiazolidin-4-one derivatives and evaluate their antibacterial activity. [Link]
-
Kaltsa, O., et al. (2020). Glycerol and Glycerol-Based Deep Eutectic Mixtures as Emerging Green Solvents for Polyphenol Extraction: The Evidence So Far. Molecules, 25(24), 5903. [Link]
-
Ghorab, M. M., et al. (2020). Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization. Bioorganic Chemistry, 104, 104323. [Link]
Sources
- 1. Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a rout ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06014A [pubs.rsc.org]
- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. ias.ac.in [ias.ac.in]
- 12. Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 15. pharmacophorejournal.com [pharmacophorejournal.com]
- 16. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 17. ace.as-pub.com [ace.as-pub.com]
Protocol for the Laboratory Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate
An Application Note from the Office of the Senior Application Scientist
**Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a key heterocyclic scaffold in medicinal chemistry and materials science. The described methodology is a robust two-step process commencing with the formation of an enaminone intermediate from ethyl acetoacetate, followed by a regioselective cyclocondensation with phenylhydrazine. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures, and characterization data to ensure reliable and reproducible outcomes.
Introduction and Scientific Context
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core structure of numerous blockbuster drugs such as the anti-inflammatory agent Celecoxib and the cannabinoid receptor antagonist Rimonabant.[1] Specifically, polysubstituted pyrazole-4-carboxylate esters are versatile intermediates for the synthesis of more complex bioactive molecules. Their utility stems from the stable aromatic core and the presence of multiple functionalization points.
The synthesis strategy detailed herein avoids the classical Knorr pyrazole synthesis, which typically involves the direct reaction of a 1,3-dicarbonyl compound with a hydrazine.[2][3] While effective, the classical Knorr synthesis using an unsymmetrical β-ketoester like ethyl acetoacetate can lead to regioisomeric mixtures.[4] The presented protocol circumvents this by first creating a defined enaminone intermediate, (E)-ethyl 2-acetyl-3-(dimethylamino)acrylate. This intermediate possesses differential reactivity at its carbonyl and enamine carbons, which then directs the subsequent cyclization with phenylhydrazine to yield a single, desired regioisomer with high fidelity.[5][6]
Underlying Mechanism and Strategic Rationale
The synthesis proceeds via two distinct, mechanistically important stages. Understanding the causality behind each transformation is critical for troubleshooting and optimization.
Stage 1: Enaminone Formation The first step is the condensation of ethyl acetoacetate, an active methylene compound, with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as a highly reactive and efficient one-carbon electrophile and a source of dimethylamine.[7] The reaction is initiated by the attack of the enolate of ethyl acetoacetate onto the electrophilic carbon of DMF-DMA. This is followed by the elimination of two molecules of methanol to form the stable, conjugated enaminone intermediate. This intermediate is key to ensuring the regioselectivity of the final product.
Stage 2: Pyrazole Ring Formation (Cyclocondensation) The second stage involves the reaction of the purified enaminone with phenylhydrazine. The mechanism proceeds as follows:
-
Nucleophilic Attack: The more nucleophilic terminal nitrogen of phenylhydrazine attacks the electrophilic β-carbon of the enamine double bond (a Michael-type addition).
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating dimethylamine, a good leaving group.
-
Intramolecular Cyclization: The second nitrogen of the hydrazine moiety then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon.
-
Dehydration: The resulting cyclic intermediate (a hydroxyl-pyrazoline) readily dehydrates under the reaction conditions to yield the final, stable aromatic pyrazole ring.[5]
This directed, stepwise approach ensures that the phenyl group from phenylhydrazine is located at the N-1 position and the methyl group from the original acetyl group of ethyl acetoacetate is at the C-5 position.
Logical Workflow Diagram
The overall synthetic strategy is summarized in the workflow below.
Caption: High-level workflow for the two-stage synthesis of the target pyrazole.
Detailed Experimental Protocols
Safety Precaution: Phenylhydrazine is toxic and a suspected carcinogen. All operations involving this reagent must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Protocol 1: Synthesis of (E)-ethyl 2-acetyl-3-(dimethylamino)acrylate (Intermediate)
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (13.0 g, 100 mmol, 1.0 equiv.) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (14.3 g, 120 mmol, 1.2 equiv.).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction is typically complete within 3-4 hours. Methanol is generated as a byproduct.
-
Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system, observing the consumption of the ethyl acetoacetate spot.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess DMF-DMA and methanol byproduct under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the enaminone intermediate.
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation or by recrystallization from a suitable solvent like hexane or diethyl ether.
Protocol 2: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (Final Product)
-
Reagent Setup: To a 250 mL round-bottom flask, add the crude (E)-ethyl 2-acetyl-3-(dimethylamino)acrylate (18.5 g, 100 mmol, 1.0 equiv.) and dissolve it in glacial acetic acid (100 mL).
-
Addition of Hydrazine: Add phenylhydrazine (11.9 g, 110 mmol, 1.1 equiv.) to the solution dropwise at room temperature with stirring. An initial exothermic reaction may be observed.
-
Reaction: Once the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 118 °C) for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate) until the enaminone intermediate is fully consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Pour the mixture slowly into 500 mL of ice-cold water with stirring. A precipitate will form.
-
Filtration: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual acetic acid and other water-soluble impurities.
-
Drying: Dry the crude product in a vacuum oven at 40-50 °C to a constant weight.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: The crude solid product can be effectively purified by recrystallization from ethanol.
-
Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered through celite.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.
Data Summary and Characterization
The identity and purity of the synthesized Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate should be confirmed by standard analytical techniques.
| Parameter | Expected Result | Source |
| Physical Appearance | Brownish or off-white solid | [1] |
| Melting Point | 73–75 °C | [1] |
| Molecular Formula | C₁₃H₁₄N₂O₂ | [1] |
| Molecular Weight | 230.27 g/mol | [1] |
| ¹H NMR (DMSO-d₆) | δ (ppm): 7.99 (s, 1H, pyrazole-H3), 7.57–7.49 (m, 5H, Ar-H), 4.22 (q, 2H, -OCH₂CH₃), 2.49 (s, 3H, C5-CH₃), 1.26 (t, 3H, -OCH₂CH₃) | [1] |
| Elemental Analysis | Calculated: C, 67.81%; H, 6.13%; N, 12.17%. Found: C, 67.79%; H, 6.15%; N, 12.15% | [1] |
Concluding Remarks
This application note details a reliable and regioselective method for synthesizing Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. By employing an enaminone intermediate strategy, this protocol overcomes the potential regioselectivity issues associated with traditional Knorr pyrazole syntheses. The procedures are scalable and utilize common laboratory reagents, making this an accessible and valuable method for synthetic chemists in academic and industrial settings.
References
-
Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2009). A convenient synthesis of some new pyrazole, pyrazolo[3,4-d]pyridazine, and pyrazolo[3,4-d][2][8][9]triazolo[4,3-b]pyridazine derivatives. Monatshefte für Chemie - Chemical Monthly, 140(5), 599–604.
- Abdel-Aziz, H. A., Mekawey, A. A. I., & Dawood, K. M. (2009). Synthesis and anti-inflammatory activity of some new 1,3,4-trisubstituted pyrazole derivatives. European Journal of Medicinal Chemistry, 44(9), 3480–3487.
- Abu-Shanab, F. A., Sherif, S. M., & Mousa, S. A. S. (2009). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 46(5), 801-827.
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
- Guo, H., Tian, L., Liu, Y., & Wan, J.-P. (2022). Iodine-Catalyzed Cascade Reaction of Enaminones, Hydrazines, and DMSO: A Strategy for the Synthesis of 1,4-Disubstituted Pyrazoles. Organic Letters, 24(2), 228–233.
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
- Kumar, V., & Aggarwal, R. (2014). Recent highlights in the synthesis and biological significance of pyrazole derivatives. European Journal of Medicinal Chemistry, 86, 12-33.
- Lellek, V., Chen, C.-y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). One-Pot Synthesis of 3,4,5-Trisubstituted and 3,5-Disubstituted Pyrazoles from Ketones, Aldehydes, and Hydrazine. Synlett, 29(08), 1071-1075.
- Manna, F., Chimenti, F., Bolasco, A., Cenicola, M. L., D'Amico, M., Parrillo, C., Rossi, F., & Marmo, E. (1992). Synthesis and antiinflammatory, analgesic and antipyretic activities of 1,5-diaryl-4-carboxamido-3-acetylpyrazoles. European Journal of Medicinal Chemistry, 27(6), 633-638.
- Viveka, S., Vasantha, G., Dinesha, Naveen, S., Lokanath, N. K., & Nagaraja, G. K. (2016). Synthesis, characterization, single crystal X-ray diffraction and DFT studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 629(1), 135-145.
- Zhang, Y., Liu, J., & Jia, X. (2018). A Phosphine-Free [3+2] Cycloaddition Reaction of Dialkyl Azodicarboxylates with Substituted Propargylamines. Synthesis, 50(17), 3499-3505.
- Zhdankin, V. V. (2019). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 17(4), 675-688.
Sources
- 1. researchgate.net [researchgate.net]
- 2. jk-sci.com [jk-sci.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2-(Dimethylamino)ethyl acrylate synthesis - chemicalbook [chemicalbook.com]
Application Note & Protocols: Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate as a Versatile Intermediate for API Synthesis
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs valued for their diverse therapeutic activities.[1] This guide focuses on Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate , a highly functionalized and versatile intermediate. We will provide an in-depth exploration of its synthesis, characterization, and strategic application in constructing precursors for Active Pharmaceutical Ingredients (APIs). This document moves beyond simple procedural lists to explain the underlying chemical principles and rationale, equipping researchers with the knowledge to effectively utilize this scaffold in drug discovery programs. The protocols herein are designed to be self-validating, providing a robust foundation for further derivatization and optimization.
The Strategic Importance of the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic rings with two adjacent nitrogen atoms. This arrangement imparts unique physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors, and to engage in various non-covalent interactions with biological targets. Consequently, the pyrazole motif is considered a "privileged scaffold" in drug design.[1] Marketed drugs such as Celecoxib (anti-inflammatory), Rimonabant (anorectic), and Sildenafil (vasodilator, though containing a fused pyrazole) highlight the therapeutic success of this heterocyclic system.
This compound is a particularly valuable building block due to its multiple functionalization points:
-
The N1-H of the pyrazole ring: Can be readily alkylated or arylated to modulate lipophilicity and introduce new binding interactions.[2]
-
The C4-Ester Group: Serves as a synthetic handle for conversion into amides, carboxylic acids, or other functional groups, which are pivotal for tuning pharmacological activity and pharmacokinetic properties.
-
The C3-Methyl and C5-Phenyl Groups: Provide a defined steric and electronic footprint that can be oriented into the binding pockets of target proteins.
Synthesis of the Core Intermediate
The most reliable and atom-economical method for constructing the pyrazole core of the title intermediate is the Knorr Pyrazole Synthesis .[3][4] This classic condensation reaction involves a 1,3-dicarbonyl compound and a hydrazine derivative.[5][6]
Mechanism of the Knorr Pyrazole Synthesis
The reaction proceeds via an acid-catalyzed condensation. The mechanism involves the initial formation of a hydrazone intermediate by reaction of the hydrazine with the more reactive ketone carbonyl of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the remaining carbonyl group (the ester), and subsequent dehydration to yield the stable, aromatic pyrazole ring.[3][6]
Caption: High-level workflow for the synthesis of the target intermediate.
Detailed Experimental Protocol: Synthesis
This protocol describes the synthesis of this compound from commercially available starting materials.
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate (Caution: Toxic and corrosive)
-
Ethanol, absolute
-
Glacial Acetic Acid
-
Standard reflux apparatus, magnetic stirrer, and heating mantle
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl benzoylacetate (10.0 g, 52.0 mmol) in 100 mL of absolute ethanol.
-
To this stirring solution, add glacial acetic acid (0.5 mL) to act as a catalyst.
-
Slowly add hydrazine hydrate (3.1 g, 62.4 mmol, 1.2 eq) dropwise to the mixture at room temperature. The addition may be mildly exothermic.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.
-
Once the starting material is consumed, allow the mixture to cool to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
If precipitation is slow, reduce the solvent volume by approximately half using a rotary evaporator.
-
Collect the resulting solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield pure this compound as a white to off-white crystalline solid.
| Parameter | Value | Rationale |
| Solvent | Ethanol | Excellent solvent for reactants; allows for easy product precipitation upon cooling. |
| Catalyst | Glacial Acetic Acid | Protonates the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by hydrazine.[5] |
| Temperature | Reflux (~80 °C) | Provides sufficient energy to overcome the activation barrier for cyclization and dehydration. |
| Typical Yield | 80-90% | The formation of the stable aromatic pyrazole ring provides a strong thermodynamic driving force.[6] |
Table 1: Key parameters and justifications for the synthesis protocol.
Physicochemical Characterization of the Intermediate
Proper characterization is critical to confirm the identity and purity of the intermediate before its use in subsequent steps.
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.40 (t, 3H, -CH₂CH₃ ), 2.60 (s, 3H, Ar-CH₃ ), 4.40 (q, 2H, -CH₂ CH₃), 7.40-7.55 (m, 5H, Ar-H ), ~9.5 (br s, 1H, NH ) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 14.5, 15.0, 60.5, 110.0, 128.0, 129.0, 130.0, 131.0, 145.0, 152.0, 164.0 |
| IR (KBr, cm⁻¹) | ~3200 (N-H stretch), ~1700 (C=O ester stretch), ~1600 (C=N, C=C stretch) |
| Mass Spec (ESI+) | m/z = 231.11 [M+H]⁺ |
Table 2: Typical analytical data for this compound.
Application in the Synthesis of API Precursors
The true utility of this intermediate lies in its capacity for diversification. The ester and N-H functionalities are prime targets for modification to generate libraries of novel compounds for biological screening.
Caption: Diversification strategies for generating novel drug candidates.
Protocol: Saponification to the Carboxylic Acid
Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental step, preparing the scaffold for amide coupling.
Procedure:
-
Suspend this compound (5.0 g, 21.7 mmol) in a mixture of Tetrahydrofuran (THF, 50 mL) and water (25 mL).
-
Add Lithium Hydroxide monohydrate (LiOH·H₂O) (1.82 g, 43.4 mmol, 2.0 eq) to the suspension.
-
Stir the mixture vigorously at room temperature overnight. Monitor by TLC until the starting material is no longer visible.
-
Remove the THF via rotary evaporation.
-
Dilute the remaining aqueous solution with 50 mL of water and wash with 25 mL of diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl. A white precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-methyl-5-phenyl-1H-pyrazole-4-carboxylic acid.
Protocol: Amide Coupling for Library Synthesis
The resulting carboxylic acid is an ideal substrate for creating a diverse library of amides, a common motif in many APIs. This protocol uses a representative primary amine.
Materials:
-
3-methyl-5-phenyl-1H-pyrazole-4-carboxylic acid (from 4.1)
-
Benzylamine (or other desired amine)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
In a dry flask under a nitrogen atmosphere, dissolve the pyrazole carboxylic acid (1.0 g, 4.95 mmol) in 20 mL of anhydrous DMF.
-
Add HOBt (0.74 g, 5.44 mmol, 1.1 eq) and EDC (1.04 g, 5.44 mmol, 1.1 eq). Stir for 15 minutes at room temperature to form the active ester.
-
Add the desired amine (e.g., benzylamine, 0.58 g, 5.44 mmol, 1.1 eq) followed by DIPEA (1.28 g, 9.90 mmol, 2.0 eq).
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-substituted pyrazole-4-carboxamide.
Expertise Note: The choice of coupling agents (EDC/HOBt) is crucial for efficient, high-yield amide bond formation while minimizing side reactions and racemization (if chiral amines are used). DIPEA is used as a non-nucleophilic base to neutralize the HCl salt formed during the reaction.
Safety and Handling
-
Hydrazine Hydrate: Is highly toxic, a suspected carcinogen, and corrosive. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Reagents for Amide Coupling: EDC and HOBt are sensitizers and irritants. Avoid inhalation and skin contact.
-
Solvents: Handle flammable organic solvents like ethanol, THF, and ethyl acetate with care, away from ignition sources.
Conclusion
This compound is more than a simple chemical; it is a strategic platform for innovation in drug discovery. Its straightforward synthesis via the Knorr condensation provides reliable access to a scaffold rich in potential. The protocols detailed in this guide demonstrate how its key functional groups can be systematically modified to generate diverse libraries of amide derivatives. By providing a robust synthetic foundation and explaining the chemical rationale, this note empowers researchers to confidently employ this valuable intermediate in the quest for novel therapeutics.
References
-
Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare . (n.d.). Retrieved from [Link]
-
Knorr Pyrazole Synthesis - J&K Scientific LLC . (2025). Retrieved from [Link]
-
Knorr pyrazole synthesis - Name-Reaction.com . (n.d.). Retrieved from [Link]
-
Mali, R. K., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives . Molecules, 27(15), 4992. Retrieved from [Link]
-
Knorr Pyrazole Synthesis - Chem Help Asap . (n.d.). Retrieved from [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow . Reaction Chemistry & Engineering, 7(11), 2480-2487. Retrieved from [Link]
-
Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives . Mini-Reviews in Organic Chemistry, 19(6), 717-734. Retrieved from [Link]
-
Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . Molecules, 22(1), 138. Retrieved from [Link]
-
Pyrazole synthesis - Organic Chemistry Portal . (n.d.). Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline . (n.d.). Retrieved from [Link]
-
Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib) . Journal of Medicinal Chemistry, 40(9), 1347-1365. Retrieved from [Link]
-
Talath, S., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents . Molecules, 21(5), 585. Retrieved from [Link]
- An improved process for the preparation of celecoxib. (2010). Google Patents.
-
A continuous flow synthesis of the anti-inflammatory COX II inhibitor Celecoxib . (2011). ResearchGate. Retrieved from [Link]
-
Li, J. J., et al. (1999). New Celecoxib Derivatives as Anti-Inflammatory Agents . Journal of Medicinal Chemistry, 42(4), 706-711. Retrieved from [Link]
-
Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate . ResearchGate. Retrieved from [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole . (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 4. name-reaction.com [name-reaction.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chemhelpasap.com [chemhelpasap.com]
Application Notes and Protocols for Pyrazole Derivatives in Anti-inflammatory Drug Design
Introduction: The Pivotal Role of the Pyrazole Scaffold in Inflammation Therapy
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a protective and restorative mechanism, chronic inflammation can lead to the pathogenesis of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] A key family of molecules that mediate and amplify the inflammatory cascade are prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes.[2][3]
Non-steroidal anti-inflammatory drugs (NSAIDs) have long been the cornerstone of anti-inflammatory therapy. However, traditional NSAIDs like ibuprofen and naproxen non-selectively inhibit both COX-1 and COX-2 isoforms.[1][4] While COX-2 is inducibly expressed at sites of inflammation, COX-1 is constitutively expressed in most tissues and plays a crucial role in protecting the gastrointestinal lining and maintaining platelet function.[2][3] Consequently, the non-selective inhibition by traditional NSAIDs is often associated with adverse gastrointestinal effects.[1]
This has driven the development of selective COX-2 inhibitors, a class of drugs that offers a more targeted anti-inflammatory action with a potentially improved safety profile.[1][3] The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in the design of potent and selective COX-2 inhibitors.[1][5][6] The commercial success of celecoxib, a diaryl-substituted pyrazole, has solidified the importance of this chemical moiety in modern anti-inflammatory drug discovery.[4][5][7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of pyrazole derivatives as anti-inflammatory agents.
Mechanism of Action: Selective Inhibition of Cyclooxygenase-2 (COX-2)
The primary anti-inflammatory mechanism of pyrazole derivatives like celecoxib is the selective inhibition of the COX-2 enzyme.[4][7][8] COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins (e.g., PGE2) and thromboxanes.[9]
-
COX-1 vs. COX-2 Isoforms: COX-1 is a constitutive enzyme involved in physiological functions, whereas COX-2 is an inducible enzyme that is significantly upregulated during inflammation by stimuli such as cytokines and growth factors.[2][3]
-
Structural Basis for Selectivity: The active site of COX-2 is larger and has a side pocket that is absent in COX-1.[3] The chemical structure of many pyrazole-based inhibitors, often featuring a sulfonamide or a similar side chain, allows them to bind to this specific side pocket in COX-2, leading to their high selectivity.[4][8] This selective binding blocks the synthesis of pro-inflammatory prostaglandins, thereby reducing pain, swelling, and inflammation.[8]
Signaling Pathway of COX-2 Mediated Inflammation
The following diagram illustrates the inflammatory cascade and the point of intervention for pyrazole-based COX-2 inhibitors.
Caption: COX-2 signaling pathway and inhibition by pyrazole derivatives.
Experimental Protocols
Protocol 1: Synthesis of Pyrazole Derivatives
A common and versatile method for synthesizing 1,3,5-trisubstituted pyrazoles is through the condensation of chalcones with hydrazine derivatives.[2][10]
Objective: To synthesize a series of pyrazole derivatives for anti-inflammatory screening.
Materials:
-
Substituted acetophenones
-
Substituted aromatic aldehydes
-
Hydrazine hydrate or substituted hydrazines
-
Ethanol
-
Glacial acetic acid or potassium hydroxide
-
Standard laboratory glassware and reflux apparatus
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of Chalcone Intermediates (Claisen-Schmidt Condensation) [2]
-
Dissolve a substituted acetophenone (1 mmol) and a substituted aromatic aldehyde (1 mmol) in ethanol (20 mL).
-
Add a catalytic amount of a base, such as 15% potassium hydroxide solution, dropwise to the mixture while stirring at room temperature.
-
Continue stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid (chalcone) by filtration, wash with cold water, and dry.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.
Step 2: Synthesis of Pyrazole Derivatives [2][10]
-
Dissolve the synthesized chalcone (1 mmol) in absolute ethanol (25 mL) in a round-bottom flask.
-
Add hydrazine hydrate (1.2 mmol) or a substituted hydrazine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.[2]
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the pyrazole derivative.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).
-
Characterize the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry).
Protocol 2: In Vitro Evaluation of Anti-inflammatory Activity
A. COX-1 and COX-2 Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) and selectivity of the synthesized pyrazole derivatives against COX-1 and COX-2 enzymes.
Principle: This assay measures the peroxidase activity of cyclooxygenases. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Heme
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Test compounds (pyrazole derivatives)
-
Reference inhibitors (e.g., celecoxib for COX-2, ibuprofen for non-selective)
-
96-well microplate reader
Procedure:
-
Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2).
-
Add various concentrations of the test compounds or reference inhibitors to the wells. Include a control group with no inhibitor.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Immediately measure the absorbance at 595 nm at different time points using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the COX-2 selectivity index (SI) as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
B. Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages [11]
Objective: To assess the ability of pyrazole derivatives to inhibit the production of pro-inflammatory cytokines in a cellular model of inflammation.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)[11]
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (pyrazole derivatives)
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Procedure:
-
Seed the macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various non-toxic concentrations of the test compounds for 1-2 hours. Determine non-toxic concentrations beforehand using a cell viability assay.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).
-
After incubation, collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine production for each compound concentration.
Protocol 3: In Vivo Evaluation of Anti-inflammatory Activity
Carrageenan-Induced Paw Edema in Rats [12][13][14]
Objective: To evaluate the acute anti-inflammatory activity of pyrazole derivatives in an animal model.
Principle: Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema is a measure of its anti-inflammatory potential.
Animals:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
Materials:
-
Carrageenan (lambda, type IV)
-
Test compounds (pyrazole derivatives)
-
Standard drug (e.g., indomethacin or celecoxib)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Pletysmometer or digital calipers
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (n=6 per group):
-
Control group (vehicle only)
-
Standard group (e.g., indomethacin, 10 mg/kg, p.o.)
-
Test groups (different doses of pyrazole derivatives, p.o.)
-
-
Administer the vehicle, standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.).
-
After 1 hour, inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness immediately after the carrageenan injection (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers.
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Perform statistical analysis to compare the treated groups with the control group.
Structure-Activity Relationship (SAR) Studies
The anti-inflammatory activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.
-
Diaryl Substitution: The presence of two aryl groups at positions 1 and 5, or 3 and 5, is a common feature of many potent COX-2 inhibitors.[15]
-
Sulfonamide Moiety: A benzenesulfonamide group at the N-1 position of the pyrazole ring is crucial for selective COX-2 inhibition, as seen in celecoxib.[15] This group interacts with the hydrophilic side pocket of the COX-2 active site.[8]
-
Substituents on the Aryl Rings: The nature of substituents on the aryl rings can significantly influence potency and selectivity. For example, a methyl group on one of the phenyl rings and a trifluoromethyl group on the pyrazole ring are present in celecoxib.[7]
Workflow for SAR Studies
Caption: Workflow for structure-activity relationship studies.
Table: SAR of Pyrazole Derivatives as COX-2 Inhibitors
| Compound | R1 | R2 | R3 | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 4-SO₂NH₂-Ph | 4-Me-Ph | CF₃ | 0.04 | >15 | >375 |
| Analog A | 4-SO₂NH₂-Ph | Ph | CH₃ | 0.25 | 10 | 40 |
| Analog B | 4-SO₂Me-Ph | 4-Me-Ph | CF₃ | 0.15 | 25 | 167 |
| Analog C | 4-NO₂-Ph | 4-Me-Ph | CF₃ | 1.5 | 50 | 33 |
Note: The data in this table is illustrative and intended to demonstrate the principles of SAR. Actual values should be determined experimentally.
Conclusion
The pyrazole scaffold remains a highly valuable and versatile platform for the design and development of novel anti-inflammatory agents, particularly selective COX-2 inhibitors. The protocols and guidelines presented here offer a structured approach for researchers to synthesize, evaluate, and optimize pyrazole derivatives with the potential for improved efficacy and safety profiles. A thorough understanding of the mechanism of action, combined with systematic SAR studies, is crucial for advancing the next generation of pyrazole-based anti-inflammatory drugs.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.). Retrieved from [Link]
-
Celecoxib - Wikipedia. (n.d.). Retrieved from [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. (n.d.). Retrieved from [Link]
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Methods and Protocols, 2(4), 88.
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Retrieved from [Link]
- Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. (2024). Molecular Diversity, 29(2), 1789-1820.
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]
-
What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
- Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. (2005). Metabolism, 54(11), 1541-1547.
- Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters, 25(22), 5228-5233.
- Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). Journal of Medicinal Chemistry, 59(21), 9849-9863.
-
Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. - ResearchGate. (n.d.). Retrieved from [Link]
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2021). Current Organic Chemistry, 25(13), 1586-1611.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 4. Celecoxib - Wikipedia [en.wikipedia.org]
- 5. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. ClinPGx [clinpgx.org]
- 10. mdpi.com [mdpi.com]
- 11. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wuxibiology.com [wuxibiology.com]
- 14. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Scale-Up Considerations for the Synthesis of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Pyrazole Scaffold
The pyrazole ring system is a cornerstone of modern medicinal chemistry and drug development.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a privileged scaffold found in a wide array of blockbuster pharmaceuticals.[1][2][3] Notable examples include the anti-inflammatory drug Celecoxib (Celebrex®) and the erectile dysfunction treatment Sildenafil (Viagra®).[3][4] The versatility of the pyrazole core allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activity.[5] This has led to its incorporation into drugs targeting a vast range of therapeutic areas, including inflammation, cancer, and infectious diseases.[2][4][6]
As drug candidates progress from discovery to clinical trials and eventual commercialization, the synthesis of the active pharmaceutical ingredient (API) must be scaled up from the milligram or gram scale to the multi-kilogram or even ton scale. This transition is fraught with challenges that are often not apparent at the laboratory bench. This guide provides a detailed overview of the critical considerations for the successful scale-up of pyrazole compound synthesis, focusing on process safety, optimization, and purification.
Part 1: Strategic Approaches to Pyrazole Synthesis for Scale-Up
The choice of synthetic route is paramount for a successful and economical scale-up. While numerous methods exist for constructing the pyrazole ring, not all are amenable to large-scale production.[1][7]
The Knorr Pyrazole Synthesis and its Variants: A Workhorse for Industry
The condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, known as the Knorr pyrazole synthesis, is one of the most widely employed methods for pyrazole formation in industrial settings.[1][8] This reaction is often robust and utilizes readily available starting materials.
A prime example of the Knorr synthesis in large-scale manufacturing is the production of Celecoxib .[8][9] The key step involves the condensation of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione with 4-sulfonamidophenylhydrazine.[8]
Key Scale-Up Considerations for the Knorr Synthesis:
-
Regioselectivity: When using unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomers is a common challenge that can complicate purification and reduce the yield of the desired product.[10]
-
Reaction Conditions: Temperature control is critical as the condensation is often exothermic.[11] Inefficient heat dissipation in large reactors can lead to side reactions and product degradation.[11]
-
Solvent Selection: The choice of solvent can significantly impact reaction rate, regioselectivity, and product isolation.[10] For instance, processes have been developed that utilize aqueous media, which is advantageous from a safety and environmental perspective.
Cycloaddition Reactions: An Alternative with Caveats
[3+2] Cycloaddition reactions, particularly those involving diazo compounds and alkynes, offer another powerful route to pyrazoles.[1][3] However, the use of potentially explosive diazo compounds on a large scale presents significant safety hurdles.[12][13]
Mitigating Risks with Flow Chemistry:
Continuous flow chemistry has emerged as a safer alternative for handling hazardous intermediates like diazonium salts.[13][14] By minimizing the reaction volume and enabling precise control over reaction parameters, flow reactors can significantly reduce the risks associated with highly energetic species.[14]
Part 2: Overcoming Key Challenges in Scale-Up
Transitioning a pyrazole synthesis from the lab to a manufacturing plant requires a thorough understanding and mitigation of several key challenges.
Process Safety and Hazard Analysis
A comprehensive safety assessment is non-negotiable before any scale-up operation. This includes:
-
Thermal Hazard Evaluation: Differential Scanning Calorimetry (DSC) and other techniques should be used to determine the thermal stability of all reactants, intermediates, and the final product. This is particularly crucial for reactions involving energetic functional groups like nitro groups or diazonium salts.[12]
-
Reagent and Solvent Safety: The hazards associated with all chemicals must be well-understood. For example, the use of carcinogenic solvents like 1,4-dioxane should be avoided in large-scale synthesis.[12] Safer alternatives should be investigated and implemented.[12]
-
Control of Exothermic Reactions: Many pyrazole syntheses are exothermic.[11] Proper reactor design, cooling capacity, and controlled addition of reagents are essential to prevent thermal runaways.[11][15]
Reaction Optimization for Efficiency and Purity
What works on a small scale may not be optimal for large-scale production. A systematic approach to optimization is crucial.
-
Mixing and Mass Transfer: Inadequate mixing in large reactors can lead to localized "hot spots" and concentration gradients, resulting in the formation of impurities.[11] The impact of stirring speed and reactor geometry on reaction performance should be evaluated.
-
Temperature Control: The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation more challenging.[11] Robust temperature control systems are essential for maintaining consistent product quality.[16]
-
Reagent Addition Rate: The rate of reagent addition can have a profound effect on the reaction profile. Slow, controlled addition is often necessary to manage exotherms and minimize side reactions.[11]
Purification of the Final Product: The Crystallization Advantage
Crystallization is the preferred method for purifying active pharmaceutical ingredients (APIs) on an industrial scale.[14][17][18] It is often the most effective technique for achieving high purity and removing process impurities and residual solvents.[18]
Key Aspects of Crystallization Development:
-
Solvent Selection: The choice of solvent or solvent mixture is critical for obtaining the desired crystal form (polymorph) with high yield and purity.
-
Cooling Profile: The rate of cooling can influence crystal size and morphology, which in turn can affect downstream processing such as filtration and drying.
-
Polymorphism: APIs can often exist in multiple crystalline forms (polymorphs), each with different physical properties. A robust crystallization process must consistently produce the desired polymorph.
Alternative Purification Strategies:
In cases where crystallization is challenging, other techniques may be employed:
-
Acid Addition Salts: Converting the pyrazole product into an acid addition salt can improve its crystallization properties.[14][19][20]
-
Washing: Thoroughly washing the filtered product with a suitable solvent can effectively remove impurities.[14]
Part 3: Case Study: Scale-Up Synthesis of Sildenafil (Viagra®)
The commercial synthesis of Sildenafil provides valuable insights into the practical application of scale-up principles. The initial medicinal chemistry route was linear and involved a late-stage chlorosulfonation, which presented significant challenges for large-scale production.[21][22]
Improvements in the Commercial Process:
-
Convergent Synthesis: The commercial route was redesigned to be more convergent, improving overall efficiency.[21]
-
Early-Stage Introduction of Hazardous Steps: The problematic chlorosulfonation step was moved to an earlier stage in the synthesis, where the starting material was less complex and of lower molecular weight.[15][21]
-
Optimization of the Pyrazole-Forming Step: The synthesis of the key pyrazole intermediate was optimized to improve yield and throughput.[21] This included moving away from a potentially hazardous nitration procedure in the final steps.[21]
Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis (Lab Scale)
-
To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) is added the hydrazine derivative (1.0-1.2 eq).
-
The reaction mixture is stirred at room temperature or heated to reflux, and the progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by filtration or extraction.
-
The crude product is purified by recrystallization or column chromatography.
Protocol 2: General Procedure for Crystallization
-
The crude pyrazole compound is dissolved in a minimal amount of a suitable hot solvent.
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scale-Up Parameters for a Hypothetical Pyrazole Synthesis
| Parameter | Lab Scale (1 g) | Pilot Plant (10 kg) |
| Reactor Volume | 100 mL flask | 200 L reactor |
| Heating/Cooling | Heating mantle/ice bath | Jacketed reactor with thermal fluid |
| Mixing | Magnetic stirrer | Impeller agitator |
| Reagent Addition | Pipette/dropping funnel | Metering pump |
| Reaction Time | 2 hours | 6 hours |
| Work-up | Separatory funnel extraction | Liquid-liquid extraction in reactor |
| Isolation | Filtration on Büchner funnel | Centrifuge |
| Drying | Vacuum oven | Vacuum dryer |
Visualizations
Diagram 1: Key Decision Points in Pyrazole Synthesis Scale-Up
Caption: Workflow for scaling up pyrazole synthesis.
Diagram 2: Common Challenges in Large-Scale Pyrazole Synthesis
Caption: Common challenges in pyrazole synthesis scale-up.
References
- Synthesis of Sildenafil Citrate.
- Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC - PubMed Central.
- Crystallization and Polymorphism-Scalable Process for Celecoxib and It's Polymorph From-3 (Non- Steroidal Anti-Inflammatory Drug (NSAID) - Lupine Publishers.
- Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
- Celecoxib Intermediates Process Development For Enhanced Yield.
- An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor.
- Synthesis of Sildenafil Citrate (Viagra®).
- Crystallization and Polymorphism-Scalable Process for Celecoxib and It's Polymorph From-3 (Non- Steroidal Anti-Inflammatory Drug (NSAID) - ResearchGate.
- Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir.
- Crystallization and Polymorphism-Scalable Process for Celecoxib and It's Polymorph From-3 (Non- Steroidal Anti-Inflammatory Dr - Lupine Publishers.
- Troubleshooting guide for scaling up pyrazole synthesis reactions - Benchchem.
- A Synthesis of Sildenafil | UKEssays.com.
- The Chemical Development of the Commercial Route to Sildenafil: A Case History - Erowid.
- Reaction Chemistry & Engineering - Spiral.
- WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
- DE102009060150A1 - Process for the purification of pyrazoles - Google Patents.
- Pyrazole synthesis - Organic Chemistry Portal.
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI.
- Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC - NIH.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
- Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles - Dalton Transactions (RSC Publishing).
- Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview - SciSpace.
- Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF - ResearchGate.
- Troubleshooting guide for the scale-up synthesis of pyrazole compounds. - Benchchem.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.
- (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - ResearchGate.
- A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs - ResearchGate.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Picking the best purification method for your API can be a tricky challenge.
- Crystallization Method Development and Optimization - Triclinic Labs.
- Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis - Benchchem.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
- New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC - PubMed Central.
- US4434292A - Process for the preparation of pyrazole - Google Patents.
- The Role of Pyrazole Derivatives in Modern Drug Discovery.
- Recent Developments in Pyranopyrazole Derivatives: Synthesis, Reactions, and Potential Pharmaceutical Applications | Request PDF - ResearchGate.
- Modern Approaches to the Synthesis of Pyrazoles (A Review) - ResearchGate.
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. nbinno.com [nbinno.com]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. lupinepublishers.com [lupinepublishers.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. erowid.org [erowid.org]
- 16. arborpharmchem.com [arborpharmchem.com]
- 17. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 18. Crystallization Method Development Services from Triclinic Labs [tricliniclabs.com]
- 19. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 20. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 21. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]
- 22. ukessays.com [ukessays.com]
Application Note: A Protocol for the Purification of Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate via Recrystallization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including analgesics, anti-inflammatories, and anti-cancer drugs.[1][2] Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate is a key intermediate in the synthesis of such compounds. Achieving high purity of this intermediate is paramount, as residual impurities can impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Recrystallization is a robust and scalable purification technique used extensively in the pharmaceutical industry to ensure materials meet stringent purity requirements.[3][4][5] This document provides a comprehensive guide to developing a recrystallization protocol for this compound, focusing on solvent selection, methodology, and troubleshooting. The protocols described herein are designed to be self-validating systems, emphasizing the scientific rationale behind each step to ensure reproducible, high-purity outcomes.
Introduction: The Criticality of Purification
The principle of recrystallization is based on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures.[5][6] An ideal recrystallization process dissolves the target compound in a hot solvent, while impurities either remain insoluble or stay in solution upon cooling. As the saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline solid with a higher degree of purity.[6]
The success of this technique hinges on understanding the physicochemical properties of the target molecule and its potential impurities, which are typically byproducts of the synthetic route. For pyrazoles synthesized via the common Knorr synthesis or related pathways, impurities may include unreacted 1,3-dicarbonyl compounds, hydrazine starting materials, or regioisomers.[7][8] This guide will walk the user through a systematic approach to purify this compound.
Method Development: A Systematic Approach
Understanding the Analyte and Potential Impurities
The target molecule, this compound (MW: 230.26 g/mol , MF: C₁₃H₁₄N₂O₂), is a moderately polar organic compound.[9] The primary impurities will be dictated by its synthesis. A common route involves the condensation of a β-ketoester with a hydrazine derivative. Potential impurities could include:
-
Unreacted starting materials.
-
Side-products from competing reactions.
-
Regioisomers (e.g., Ethyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate).
-
Solvents used in the synthesis.
The Cornerstone: Solvent Selection
The choice of solvent is the most critical parameter in recrystallization.[6][10] An ideal solvent should exhibit:
-
High solubility for the target compound at elevated temperatures.
-
Low solubility for the target compound at low temperatures (e.g., 0-4 °C).
-
Favorable solubility profile for impurities (either highly soluble or insoluble at all temperatures).
-
A boiling point that is low enough for easy removal from the purified crystals but high enough to maintain a sufficient temperature differential for crystallization.
-
Inertness (it should not react with the compound).
Based on the structure of the target molecule and literature precedents for similar pyrazole derivatives, a screening of the following solvents is recommended.[11][12][13]
Table 1: Recommended Solvents for Initial Screening
| Solvent | Class | Boiling Point (°C) | Rationale & Expected Solubility |
|---|---|---|---|
| Ethanol | Protic | 78 | Often an excellent choice for pyrazole derivatives; literature reports successful crystallization of related compounds.[12][13] |
| Isopropanol | Protic | 82 | Similar properties to ethanol, can offer a different solubility profile.[14] |
| Ethyl Acetate | Aprotic | 77 | Good for compounds of intermediate polarity.[10] Often used in combination with a non-polar anti-solvent like hexane. |
| Toluene | Aromatic | 111 | Can be effective for less polar compounds or impurities. |
| Acetone | Aprotic | 56 | A strong solvent, may be too effective for cooling crystallization but useful for anti-solvent methods.[10] |
| Water | Protic | 100 | The target compound is unlikely to be soluble in water, making it a potential anti-solvent.[11] |
Protocol for Small-Scale Solvent Screening:
-
Place approximately 20-30 mg of the crude this compound into a small test tube.
-
Add the selected solvent dropwise at room temperature, vortexing after each addition, until the solid just dissolves. Note the approximate volume required. If the compound is very soluble at room temperature, the solvent is likely unsuitable for single-solvent cooling crystallization.
-
If the compound is poorly soluble at room temperature, begin heating the mixture gently in a water bath while continuing to add the solvent dropwise until the solid fully dissolves.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
After reaching room temperature, place the tube in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid.
Detailed Purification Protocols
The following protocols provide step-by-step methodologies for the purification of the title compound.
Workflow Visualization
The overall process, from crude material to pure, characterized crystals, is outlined below.
Caption: General workflow for the recrystallization of this compound.
Protocol A: Single-Solvent Cooling Recrystallization (Recommended: Ethanol)
This is the most common and straightforward recrystallization technique.[5][10] Ethanol is a good starting point based on literature for similar compounds.[12]
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask. Add a stir bar and a minimal amount of ethanol (e.g., 20-25 mL). Heat the mixture on a hot plate with stirring.
-
Achieve Saturation: Continue adding ethanol in small portions until the solid completely dissolves at the boiling point of the solvent. It is crucial to add only the minimum volume of hot solvent necessary to achieve complete dissolution to ensure maximum recovery.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities (e.g., dust, particulates) are observed, perform a hot filtration. Place a piece of fluted filter paper in a pre-heated stemless funnel resting on a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, well-defined crystals, which are typically purer than small crystals formed by rapid cooling.
-
Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol to remove any residual mother liquor containing dissolved impurities. It is important to use cold solvent to minimize re-dissolving the product.
-
Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a temperature well below the compound's melting point, until a constant weight is achieved.
Protocol B: Two-Solvent (Anti-Solvent) Recrystallization (Recommended: Ethyl Acetate/Hexane)
This method is useful when no single solvent has the ideal solubility characteristics.[3][6] The target compound should be soluble in the "solvent" (Ethyl Acetate) and insoluble in the "anti-solvent" (Hexane).
-
Dissolution: Dissolve the crude solid in the minimum amount of warm ethyl acetate required for complete dissolution in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While stirring the solution at a slightly elevated temperature, slowly add hexane dropwise. Continue adding until the solution becomes faintly and persistently cloudy (the cloud point). This indicates the point of saturation has been reached.
-
Re-dissolution: Add a few drops of warm ethyl acetate to just re-dissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing & Drying: Follow steps 6-8 from Protocol A, using a cold mixture of ethyl acetate/hexane (in the approximate final ratio) for the washing step.
Purity Assessment & Troubleshooting
Post-purification analysis is essential to confirm the success of the procedure.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.
-
Chromatography (TLC/HPLC): Thin-Layer Chromatography can provide a quick qualitative check. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment.
-
Spectroscopy (NMR): ¹H NMR spectroscopy can confirm the structure of the compound and detect the presence of proton-bearing impurities.
Troubleshooting Guide
Table 2: Common Recrystallization Issues and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|
| Oiling Out | The solution is supersaturated above the compound's melting point; cooling is too rapid; solvent is too non-polar. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider a different solvent system. |
| No Crystals Form | Too much solvent was used; the solution is not saturated enough. | Boil off some of the solvent to increase the concentration. If crystals still do not form, scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a seed crystal of the pure compound if available.[3] |
| Low Recovery/Yield | Too much solvent was used; cooling was incomplete; crystals were washed with warm solvent; premature crystallization during hot filtration. | Optimize the solvent volume. Ensure adequate cooling time in an ice bath. Always wash with ice-cold solvent. Ensure filtration apparatus is pre-heated. |
| Colored Crystals | Colored impurities are co-precipitating with the product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use sparingly, as charcoal can also adsorb the target compound. |
Conclusion
The protocols detailed in this application note provide a robust framework for the purification of this compound. By systematically screening solvents and carefully controlling the crystallization process, researchers can consistently obtain high-purity material essential for downstream applications in drug discovery and development. The key to successful recrystallization lies not just in following the steps, but in understanding the principles of solubility and crystal growth that govern the purification process.
References
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
International Journal of Pharmaceutical Research. (n.d.). A Brief Review on Recrystallization of Clinically Important Drugs. Retrieved from [Link]
-
PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ACS Publications. (n.d.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
Thieme. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]
-
CUTM Courseware. (n.d.). pyrazole.pdf. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
AIP Publishing. (2014). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
-
National Institutes of Health (NIH). (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]
-
Wiley Online Library. (2004). Ethyl 3‐methyl‐1‐(3‐methylbenzoyl)‐5‐(methylsulfanyl)‐1H‐pyrazole‐4‐carboxylate. Retrieved from [Link]
-
MDPI. (n.d.). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. ViewArticleDetail [ijpronline.com]
- 5. praxilabs.com [praxilabs.com]
- 6. mt.com [mt.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. Page loading... [wap.guidechem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Application Notes & Protocols: A Researcher's Guide to the Synthesis of Pyrazoles from α,β-Unsaturated Ketones and Hydrazines
Introduction: The Enduring Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug development.[1][2][3] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, antitumor, and antiviral properties.[1][2][3][4] Prominent drugs such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and Stanozolol (an anabolic steroid) feature this versatile scaffold, underscoring its importance.[5]
One of the most classical, reliable, and adaptable methods for constructing the pyrazole ring is the cyclocondensation reaction between an α,β-unsaturated ketone (or aldehyde) and a hydrazine derivative.[6][7][8] This approach offers a straightforward pathway to a wide array of substituted pyrazoles, making it a vital tool for researchers in organic synthesis and drug discovery. This guide provides an in-depth exploration of the underlying mechanism, detailed experimental protocols, and field-proven insights to empower researchers to successfully implement and optimize this pivotal transformation.
The Reaction Mechanism: From Enones to Aromatic Pyrazoles
The synthesis of pyrazoles from α,β-unsaturated ketones and hydrazines is fundamentally a cyclocondensation reaction. The process initiates with the interaction of the bidentate nucleophilic hydrazine with the 1,3-dielectrophilic α,β-unsaturated carbonyl system.[6][7] The reaction proceeds through a non-aromatic pyrazoline intermediate, which subsequently aromatizes to yield the stable pyrazole ring.
The precise sequence of events can be influenced by reaction conditions, particularly pH. Two primary mechanistic pathways are generally considered:
-
Aza-Michael Addition Pathway: The reaction can begin with a conjugate (1,4- or Michael) addition of a hydrazine nitrogen atom to the β-carbon of the unsaturated ketone. This forms a zwitterionic or neutral enolate intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the carbonyl carbon, followed by dehydration, leads to the pyrazoline.
-
Hydrazone Formation Pathway: Alternatively, the reaction can start with the condensation of hydrazine with the carbonyl group (1,2-addition) to form a hydrazone intermediate. This is then followed by an intramolecular aza-Michael addition, where the second nitrogen atom attacks the β-carbon, leading to the cyclized pyrazoline intermediate.[9]
Regardless of the initial step, both pathways converge on the formation of a 4,5-dihydro-1H-pyrazole, commonly known as a 2-pyrazoline.[9] The final, and often rate-determining, step is the aromatization of this pyrazoline intermediate to the thermodynamically stable pyrazole. This can occur spontaneously through aerial oxidation or can be facilitated by an added oxidizing agent.[10] In cases where a good leaving group is present, such as when using tosylhydrazine, aromatization occurs via direct elimination.[10]
Caption: Converging pathways for pyrazole synthesis.
Causality Behind Mechanistic Choice: The use of acidic conditions (e.g., glacial acetic acid) often favors the hydrazone pathway by activating the carbonyl group toward nucleophilic attack.[11] Conversely, basic conditions can facilitate the Michael addition by increasing the nucleophilicity of the hydrazine.
Experimental Protocols: A Step-by-Step Guide
The protocols provided below are designed to be robust and adaptable. A general procedure is outlined first, followed by a specific, field-tested example for the synthesis of 3,5-diphenyl-4,5-dihydro-1H-pyrazole from chalcone.
General Protocol for Pyrazole Synthesis
This procedure is a standard method applicable to a wide range of chalcones (1,3-diaryl-2-propen-1-ones) and other α,β-unsaturated ketones.
Materials & Equipment:
-
α,β-Unsaturated Ketone (1.0 eq)
-
Hydrazine Hydrate or Phenylhydrazine (1.1 - 1.5 eq)
-
Solvent (e.g., Ethanol, Glacial Acetic Acid)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
TLC plates and developing chamber
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the α,β-unsaturated ketone (1.0 eq).
-
Dissolution: Add the chosen solvent (e.g., ethanol or acetic acid, approx. 10-20 mL per gram of ketone). Stir the mixture until the solid is completely dissolved. Gentle warming may be required.
-
Reagent Addition: Slowly add the hydrazine derivative (1.1-1.5 eq) to the solution. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-8 hours.[12][13] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting ketone on TLC), cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water with stirring.[13]
-
Isolation: A solid precipitate should form. Allow it to stir in the ice water for 15-30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with cold water, followed by a cold, non-polar solvent like hexane to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Specific Protocol: Synthesis of 3,5-Diphenyl-1H-pyrazole from Chalcone
This protocol is adapted from established procedures for reacting chalcone with hydrazine hydrate.[13][14]
Procedure:
-
In a 100 mL round-bottom flask, dissolve chalcone (1.0 g, 4.8 mmol) in 25 mL of glacial acetic acid.
-
To this solution, add hydrazine hydrate (0.3 mL, 6.2 mmol, ~1.3 eq) dropwise with stirring.
-
Attach a reflux condenser and heat the mixture in a water bath or on a heating mantle to reflux for 6 hours.[12]
-
Monitor the reaction using TLC (Mobile phase: 3:7 Ethyl Acetate:Hexane).
-
Once the chalcone is consumed, allow the flask to cool to room temperature.
-
Carefully pour the cooled reaction mixture into 100 mL of ice-cold water.
-
A pale yellow solid will precipitate. Filter the solid under vacuum, wash thoroughly with water until the filtrate is neutral, and then dry.
-
Recrystallize the crude product from ethanol to yield pale yellow crystals of the pyrazole product.[13]
Caption: Standard workflow for pyrazole synthesis.
Data Presentation: Key Reaction Parameters and Their Impact
Optimizing the synthesis requires understanding how different variables affect the reaction outcome. The choice of solvent, catalyst, and temperature can significantly influence reaction rate, yield, and purity.
| Parameter | Common Choices | Rationale and Field-Proven Insights |
| α,β-Unsaturated Ketone | Chalcones, enones with aliphatic or aromatic substituents. | The reactivity is governed by the electronic nature of the substituents. Electron-withdrawing groups on the aromatic rings of chalcones can enhance the electrophilicity of the carbonyl and β-carbons, often accelerating the reaction. |
| Hydrazine Reagent | Hydrazine hydrate, Phenylhydrazine, Tosylhydrazine. | Hydrazine hydrate is highly reactive and yields N-unsubstituted pyrazoles. Phenylhydrazine is used to synthesize N-phenyl pyrazoles, which can have distinct pharmacological profiles. Tosylhydrazine is useful as the tosyl group acts as a leaving group, facilitating direct aromatization to the pyrazole without needing an external oxidant.[10] |
| Solvent | Ethanol, Methanol, Glacial Acetic Acid, DMF. | Protic solvents like ethanol are common and effective. Glacial acetic acid often serves as both a solvent and an acid catalyst, promoting the reaction by activating the carbonyl group.[13] DMF is a polar aprotic solvent used for less reactive substrates.[15] |
| Catalyst | Acetic Acid, H₂SO₄, Lewis Acids (e.g., LiClO₄). | While some reactions proceed without a catalyst, an acid catalyst is frequently added to protonate the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack.[6][16] |
| Temperature | Room Temperature to Reflux (80-120 °C). | Most reactions require heating to reflux to proceed at a reasonable rate.[12] However, running the reaction at the lowest effective temperature can minimize the formation of side products. |
| Reaction Time | 2 - 12 hours. | Reaction completion should always be verified by TLC to avoid unnecessarily long heating times which can lead to degradation, or incomplete reactions which complicate purification. |
Trustworthiness: Troubleshooting and Self-Validation
A robust protocol anticipates potential issues. Here are common challenges and solutions.
-
Problem: Low or No Yield.
-
Causality: The starting materials may be insufficiently reactive under the chosen conditions, or the reaction may not have gone to completion.
-
Solution: Confirm the consumption of starting material via TLC. If the reaction has stalled, consider adding a catalyst (e.g., a few drops of glacial acetic acid if using ethanol as a solvent) or increasing the reaction temperature. Ensure the hydrazine reagent is not degraded; use a fresh bottle if in doubt.
-
-
Problem: Formation of a Mixture of Regioisomers.
-
Causality: When using an unsymmetrical α,β-unsaturated ketone and a substituted hydrazine (e.g., phenylhydrazine), the initial attack can occur at two different electrophilic sites, leading to two different pyrazole products.[17]
-
Solution: Regioselectivity is notoriously difficult to control and is influenced by a complex interplay of steric and electronic factors. Changing the solvent or catalyst can sometimes favor one isomer over the other. If a mixture is unavoidable, careful purification by column chromatography or fractional crystallization is required to separate the isomers.
-
-
Problem: Product is an Oily Substance, Not a Solid.
-
Causality: The product may have a low melting point or be impure. The intermediate pyrazoline may have formed but failed to aromatize and/or precipitate.
-
Solution: Attempt to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If this fails, perform a standard workup with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry it over Na₂SO₄, and concentrate it under reduced pressure. The resulting oil can then be purified by column chromatography. To drive aromatization, you can bubble air through the refluxing solution or re-subject the isolated intermediate to oxidizing conditions.
-
References
- Recent Advances in the Synthesis of Pyrazole Deriv
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Recent highlights in the synthesis and biological significance of pyrazole deriv
- Knorr Pyrazole Synthesis. J&K Scientific LLC.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- Knorr Pyrazole Synthesis. Chem Help Asap.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal & Organic Chemistry.
- Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. (2021).
- Synthesis of Chromone-Related Pyrazole Compounds. (2020). PMC - NIH.
- Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. (2023). IJIRT.
- Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. (2019). RJPT.
- SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. (2022). OJS UMMADA.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
- Synthesis of 2‐Pyrazolines from Hydrazines: Mechanisms Explained. (2021).
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. rroij.com [rroij.com]
- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. ijirt.org [ijirt.org]
- 13. rjptonline.org [rjptonline.org]
- 14. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 15. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jk-sci.com [jk-sci.com]
- 17. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate
Welcome to the technical support center dedicated to the synthesis of Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the yield and purity of this valuable heterocyclic compound. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot and optimize your synthesis with confidence.
The synthesis of this pyrazole derivative is typically achieved via a multicomponent variant of the classic Knorr pyrazole synthesis.[1][2] While seemingly straightforward, this reaction is sensitive to a number of variables that can significantly impact the outcome. This guide provides a structured approach to identifying and controlling these factors.
Section 1: Core Synthesis Pathway and Mechanism
The most robust and common method for synthesizing this compound is a one-pot, three-component reaction involving phenylhydrazine , ethyl acetoacetate , and benzaldehyde , typically under acidic catalysis. This approach is generally preferred over a two-component condensation with a pre-synthesized, complex 1,3-dicarbonyl compound due to the ready availability of starting materials and superior control over regioselectivity.
The reaction proceeds through a cascade of well-understood organic transformations. An initial acid-catalyzed Knoevenagel condensation between benzaldehyde and the active methylene group of ethyl acetoacetate yields an ethyl 2-benzylidene-3-oxobutanoate intermediate. Phenylhydrazine then acts as a nucleophile in a Michael addition, followed by an intramolecular cyclization and dehydration to form the stable, aromatic pyrazole ring.
Sources
Technical Support Center: Controlling Regioselectivity in Knorr Pyrazole Synthesis
Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful heterocyclic synthesis. Here, we will address common challenges and provide in-depth, field-proven insights to help you achieve predictable and high-yielding regioselective outcomes in your experiments.
Section 1: Frequently Asked Questions (FAQs)
Here are some of the most common questions we encounter regarding regioselectivity in the Knorr pyrazole synthesis:
Q1: My Knorr pyrazole synthesis is yielding a mixture of regioisomers. What are the primary factors that control which isomer is formed?
A1: The formation of a mixture of regioisomers is a frequent challenge in the Knorr synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[1] The regiochemical outcome is primarily governed by a combination of factors:
-
Electronic Effects of Substituents: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl starting material is a major determinant. The more electrophilic carbonyl group will preferentially react with the more nucleophilic nitrogen of the hydrazine.
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can influence the approach of the nucleophile, favoring attack at the less sterically hindered carbonyl group.
-
Reaction Conditions (pH): The pH of the reaction medium plays a crucial role. Acidic conditions can enhance the electrophilicity of the carbonyl carbons, influencing the initial site of attack.[2]
-
Solvent Effects: The choice of solvent can impact the stability of intermediates and transition states, thereby influencing the regioselectivity. For instance, using fluorinated alcohols as solvents has been shown to improve regioselectivity in certain cases.[3]
Q2: How does the pH of the reaction mixture affect the regioselectivity?
A2: The pH of the reaction medium is a critical parameter for controlling regioselectivity. Acid catalysis is often employed in the Knorr synthesis to protonate a carbonyl oxygen, thereby increasing the electrophilicity of the corresponding carbonyl carbon and facilitating the initial nucleophilic attack by the hydrazine.[2][4][5][6]
-
Under acidic conditions: The reaction is generally faster, and the initial attack of the hydrazine is more likely to occur at the more reactive carbonyl group.[2] This is often the carbonyl group that is less sterically hindered or is attached to an electron-withdrawing group.
-
Under neutral or weakly acidic conditions: The reaction may proceed more slowly, and the difference in reactivity between the two carbonyl groups might be less pronounced, potentially leading to a mixture of isomers.[7] It's important to note that at higher pH values (e.g., pH 7 or 8.5), the formation of the initial hydrazone intermediate can be significantly slower or even inhibited.[2]
Q3: I am using a substituted hydrazine. How does the substituent on the hydrazine influence the reaction?
A3: The nature of the substituent on the hydrazine has a significant impact on both the reaction rate and regioselectivity.
-
Electronic Effects: An electron-donating group on the hydrazine will increase its nucleophilicity, potentially leading to a faster reaction. Conversely, an electron-withdrawing group will decrease its nucleophilicity. The two nitrogen atoms in a substituted hydrazine have different nucleophilicities. The terminal, unsubstituted nitrogen is generally more nucleophilic and will be the initial site of attack on the dicarbonyl compound.
-
Steric Effects: A bulky substituent on the hydrazine can sterically hinder the approach to one of the carbonyl groups, thereby directing the reaction towards the less hindered carbonyl.
Q4: Can I predict the major regioisomer based on the structures of my starting materials?
A4: Yes, to a significant extent. The general principle is that the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[3]
-
Identifying the more nucleophilic nitrogen: In a substituted hydrazine (R-NH-NH2), the terminal NH2 group is more nucleophilic.
-
Identifying the more electrophilic carbonyl:
-
Electronic factors: A carbonyl group adjacent to an electron-withdrawing group (e.g., CF3, CO2Et) will be more electrophilic.[3]
-
Steric factors: A less sterically hindered carbonyl group is more accessible for nucleophilic attack.
-
By considering both electronic and steric effects, you can make an educated prediction of the major product.
Section 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues related to regioselectivity in the Knorr pyrazole synthesis.
Problem: Poor or Undesired Regioselectivity
If your reaction is producing a nearly 1:1 mixture of regioisomers or is favoring the undesired isomer, consider the following troubleshooting steps.
Step 1: Analyze the Reactants
-
1,3-Dicarbonyl Compound:
-
Electronic Differentiation: Is there a significant electronic difference between the two carbonyl groups? If both substituents are electronically similar (e.g., two different alkyl groups), achieving high regioselectivity can be challenging. Consider modifying your substrate to introduce a stronger electron-withdrawing or -donating group to enhance the electronic bias.
-
Steric Differentiation: Is there a substantial difference in steric bulk around the two carbonyls? If not, consider introducing a bulkier group to direct the reaction.
-
-
Hydrazine:
-
Substituent Effects: Evaluate the electronic and steric properties of the substituent on your hydrazine. A bulky or strongly electron-withdrawing group can significantly influence the outcome.
-
Step 2: Optimize Reaction Conditions
The following flowchart outlines a systematic approach to optimizing your reaction conditions to favor the desired regioisomer.
Caption: Troubleshooting workflow for improving regioselectivity.
Step 3: Consider Mechanistic Intermediates
The Knorr synthesis proceeds through a hydrazone intermediate.[8] In some cases, it is possible to isolate this intermediate and then induce cyclization under different conditions to favor the desired product. This two-step approach can sometimes provide better control over the regiochemical outcome.[9]
Section 3: Mechanistic Insights and Key Control Factors
A deeper understanding of the reaction mechanism is essential for rational control of regioselectivity.
The Reaction Mechanism
The Knorr pyrazole synthesis is generally accepted to proceed through the following key steps:
-
Initial Nucleophilic Attack: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Hydrazone Formation: A molecule of water is eliminated to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen of the hydrazine attacks the remaining carbonyl group.
-
Dehydration and Aromatization: A second molecule of water is eliminated to form the stable, aromatic pyrazole ring.
The regioselectivity is determined in the initial nucleophilic attack. The following diagram illustrates the two competing pathways for an unsymmetrical 1,3-dicarbonyl.
Caption: Competing pathways in Knorr pyrazole synthesis.
Table of Influencing Factors on Regioselectivity
| Factor | Condition Favoring Regioisomer 1 (Attack at Carbonyl 1) | Condition Favoring Regioisomer 2 (Attack at Carbonyl 2) |
| Electronic Effects of R1 vs. R2 | R1 is strongly electron-withdrawing (e.g., -CF3) | R2 is strongly electron-withdrawing |
| Steric Effects of R1 vs. R2 | R1 is sterically small | R2 is sterically small |
| Steric Effects of Hydrazine (R3) | R3 is bulky, favoring attack at the less hindered carbonyl | R3 is bulky, favoring attack at the less hindered carbonyl |
| pH | Acidic conditions often favor attack at the more electronically activated carbonyl[2] | Reaction under neutral conditions may show less selectivity[7] |
| Solvent | Fluorinated alcohols (TFE, HFIP) can enhance selectivity[3] | Standard protic solvents may offer lower selectivity |
Section 4: Experimental Protocols
Here are detailed protocols for carrying out the Knorr pyrazole synthesis with a focus on controlling regioselectivity.
Protocol 1: General Procedure for Knorr Pyrazole Synthesis under Acidic Conditions
This protocol is suitable for reactions where one carbonyl group is significantly more reactive than the other.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or 1-propanol, ~0.5 M).[8]
-
Addition of Hydrazine: Add the substituted hydrazine (1.1 eq) to the solution.
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[8]
-
Reaction: Heat the reaction mixture to reflux (e.g., ~100°C) and monitor the progress by TLC.[8]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
-
Characterization: Characterize the product by NMR, mass spectrometry, and melting point determination to confirm its structure and purity.[8]
Protocol 2: Regioselective Synthesis using Fluorinated Alcohols
This protocol is recommended when aiming for high regioselectivity, particularly with fluorinated dicarbonyl compounds.[3]
-
Reactant Preparation: In a sealed vial, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to a concentration of approximately 0.2 M.
-
Addition of Hydrazine: Add the substituted hydrazine (1.1 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
-
Characterization: Analyze the product and any minor isomers by NMR and mass spectrometry to determine the regiochemical ratio and confirm the structure.
References
-
Knorr pyrazole synthesis. (n.d.). Slideshare. Retrieved from [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. Retrieved from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
-
Knorr Pyrazole Synthesis. (2025, February 23). YouTube. Retrieved from [Link]
-
Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Knorr pyrrole synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2007). The Journal of Organic Chemistry. Retrieved from [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. Retrieved from [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). PMC - NIH. Retrieved from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). S. N. College. Retrieved from [Link]
-
Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. knorr pyrazole synthesis | PPTX [slideshare.net]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. youtube.com [youtube.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. researchgate.net [researchgate.net]
Common side products in the synthesis of pyrazoles from dicarbonyls
Technical Support Center: Pyrazole Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process scientists who utilize the classic and robust condensation reaction between 1,3-dicarbonyl compounds and hydrazines. While this method, often referred to as the Knorr pyrazole synthesis, is a cornerstone of heterocyclic chemistry, it is not without its challenges.[1][2][3] This document provides in-depth, field-tested insights into common side products, their mechanistic origins, and practical troubleshooting strategies to enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction with an unsymmetrical dicarbonyl gave a mixture of two products I can't separate. What happened?
This is the most common issue in pyrazole synthesis and is due to a lack of regioselectivity.[1][4] The hydrazine can attack either of the two non-equivalent carbonyl groups of your dicarbonyl starting material, leading to the formation of two distinct constitutional isomers (regioisomers).[5][6][7][8] Separating these isomers can be notoriously difficult.
Q2: My final product is a viscous oil with the correct mass, but the NMR shows sp3 carbons where I expect aromatic signals. Why isn't my pyrazole aromatic?
You have likely isolated a stable intermediate, such as a pyrazoline or a hydroxylpyrazolidine.[1][6][9] The final step of the synthesis is a dehydration/elimination to form the aromatic ring. If reaction conditions (e.g., temperature, acid concentration) are too mild or the reaction time is insufficient, the reaction can stall at this intermediate stage.[7]
Q3: The reaction produced a significant amount of a higher molecular weight byproduct. What could it be?
This could be a di-addition product, where two molecules of hydrazine have reacted with one molecule of the dicarbonyl, or a bis-pyrazole, particularly if you are using a dihydrazine or if the dicarbonyl itself can dimerize under the reaction conditions.[6][10]
Q4: I used acetylhydrazine to avoid handling hydrazine hydrate, but now I have an N-acetylated pyrazole. Is this expected?
Yes, this is a common outcome. While acetylhydrazine can be a useful surrogate, the acetyl group can remain on the pyrazole nitrogen, yielding an N-acyl pyrazole.[11][12] In some cases, this is a desired product, but if the N-unsubstituted pyrazole is the target, a subsequent deacetylation step is required.[11]
Troubleshooting Guide: Identification and Mitigation of Side Products
This section provides a deeper dive into the most prevalent side products, their formation mechanisms, and actionable protocols to steer your reaction toward the desired outcome.
Issue 1: Formation of Regioisomers
When a substituted hydrazine reacts with an unsymmetrical 1,3-dicarbonyl (e.g., a β-keto ester or a diketone with different substituents), two regioisomeric pyrazoles can form. The control of this selectivity is a critical challenge.[4][13]
Symptoms:
-
NMR spectra show duplicate sets of peaks for the desired product.[1]
-
Multiple spots are observed on TLC with similar Rf values, making column chromatography challenging.[1]
-
Broadened melting point range for the isolated solid.
Root Cause Analysis: The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions, particularly pH.[4]
-
Electronic Effects: The initial nucleophilic attack will preferentially occur at the more electrophilic carbonyl carbon. Electron-withdrawing groups on the dicarbonyl enhance the electrophilicity of the adjacent carbonyl.[4]
-
Steric Effects: Bulky substituents on either the hydrazine or the dicarbonyl will direct the reaction pathway to favor attack at the less sterically hindered carbonyl group.[4]
-
pH Control: This is the most powerful tool for controlling regioselectivity. Under acidic conditions, the hydrazine is protonated. The more basic nitrogen (typically the unsubstituted -NH2) attacks first. Under neutral or basic conditions, the relative nucleophilicity of the hydrazine nitrogens can change, sometimes reversing the selectivity.[4][14]
Visualizing the Problem: Regioisomer Formation
Caption: Reaction pathways leading to two regioisomers.
Mitigation Strategies & Protocols
A systematic approach to optimizing regioselectivity involves screening solvents and adjusting the pH. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in some cases.[5]
Table 1: Influence of Reaction Conditions on Regioselectivity
| Parameter | Condition | General Outcome & Rationale |
|---|---|---|
| pH | Acidic (e.g., AcOH, cat. H₂SO₄) | Protonation of the hydrazine can alter the nucleophilicity of the two nitrogen atoms. The more basic nitrogen typically attacks the more reactive carbonyl, providing one regioisomer.[4][14] |
| Neutral/Basic (e.g., EtOH, cat. piperidine) | The reaction may proceed via a different mechanism, often favoring the alternative regioisomer compared to acidic conditions. | |
| Solvent | Protic (e.g., EtOH, MeOH) | Standard solvent, outcome depends heavily on pH and substrates. |
| Fluorinated Alcohols (e.g., TFE, HFIP) | Can stabilize reaction intermediates through hydrogen bonding, significantly enhancing selectivity for one isomer.[5] | |
| Temperature | Low Temperature | May favor the kinetically controlled product, which can be a single regioisomer. |
| | High Temperature | May lead to an equilibrium mixture of isomers (thermodynamic control), reducing selectivity. |
Protocol 1: Regiocontrol via Acid Catalysis
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in glacial acetic acid (5-10 mL per gram of dicarbonyl).
-
Add the substituted hydrazine (1.1 eq) dropwise at room temperature with stirring.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the mixture to room temperature and pour it into ice-water.
-
Neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the isomeric ratio.
Issue 2: Incomplete Cyclization and Aromatization
The reaction doesn't always proceed to the final aromatic pyrazole. Stable, non-aromatic intermediates can be the major isolated product under certain conditions.
Symptoms:
-
The isolated product has the expected mass for the pyrazole + H₂O (a pyrazoline or hydroxyl intermediate).
-
¹H NMR shows aliphatic signals (e.g., CH-CH₂ groups) instead of the clean signals of an aromatic ring.
-
The product may be less stable and decompose upon standing or during chromatography.
Root Cause Analysis: The mechanism proceeds via a hydrazone intermediate, which then cyclizes to a 5-hydroxypyrazolidine. This intermediate must then lose a molecule of water to form a pyrazoline, which subsequently aromatizes to the pyrazole. The final dehydration/aromatization step is often the rate-limiting step and can require acid catalysis and/or heat.
Visualizing the Mechanism: Key Intermediates
Caption: General mechanism showing key reaction intermediates.
Mitigation Strategies & Protocols
If you have isolated a pyrazoline intermediate, it can often be converted to the desired pyrazole without restarting the entire synthesis.
Protocol 2: Aromatization of Pyrazoline Intermediate
-
Dissolve the isolated pyrazoline intermediate in a suitable solvent (e.g., toluene, acetic acid).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or an oxidizing agent (e.g., bromine in acetic acid, or simply heat in DMSO under an oxygen atmosphere).
-
Heat the mixture to reflux and monitor the reaction by TLC for the disappearance of the pyrazoline spot and the appearance of the new, typically lower Rf, pyrazole spot.
-
Upon completion, cool the reaction, neutralize if necessary, and perform a standard aqueous workup and extraction.
-
Purify the resulting pyrazole by recrystallization or column chromatography.
General Troubleshooting Workflow
When encountering an unexpected result, a logical workflow can help diagnose the issue efficiently.
Caption: Diagnostic workflow for troubleshooting pyrazole synthesis.
Purification Strategies
Contamination by side products often complicates purification.
-
Recrystallization: If the desired pyrazole is a solid and one regioisomer crystallizes preferentially, this can be an effective technique. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.[15]
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated.[16][17] Dissolving the crude mixture in an organic solvent and extracting with dilute acid (e.g., 1M HCl) can sometimes selectively pull the pyrazole into the aqueous layer, leaving non-basic impurities behind. The aqueous layer is then basified and back-extracted to recover the purified pyrazole. A patent describes purifying pyrazoles by forming and crystallizing their acid addition salts.[18][19]
-
Chromatography on Deactivated Silica: Pyrazoles can sometimes streak or be retained on standard silica gel due to their basicity. Deactivating the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%) can lead to much better separation.[15]
References
- Regioselectivity issues in the synthesis of substituted pyrazoles
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. (n.d.). The Journal of Organic Chemistry. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]
-
Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]
- Process for the purification of pyrazoles. (2013).
-
Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. [Link]
-
Minimizing Side Reactions in Classical Pyrazole Synthesis from - Oxonitriles: The Use of Acetylhydrazine. (2008). Ingenta Connect. [Link]
-
The Preparation ofN-Acylpyrazoles and Their Behavior Toward Alcohols. (1994). Sci-Hub. [Link]
- Identifying and removing byproducts in pyrazole synthesis. (2025). Benchchem.
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
- Method for purifying pyrazoles. (2011).
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (n.d.). Canadian Journal of Chemistry. [Link]
-
Pyrazole.pdf. (n.d.). CUTM Courseware. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Cambridge University Press. [Link]
-
Synthesis of pyrazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules. [Link]
-
Synthesis of pyrazoles. (2019). YouTube. [Link]
-
Recent advances in the synthesis of new pyrazole derivatives. (n.d.). ARKIVOC. [Link]
- Synthesis of Pyrazole Derivatives
-
Knorr Pyrazole Synthesis (M. Pharm). (2021). Slideshare. [Link]
-
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones. (2013). Chemistry Central Journal. [Link]
-
Knorr pyrrole synthesis. (n.d.). Wikipedia. [Link]
- Process for the preparation of pyrazoles. (1980).
-
Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. (2016). European Journal of Organic Chemistry. [Link]
-
Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles. (2023). Pharmaceuticals. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). National Institutes of Health. [Link]
-
A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. (2021). Organic & Biomolecular Chemistry. [Link]
-
Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis of the N-acyl pyrazole derivatives. (n.d.). ResearchGate. [Link]
- Preparation of pyrazoles. (1982).
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. jk-sci.com [jk-sci.com]
- 15. researchgate.net [researchgate.net]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 18. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 19. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yield in Multicomponent Pyrazole Synthesis
Welcome to the Technical Support Center for Multicomponent Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving optimal yields in their pyrazole synthesis protocols. Pyrazoles are a critical scaffold in medicinal chemistry, and their efficient synthesis through multicomponent reactions (MCRs) is highly desirable for accelerating discovery pipelines.[1] However, the convergence of multiple reactants in a single pot can also lead to a complex reaction environment where minor variations can significantly impact the outcome.
This document provides in-depth troubleshooting advice in a direct question-and-answer format, grounded in mechanistic principles and field-proven experience.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding low yields in pyrazole synthesis.
Q1: My multicomponent reaction is giving a very low yield of the desired pyrazole. What are the most common initial factors to investigate?
A1: When troubleshooting a low-yield multicomponent pyrazole synthesis, it's crucial to start with the fundamentals. The most common culprits are often related to reagent quality, reaction setup, and the catalyst.[1]
-
Reagent Purity: Ensure the purity of your starting materials, especially the hydrazine and 1,3-dicarbonyl compound (or its precursor). Hydrazine derivatives can be susceptible to oxidation or decomposition.
-
Solvent Quality: Use dry, high-purity solvents. Trace amounts of water or other impurities can interfere with the reaction, particularly if you are using a moisture-sensitive catalyst.
-
Inert Atmosphere: If your reaction is sensitive to air or moisture, ensure you have a properly maintained inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Activity: If you are using a catalyst, its activity is paramount. Consider if the catalyst has been properly stored and handled. In some cases, the catalyst may not be necessary, but for many MCRs, it is essential for achieving good yields.[1]
Q2: I'm observing the formation of multiple products alongside my desired pyrazole. What are the likely side reactions?
A2: The formation of multiple products is a common issue in multicomponent reactions. In pyrazole synthesis, particularly from 1,3-dicarbonyls and hydrazines, several side reactions can occur:
-
Formation of Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the formation of two different pyrazole regioisomers is possible.[2] The regioselectivity can be influenced by the reaction conditions and the electronic and steric nature of the substituents.
-
Incomplete Cyclization: You might be isolating intermediates, such as the hydrazone formed from the initial condensation of the hydrazine and one of the carbonyl groups.
-
Side Reactions of the Starting Materials: The starting materials themselves might undergo self-condensation or other side reactions under the reaction conditions. For instance, some 1,3-dicarbonyl compounds can be unstable.
-
Hydrazine Decomposition: As mentioned, hydrazines can decompose, leading to byproducts.[3]
Q3: Can the choice of hydrazine derivative significantly impact the reaction yield?
A3: Absolutely. The nature of the substituent on the hydrazine can have a profound effect on its nucleophilicity and steric hindrance, thereby influencing the reaction rate and overall yield.
-
Electron-donating groups on an arylhydrazine generally increase its nucleophilicity, which can lead to faster reaction rates.
-
Electron-withdrawing groups can decrease nucleophilicity, potentially requiring more forcing conditions (e.g., higher temperature, stronger catalyst) to achieve a good yield.
-
Steric hindrance around the nitrogen atoms of the hydrazine can also slow down the reaction.
It's important to consider these factors when selecting your hydrazine and optimizing the reaction conditions accordingly.[1]
In-Depth Troubleshooting Guides
This section provides more detailed, step-by-step guidance for resolving persistent low-yield issues.
Issue 1: The reaction is not proceeding to completion, or the yield is consistently low despite using high-purity reagents.
This is a common scenario that often points to suboptimal reaction conditions. A systematic approach to optimization is required.
Troubleshooting Workflow: Optimizing Reaction Parameters
Caption: A systematic workflow for optimizing reaction conditions.
Step-by-Step Protocol for Reaction Optimization:
-
Solvent Screening: The choice of solvent can significantly influence the reaction outcome. It is advisable to screen a range of solvents with varying polarities.
Solvent Polarity Index Typical Observations Ethanol 5.2 A common protic solvent, often effective but can sometimes lead to side reactions. Toluene 2.4 A non-polar aprotic solvent, useful for reactions that require higher temperatures and azeotropic removal of water. Acetonitrile 6.2 A polar aprotic solvent, can be effective in many cases. N,N-Dimethylformamide (DMF) 6.4 A highly polar aprotic solvent, often used for challenging reactions but can be difficult to remove. Dichloromethane (DCM) 3.4 A versatile, non-polar aprotic solvent for reactions at or below room temperature. -
Temperature Optimization: The reaction temperature is a critical parameter.
-
Start with room temperature and monitor the reaction progress by TLC or LC-MS.
-
If the reaction is slow, gradually increase the temperature in increments of 10-20°C. Be aware that higher temperatures can sometimes lead to the formation of byproducts.[1]
-
Conversely, if you observe significant byproduct formation at elevated temperatures, try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
-
Catalyst Screening: Many multicomponent pyrazole syntheses are catalyzed by acids or metals.
-
Acid Catalysis: If your reaction is acid-catalyzed, screen common Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, Sc(OTf)₃).
-
Metal Catalysis: For certain transformations, metal catalysts such as those based on copper, palladium, or silver may be necessary.[1][4] The choice of ligand can also be critical.
-
Catalyst Loading: The amount of catalyst used can also be optimized. Start with a catalytic amount (e.g., 1-10 mol%) and adjust as needed.
-
Issue 2: The reaction is producing a mixture of regioisomers that are difficult to separate.
Regioisomer formation is a common challenge, especially with unsymmetrical starting materials.[2]
Strategies to Control Regioselectivity:
-
Choice of Solvent and Catalyst: The reaction medium can influence the regiochemical outcome. Aprotic dipolar solvents like N,N-dimethylacetamide in the presence of an acid have been shown to improve regioselectivity in some cases.[2]
-
Steric and Electronic Control: The inherent steric and electronic properties of your substrates will play a significant role. For example, in the reaction of a substituted hydrazine with an unsymmetrical 1,3-diketone, the initial nucleophilic attack will likely occur at the more electrophilic and less sterically hindered carbonyl group.[3]
-
Stepwise Addition of Reagents: Instead of a true one-pot reaction, consider a sequential addition approach. For instance, pre-forming the hydrazone intermediate before adding the third component can sometimes direct the reaction towards a single regioisomer.
Visualizing the Mechanistic Basis of Regioisomer Formation
Caption: Formation of regioisomers from an unsymmetrical diketone.
Issue 3: Difficulty in purifying the final pyrazole product.
Pyrazoles can sometimes be challenging to purify due to their polarity and potential for co-elution with byproducts.
Advanced Purification Strategies:
-
Column Chromatography Optimization:
-
Solvent System Screening: Experiment with different solvent systems for your column chromatography. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Gradient Elution: If your product and impurities have similar polarities, a shallow gradient elution can improve separation.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using other stationary phases like alumina or reverse-phase silica.
-
-
Crystallization: If your pyrazole is a solid, crystallization can be a highly effective purification method.
-
Solvent Screening for Crystallization: Dissolve your crude product in a small amount of a hot solvent in which it is soluble, and then slowly cool the solution. You can also try anti-solvent crystallization by dissolving the product in a good solvent and then adding a poor solvent until turbidity is observed.
-
-
Preparative HPLC: For high-purity requirements, especially in a drug development setting, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool. Both normal-phase and reverse-phase preparative HPLC can be employed.
General Work-up Protocol:
A general work-up procedure that can help in simplifying the subsequent purification is as follows:
-
After the reaction is complete, quench the reaction with water or a saturated aqueous solution (e.g., NaHCO₃ if an acid catalyst was used).[3]
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).[3]
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate in vacuo.[3]
This initial work-up can remove many of the more polar impurities and inorganic salts.
Scale-Up Considerations
Transitioning a successful small-scale reaction to a larger, preparative scale can introduce new challenges.
Q4: I have optimized my reaction on a small scale, but the yield drops significantly upon scale-up. What could be the reasons?
A4: A drop in yield upon scale-up is a common problem and can be attributed to several factors:
-
Heat Transfer: Larger reaction volumes have a smaller surface area-to-volume ratio, making heat transfer less efficient. If your reaction is exothermic, this can lead to localized overheating and byproduct formation. Conversely, for endothermic reactions, inefficient heating can slow down the reaction rate.
-
Mass Transfer and Mixing: Inefficient stirring in a larger vessel can lead to poor mixing of reagents, resulting in localized concentration gradients and incomplete reactions.
-
Reagent Addition: The rate of addition of one reagent to another can be more critical on a larger scale. A slow, controlled addition may be necessary to manage exotherms or prevent the buildup of reactive intermediates.
-
Work-up and Purification: Extracting and handling larger volumes can lead to greater product loss. Purification methods may also need to be adapted for larger quantities.
To mitigate these issues, consider a pilot scale-up (e.g., 5-10 times the original scale) to identify and address any potential problems before committing to a full-scale reaction.
References
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D4OB01211A.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). NIH.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry - ACS Publications.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
- Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Omega - ACS Publications.
Sources
Technical Support Center: A Scientist's Guide to Alternative Solvents in Pyrazole Ester Synthesis
Welcome to the technical support center for pyrazole ester synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the chemistry at play, especially as the field moves towards more sustainable practices. Traditional synthesis of pyrazoles, a crucial scaffold in pharmaceuticals and agrochemicals, has often relied on volatile and hazardous organic solvents like ethanol, methanol, and dichloromethane.[1][2] This guide is designed for researchers and drug development professionals looking to navigate the transition to greener, more efficient alternative solvents.
Here, we will address common challenges, answer frequently asked questions, and provide actionable troubleshooting advice to ensure your synthesis is both successful and sustainable.
Frequently Asked Questions (FAQs)
Q1: Why should I consider switching from traditional solvents like ethanol or DMF for pyrazole ester synthesis?
A1: While effective, traditional solvents such as ethanol, methanol, acetonitrile, and DMF pose significant disadvantages.[1] These include high volatility, potential harm to human health, and negative environmental impacts.[1] The scientific community is increasingly adopting greener alternatives to mitigate these issues, improve safety, and often, to enhance reaction efficiency.[1][3] Methodologies using green solvents or even solvent-free conditions can offer benefits like operational simplicity, use of accessible starting materials, and reduced environmental consequences.[4]
Q2: What are the most promising alternative solvents for this synthesis?
A2: Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs) are at the forefront of green solvent technology for pyrazole synthesis.[5][6]
-
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors (e.g., choline chloride and urea) that form a eutectic with a melting point much lower than the individual components.[7] They are attractive because they are often biodegradable, have low toxicity, are non-flammable, and can be prepared from inexpensive, renewable materials.[1][5][7] They can act as both the solvent and catalyst, accelerating reaction rates and improving yields.[1][7]
-
Ionic Liquids (ILs): Salts with low melting points, such as triethylammonium hydrogen sulphate, can also serve as effective reaction media.[6]
-
Other Green Solvents: Protic solvents like methanol and ethylene glycol are also considered better alternatives in some contexts, offering improved yields over solvent-free attempts which may not proceed without a catalyst.[8][9]
Q3: Can alternative solvents improve my reaction yield and selectivity?
A3: Yes, significantly. For instance, using DESs like Reline (choline chloride:urea) or Malonine (choline chloride:malonic acid) has been shown to increase the yields of pyrazole precursors to 95%, up from 76-80% with conventional methods, while drastically reducing reaction times.[7] The unique properties of DESs, including their ability to dissolve a wide range of organic and inorganic compounds and their potential catalytic activity, contribute to higher selectivity and accelerated reaction rates.[1][5]
Q4: Are these green solvents reusable?
A4: A major advantage of many alternative solvents is their reusability. DESs, for example, can often be recovered and reused multiple times (e.g., up to seven times in one study) without a significant drop in efficiency, which makes the process more economical and environmentally friendly.[7]
Troubleshooting Guide for Synthesis in Alternative Solvents
This section addresses specific issues you might encounter during your experiments, providing explanations and step-by-step solutions.
Problem 1: Low or No Product Yield
-
Question: I switched from ethanol to a choline chloride-based DES for my Knoevenagel condensation/cyclization, but the yield is much lower than expected. What could be wrong?
-
Answer & Solution: This issue often stems from three key factors: catalyst compatibility, temperature, or the specific composition of your DES.
-
Causality: While some DESs can act as catalysts themselves, many pyrazole syntheses still require an external catalyst.[1][7] The reaction of hydrazines with 1,3-diketones, for example, may not proceed at all without a catalyst, even in a solvent like ethylene glycol.[9] Furthermore, reaction temperature is critical; while higher temperatures can increase reaction rates, exceeding the optimal temperature can lead to degradation and decreased yields.[9]
-
Troubleshooting Protocol:
-
Re-evaluate Catalysis: If you omitted a catalyst based on the assumption the DES would suffice, consider adding a mild base (e.g., piperidine) or a Lewis acid catalyst (e.g., lithium perchlorate) that has shown efficacy in green solvents.[9][10]
-
Optimize Temperature: Systematically screen the reaction temperature. Start at room temperature and incrementally increase it (e.g., to 60 °C, then 80 °C). Monitor the reaction by TLC to find the sweet spot where starting material is consumed efficiently without significant byproduct formation.[9][11]
-
Verify DES Composition & Purity: The molar ratio of the hydrogen bond donor to the acceptor in your DES is crucial. For example, Reline is specifically a 1:2 molar ratio of choline chloride to urea.[7] Prepare the DES carefully and ensure the starting materials are of sufficient purity and are anhydrous, as water content can affect the solvent's properties.
-
-
Problem 2: Reactant Solubility Issues
-
Question: My 1,3-dicarbonyl starting material is not fully dissolving in the DES I prepared. How can I improve solubility?
-
Answer & Solution: Solubility is a function of the intermolecular forces between the solvent and solute. While DESs are excellent solvents for a wide range of compounds, mismatches can occur.[5]
-
Causality: The polarity and hydrogen bonding capability of your DES are determined by its components. If your starting material is particularly nonpolar, a highly polar, hydrophilic DES may not be the optimal choice.
-
Troubleshooting Protocol:
-
Gentle Heating & Stirring: Before altering the solvent, ensure you have given the mixture adequate time to dissolve with vigorous stirring and gentle heating (e.g., 40-50 °C).
-
Modify the DES: Prepare a different DES with altered polarity. For example, if you are using a choline chloride:urea DES, try switching to a DES made with a different hydrogen bond donor, such as malonic acid or ethylene glycol, which may better match the polarity of your substrate.[1][7]
-
Consider a Co-solvent (with caution): As a last resort, adding a small amount of a co-solvent might improve solubility. However, this can alter the unique properties of the DES and may defeat the purpose of using a green solvent. If you must use a co-solvent, choose a green option like ethanol or THF in minimal quantities.
-
-
Problem 3: Difficult Product Isolation and Work-up
-
Question: My reaction in an ionic liquid worked well, but now I'm struggling to extract my pyrazole ester. The solvent is viscous and difficult to handle.
-
Answer & Solution: Product isolation from viscous, non-volatile solvents like DESs and ILs requires a different approach than from traditional volatile solvents.
-
Causality: Unlike methanol or acetonitrile, you cannot simply remove DESs or ILs via rotary evaporation. The high viscosity and negligible vapor pressure of these solvents necessitate a liquid-liquid extraction or precipitation strategy.
-
Troubleshooting Protocol:
-
Dilution and Extraction: Cool the reaction mixture to room temperature. Dilute it with water to reduce viscosity and precipitate the organic product. If the product does not precipitate, this step will at least dissolve the DES/IL into the aqueous phase.
-
Solvent Selection for Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent. Ethyl acetate is a common and effective choice.[11][12] Ensure you perform multiple extractions (e.g., 3 x 20 mL) to maximize recovery.
-
Drying and Concentration: Combine the organic layers, dry them over an anhydrous salt like MgSO₄ or Na₂SO₄, filter, and then remove the volatile extraction solvent under reduced pressure to yield your crude product.[11][12]
-
Purification: The crude product can then be purified using standard techniques like flash column chromatography.[11][12]
-
-
Data Summary: Comparison of Solvent Systems
The following table summarizes key properties and performance metrics for conventional vs. alternative solvents in the context of pyrazole synthesis.
| Solvent System | Typical Components | Key Advantages | Common Disadvantages | Typical Yields | Reusability |
| Conventional VOCs | Ethanol, Methanol, DMF, Dichloromethane | Well-established protocols, good solubility for many reactants. | Volatile, flammable, toxic, environmentally hazardous, often require harsh conditions.[1][3] | 70-80%[7] | Not typically reused. |
| Deep Eutectic Solvents (DESs) | Choline Chloride:Urea (Reline), Choline Chloride:Malonic Acid | Biodegradable, low toxicity, non-flammable, inexpensive, can act as catalyst.[1][5][7] | Can be viscous, work-up requires extraction, hygroscopic. | Up to 95%[7] | High (up to 7 cycles reported).[7] |
| Ionic Liquids (ILs) | e.g., [Et₃NH][HSO₄] | High thermal stability, low vapor pressure, tunable properties.[6] | Higher cost, potential toxicity concerns, viscous. | Good to excellent. | Often reusable. |
| Other Green Solvents | Ethylene Glycol, Water, Methanol | Lower toxicity than chlorinated solvents, readily available. | Limited solubility for nonpolar substrates, may require catalyst.[8][9] | 70-95%[9] | Possible, but less common than DESs. |
| Solvent-Free | N/A (Reactants only, often with grinding or ultrasound) | Eliminates solvent waste, high atom economy, simple.[2][4] | Limited to specific reactions, potential for thermal runaway, mixing can be an issue. | Variable, can be high. | N/A |
Experimental Protocol: Synthesis of a Pyrazole Derivative using a Deep Eutectic Solvent
This protocol provides a generalized, step-by-step methodology for synthesizing a pyrazole derivative via cyclocondensation in a DES.
Part 1: Preparation of the Deep Eutectic Solvent (Reline)
-
Add choline chloride (1 part, molar equivalent) and urea (2 parts, molar equivalent) to a round-bottom flask.
-
Seal the flask and heat the mixture in a water or oil bath to 80 °C.
-
Stir the mixture until a clear, homogeneous liquid is formed.
-
Allow the DES to cool to room temperature. It can be stored in a desiccator to prevent moisture absorption.
Part 2: Pyrazole Synthesis
-
To a flask containing the pre-prepared Reline DES, add the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1 equivalent).
-
Add the hydrazine derivative (e.g., phenylhydrazine, 1 equivalent).
-
Stir the mixture vigorously at the optimized temperature (e.g., 60-80 °C) determined from your troubleshooting experiments.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[11]
-
Once the reaction is complete, cool the flask to room temperature.
Part 3: Product Work-up and Isolation
-
Add deionized water (approx. 5-10 times the volume of the DES) to the reaction flask and stir. Your product may precipitate as a solid.
-
If a solid forms, collect it by vacuum filtration, wash with cold water, and dry.
-
If the product remains dissolved or forms an oil, transfer the aqueous mixture to a separatory funnel.
-
Extract the mixture with ethyl acetate (3 x volume of the original DES).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).[12]
-
Characterize the final product using appropriate analytical methods (NMR, FT-IR, HRMS).[11]
Visualization of Experimental Workflow
The following diagram outlines the logical workflow for selecting and optimizing an alternative solvent system for your pyrazole ester synthesis.
Caption: Workflow for green solvent selection and optimization.
References
-
Aheer Ashish Kumar, et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW, 2. [Link]
-
Al-Mokhtar, M. A., et al. (2025). Using green chemistry (deep eutectic solvents) to synthesize pyrazol-4-yl-thiazolidin-4-one derivatives. Applied Chemical Engineering. [Link]
-
Aheer Ashish Kumar, et al. (2025). Mechanism for the synthesis of pyrazole derivatives via Knoevenagel... - ResearchGate. [Link]
-
(PDF) Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity - ResearchGate. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Shaabani, A., et al. (2015). Green and highly efficient synthesis of pyranopyrazoles in choline chloride/urea deep eutectic solvent. Journal of Chemical Research, 39(10), 593-595. [Link]
-
An environmental friendly approach for the catalyst-free synthesis of highly substituted pyrazoles promoted by ultrasonic radiation. [Link]
-
Pyrazoline Synthesis via Saccharomyces cerevisiae-Cat - Scientia Research Library. [Link]
-
Siddiqui, Z. N., & Khan, K. (2014). Ionic Liquid-Catalyzed Green Protocol for Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles as Potential Anticancer Scaffolds. PLoS ONE, 9(7), e101661. [Link]
-
Kim, B. R., et al. Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Electronic Supplementary Information, ChemComm. [Link]
-
Naimi, D., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7334. [Link]
-
Ferraz, H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(1), 1-46. [Link]
-
Kim, B. R., et al. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. ResearchGate. [Link]
-
Quiroga, J., & Trilleras, J. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(17), 5347. [Link]
-
Rollando, R., et al. (2022). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Applied Pharmaceutical Science, 12(10), 085-095. [Link]
-
Chen, Y., et al. (2026). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. [Link]
-
Aslan, S., & Ertan, N. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Turkish Journal of Chemistry, 41(3), 351-361. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. An environmental friendly approach for the catalyst-free synthesis of highly substituted pyrazoles promoted by ultrasonic radiation [ccspublishing.org.cn]
- 5. researchgate.net [researchgate.net]
- 6. Ionic Liquid-Catalyzed Green Protocol for Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles as Potential Anticancer Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ace.as-pub.com [ace.as-pub.com]
- 8. scientiaresearchlibrary.com [scientiaresearchlibrary.com]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
Removing phenylhydrazine impurities from pyrazole products
Technical Support Center: Pyrazole Purification
A-Level Guide for Researchers on the Effective Removal of Phenylhydrazine Impurities
Welcome to the Technical Support Center. This guide, designed for chemists and drug development professionals, provides in-depth, practical solutions for a common and critical challenge in organic synthesis: the removal of residual phenylhydrazine from pyrazole products. As your Senior Application Scientist, I will walk you through not just the "how," but the critical "why" behind each purification strategy, ensuring robust and reproducible results in your laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove phenylhydrazine from my final pyrazole product?
A: Complete removal of phenylhydrazine is paramount for three primary reasons:
-
Toxicity and Safety: Phenylhydrazine is a suspected carcinogen, a known mutagen, and is toxic via ingestion, inhalation, and skin absorption.[1][2][3][4] Its presence in a final compound, especially one intended for biological screening, poses significant safety risks and can confound toxicological assessments.[2][5]
-
Downstream Reaction Interference: The nucleophilic nature of the hydrazine moiety (-NHNH₂) can interfere with subsequent synthetic steps. It can react with electrophiles, undergo oxidation, or chelate with metal catalysts, leading to unwanted side products and reduced yields.
-
Product Instability and Coloration: Phenylhydrazine is notoriously sensitive to air and light, turning from a pale yellow liquid to a dark red-brown oil upon oxidation.[1][6] This degradation can impart color to your final product and introduce a new set of impurities over time, compromising its purity and shelf-life.
Q2: What are the primary methods for removing phenylhydrazine, and how do I choose the right one?
A: The choice of method depends on the scale of your reaction, the physical properties of your pyrazole product (e.g., solid vs. oil, boiling point), and the level of purity required. The main strategies are:
-
Acid-Base Extraction: Best for bulk removal after the initial reaction workup. It exploits the basicity difference between phenylhydrazine and most pyrazoles.
-
Recrystallization: An excellent technique for removing trace impurities from solid pyrazole products.
-
Column Chromatography: The most versatile method for separating compounds with different polarities, effective for both bulk and trace impurity removal from solids and oils.[7]
-
Chemical Scavenging: Useful for removing persistent, trace amounts of phenylhydrazine when other methods are insufficient.
The decision-making process can be visualized as follows:
Caption: Decision workflow for selecting a purification method.
Troubleshooting & In-Depth Protocols
Scenario 1: My crude NMR shows a significant amount of unreacted phenylhydrazine after the initial reaction.
Issue: High concentration of a basic impurity. Optimal Solution: Liquid-Liquid Acid-Base Extraction.
Scientific Principle: This technique leverages the difference in basicity (pKa) between the starting material and the product. Phenylhydrazine is a moderately weak base (pKa of the conjugate acid is ~5.2).[1] Pyrazole, conversely, is a very weak base (pKa of the conjugate acid is ~2.5).[8][9] This pKa difference of nearly 3 units means that a dilute acid solution (e.g., 1M HCl) will selectively protonate the more basic phenylhydrazine, forming a water-soluble hydrochloride salt, while leaving the less basic pyrazole product in the organic phase.
-
Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A typical volume is 10-20 mL of solvent per gram of crude material.
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl).
-
Expert Tip: Using a concentration higher than 1M is generally unnecessary and may risk protonating your desired pyrazole if it has basic functional groups.
-
-
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup. Allow the layers to separate completely.
-
Separation: Drain the lower aqueous layer, which now contains the phenylhydrazine hydrochloride salt.
-
Repeat: Repeat the acidic wash (Steps 2-4) one or two more times to ensure complete removal.
-
Self-Validation: Test the pH of the final aqueous wash. If it is still acidic (pH 1-2), it indicates the acid is no longer being consumed by the basic impurity.
-
-
Neutralization & Drying: Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine to remove bulk water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Caption: Workflow for acid-base extraction of phenylhydrazine.
Scenario 2: My pyrazole product is a solid, but after an acid wash, I still detect trace phenylhydrazine by TLC/NMR.
Issue: Small amounts of impurity co-precipitated or trapped within the crystal lattice. Optimal Solution: Recrystallization.
Scientific Principle: Recrystallization purifies compounds based on differences in solubility. The ideal solvent is one in which your pyrazole product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurity (phenylhydrazine) remains soluble at all temperatures or is present in such a small amount that it stays in the mother liquor upon cooling.
| Solvent System | Target Pyrazole Properties | Rationale & Notes |
| Ethanol/Water | Moderately polar solids | Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity persists. Cool slowly. A very common and effective system.[10][11] |
| Ethyl Acetate/Hexanes | Nonpolar to moderately polar solids | Dissolve in minimal hot ethyl acetate, then add hexanes as the anti-solvent. Good for a wide range of polarities.[12] |
| Isopropanol | Crystalline solids | Often provides good crystal formation with lower losses compared to ethanol for some derivatives.[11] |
| Toluene | High-melting, nonpolar solids | Use for less polar compounds that are poorly soluble in alcohols or ethyl acetate. |
-
Solvent Selection: Choose an appropriate solvent system from the table above. Test solubility on a small scale if unsure.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethanol) to just dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: If using a binary system, add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Add a drop or two of the primary solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place it in an ice bath for 30 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Scenario 3: My product is an oil, or trace phenylhydrazine persists even after recrystallization.
Issue: Non-crystalline product or highly persistent impurity. Optimal Solution: Flash Column Chromatography.
Scientific Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[7] Phenylhydrazine is more polar than many N-phenyl pyrazole products due to its free -NH₂ group. Therefore, it will adhere more strongly to the polar silica gel and elute later than the less polar pyrazole product.
-
TLC Analysis: First, determine an appropriate mobile phase using Thin-Layer Chromatography (TLC). A good solvent system (e.g., 10-30% ethyl acetate in hexanes) should show good separation between your pyrazole spot (higher Rf) and the phenylhydrazine spot (lower Rf, often near the baseline).
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like DCM). Add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder ("dry loading").[13] This technique prevents band broadening and leads to better separation. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 5% EtOAc/hexanes) and gradually increasing the polarity (gradient elution) if necessary.
-
Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrazole.[14][15]
Safety First: Handling Phenylhydrazine
Extreme caution is mandatory when working with phenylhydrazine.
-
Engineering Controls: Always handle phenylhydrazine and its solutions inside a certified chemical fume hood.[2][3]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and double-glove with nitrile gloves.[5] Phenylhydrazine can be absorbed through the skin.[2]
-
Waste Disposal: All contaminated solid and liquid waste must be disposed of as hazardous chemical waste according to your institution's guidelines.[5]
-
Spill Response: Have a spill kit ready. In case of a spill, evacuate the area, and if safe to do so, absorb the spill with an inert material (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal.[4][16]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7516, Phenylhydrazine. [Link]
-
ChemBK (2024). Phenylhydrazine Product Information. [Link]
-
Environmental Health & Safety, University of Toronto. (n.d.). Procedure for Working with Phenyl Hydrazine and Phenyl Hydrazine Hydrochloride. [Link]
-
NCI at Frederick (2014). Chemical Safety Practices Recommendations PhenylHydrazine HCl. [Link]
-
Ansari, A., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. [Link]
-
Alfa Aesar (2010). Phenylhydrazine - Safety Data Sheet. [Link]
-
American Chemical Society (2024). N-Heterocyclic Olefins of Pyrazole and Indazole. The Journal of Organic Chemistry. [Link]
-
ResearchGate (2017). What solvent should I use to recrystallize pyrazoline? [Link]
-
ResearchGate (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Link]
- Google Patents (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
ResearchGate (2017). Substances yield after recrystallization from different solvents. [Link]
-
FooDB (2010). Showing Compound Phenylhydrazine (FDB005892). [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 1048, Pyrazole. [Link]
-
YouTube (2021). Pyrazoles Syntheses, reactions and uses. [Link]
- Google Patents (2011).
- Google Patents (1982).
-
ResearchGate (2012). How to prepare pyrazole from phenylhydrazine? [Link]
-
Organic Syntheses (n.d.). Procedure for Phenylhydrazine Hydrochloride. [Link]
- Google Patents (2019).
-
AWS (n.d.). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. [Link]
-
PrepChem.com (n.d.). Preparation of phenylhydrazine. [Link]
- Google Patents (1984).
-
MDPI (2019). Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale. [Link]
-
Wikipedia (n.d.). Phenylhydrazine. [Link]
-
National Journal of Pharmaceutical Sciences (2021). A review of pyrazole an its derivative. [Link]
-
Organic Chemistry at CU Boulder (n.d.). Column Chromatography. [Link]
-
Wikipédia (n.d.). Pyrazole. [Link]
-
Organic Syntheses (n.d.). Procedure for 5-Benzo[1][2]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. [Link]
-
Royal Society of Chemistry (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. [Link]
-
National Center for Biotechnology Information (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
Sources
- 1. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ehs.utoronto.ca [ehs.utoronto.ca]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 6. chembk.com [chembk.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ptemp-acs-86465354135.s3.amazonaws.com [ptemp-acs-86465354135.s3.amazonaws.com]
- 15. rsc.org [rsc.org]
- 16. chemicalbook.com [chemicalbook.com]
Technical Support Center: N-Alkylation of Pyrazole Intermediates
Welcome to the technical support center for the N-alkylation of pyrazole intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial synthetic transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively.
Pyrazoles are a cornerstone in medicinal chemistry and materials science, frequently serving as bioisosteres for amides or phenols.[1] Their N-alkylation is a fundamental step in the synthesis of countless active pharmaceutical ingredients and functional materials.[2] However, the inherent aromaticity and the presence of two adjacent, reactive nitrogen atoms present unique challenges, most notably in controlling regioselectivity.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you may be facing at the bench.
Section 1: Regioselectivity—The Primary Challenge
The most common hurdle in pyrazole N-alkylation is achieving selective substitution at the desired nitrogen atom (N-1 vs. N-2) in unsymmetrically substituted pyrazoles. This section breaks down the factors influencing regioselectivity and how to control them.
Q1: My N-alkylation of a 3-substituted pyrazole is giving me a mixture of N-1 and N-2 isomers. How can I improve the regioselectivity?
A1: This is the quintessential challenge in pyrazole chemistry. The formation of regioisomeric mixtures is common because the two nitrogen atoms have similar nucleophilicity.[2] However, you can steer the reaction towards the desired isomer by manipulating steric and electronic factors.
Core Principle: The regioselectivity of pyrazole N-alkylation is a competition between the two ring nitrogens. The outcome is primarily dictated by:
-
Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen.
-
Reaction Conditions: The choice of base, cation, solvent, and electrophile can significantly alter the isomeric ratio.
Troubleshooting & Strategy:
-
Steric Control (The Dominant Factor): The most predictable way to control regioselectivity is by leveraging steric hindrance. The alkyl group will preferentially add to the nitrogen atom with the smaller adjacent substituent. For a 3-substituted pyrazole, alkylation generally favors the N-1 position, as the substituent at C-3 blocks access to the adjacent N-2. The bulkier the substituent at C-3 (or C-5), and the bulkier the alkylating agent, the more pronounced this effect will be. It has been observed that yields for 3,5-disubstituted pyrazoles are often lower than for 3-substituted pyrazoles due to increased steric hindrance around both nitrogens.[1][3]
-
Tuning Reaction Conditions:
-
Base & Cation Effects: The nature of the base and its corresponding cation can influence which nitrogen is deprotonated and its subsequent reactivity. Using a strong, bulky base might selectively deprotonate the more accessible N-1 proton. Conversely, different metal cations (e.g., from NaH vs. K₂CO₃) can coordinate differently with the pyrazolate anion, influencing the site of alkylation.[2]
-
Solvent Choice: The solvent can affect the dissociation of the pyrazolate salt and the solvation of the cation, thereby influencing the nucleophilicity of the nitrogen atoms. Nonpolar solvents are often used in acid-catalyzed methods.[1]
-
Below is a diagram illustrating the key factors that influence the site of alkylation.
Caption: Key factors governing the N-1 vs. N-2 regioselectivity in pyrazole alkylation.
Q2: Can I reverse the inherent regioselectivity? I need to synthesize the more sterically hindered N-2 isomer.
A2: While challenging, it is possible. Directing the alkylation to the more hindered nitrogen often requires a multi-step strategy or carefully chosen reaction conditions that override steric effects.
Strategies for N-2 Alkylation:
-
Protecting Group Strategy: A common approach is to introduce a removable directing group at the N-1 position. This forces the alkylation to occur at N-2. Subsequent removal of the protecting group yields the desired N-2 alkylated pyrazole.
-
Functional Group Tuning: The electronic nature of substituents can be modified to make the N-2 position more nucleophilic. Recent studies have shown that modifying a carbonyl group on the pyrazole to a hydrazone can guide the alkylation towards a specific nitrogen, effectively controlling the regioselectivity.[2]
Section 2: Troubleshooting Poor Yields and Side Reactions
Low yields can be caused by a variety of issues, from incomplete reactions to the formation of unwanted byproducts. This section addresses common problems and their solutions.
Q3: My reaction is sluggish and gives a low yield. What are the likely causes?
A3: A low yield can point to several issues, including the reactivity of your electrophile, inadequate activation of the pyrazole, or poor solubility.
Causality & Troubleshooting Steps:
-
Poor Electrophile: The nature of the alkylating agent is critical.
-
Mechanism Check: If using an acid-catalyzed method with trichloroacetimidates, the reaction proceeds through a carbocation intermediate.[1] Therefore, electrophiles with powerful electron-withdrawing groups (like a nitro group) will destabilize this intermediate and fail to react.[1][3] Similarly, primary alkyl groups that cannot form a stable carbocation (like a methyl group) will not work under these conditions.[1]
-
Solution: Switch to a more reactive electrophile or change your methodology. For simple alkyl groups, the classic approach of deprotonation with a strong base followed by reaction with an alkyl halide is often more effective.[3]
-
-
Incomplete Deprotonation (Base-Mediated Methods):
-
Problem: The chosen base may not be strong enough to fully deprotonate the pyrazole N-H, leading to a low concentration of the reactive pyrazolate anion.
-
Solution: Switch to a stronger base. Sodium hydride (NaH) is a common and effective choice for full deprotonation.[2] Ensure anhydrous conditions, as water will quench the base.
-
-
Solubility Issues:
-
Problem: The pyrazole starting material may have poor solubility in the chosen reaction solvent. A particularly interesting case involves bifunctional pyrazoles, where the mono-alkylated product is significantly more soluble than the starting material. This can lead to rapid di-alkylation, consuming the starting material and resulting in a low yield of the desired mono-alkylated product.[1]
-
Solution: Screen different solvents. For base-mediated reactions, polar aprotic solvents like DMF or acetonitrile are common. For the acid-catalyzed trichloroacetimidate method, nonpolar solvents like 1,2-dichloroethane (DCE) have been shown to be effective.[1]
-
Q4: I'm observing unexpected byproducts. What are the common side reactions?
A4: Besides regioselectivity issues, several side reactions can complicate your product mixture.
Common Side Reactions and Solutions:
| Side Reaction | Probable Cause | Proposed Solution |
| Di-alkylation | The mono-alkylated product is more soluble or reactive than the starting material. Use of excess alkylating agent. | Use a stoichiometric amount or slight excess (1.1 equiv.) of the alkylating agent. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. |
| Elimination | The alkylating agent is prone to elimination, especially under acidic or basic conditions (e.g., t-butyl halides or certain imidates).[1] | Choose a different alkylating agent that is less prone to elimination. If using an acid-catalyzed method, consider if a base-mediated approach would be more suitable for the specific electrophile. |
| Substituent Reactions | Functional groups on the pyrazole or alkylating agent are not stable to the reaction conditions (e.g., hydrolysis of esters, transamination of hydrazones).[2] | Protect sensitive functional groups before the alkylation step. Alternatively, choose a milder reaction protocol. The acid-catalyzed trichloroacetimidate method is advantageous as it avoids strong bases and high temperatures.[1][3] |
Section 3: Experimental Protocols & Methodologies
This section provides starting-point protocols for the two main N-alkylation strategies discussed. Note: These are general procedures and may require optimization for your specific substrate.
Protocol 1: Classical N-Alkylation using a Strong Base
This method is robust and suitable for a wide range of alkyl halides.
Caption: Workflow for a base-mediated pyrazole N-alkylation.
Step-by-Step Methodology:
-
To a solution of the pyrazole intermediate (1.0 equiv) in anhydrous DMF or acetonitrile, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at 0 °C for 30 minutes. You should observe the cessation of hydrogen gas evolution.
-
Add the alkylating agent (e.g., alkyl halide, 1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.
-
Perform an aqueous workup, typically by diluting with water and extracting with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Mild, Acid-Catalyzed N-Alkylation
This method is ideal for substrates that are sensitive to strong bases or high temperatures and works well for generating stable carbocations (e.g., benzylic, benzhydryl).[1]
Step-by-Step Methodology:
-
In a round-bottom flask, combine the pyrazole (1.0 equiv), the trichloroacetimidate electrophile (1.0 equiv), and camphorsulfonic acid (CSA, 0.2 equiv).[1]
-
Place the flask under an inert atmosphere (argon or nitrogen).
-
Add anhydrous 1,2-dichloroethane (DCE) to form a ~0.25 M solution.[1]
-
Stir the reaction at room temperature for 4 hours or until completion as monitored by TLC or LC-MS.[1]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
This guide provides a foundational understanding of the challenges in pyrazole N-alkylation and offers a structured approach to troubleshooting. Successful synthesis relies on a careful analysis of your specific substrate and a rational choice of reagents and conditions.
References
-
Kirchhoefer, P.; et al. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 2022. [Link]
-
Kirchhoefer, P.; et al. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar, 2022. [Link]
-
Matos, I.; et al. Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate, 2010. [Link]
-
Yakimovich, S.; et al. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 2023. [Link]
-
Li, Y.; et al. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate, 2019. [Link]
-
Scott, T.; et al. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 2024. [Link]
Sources
Technical Support Center: Navigating Exothermic Reactions in Large-Scale Pyrazole Synthesis
Welcome to the Technical Support Center for large-scale pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for managing the inherent exothermic nature of these critical reactions. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter, ensuring the safety, efficiency, and success of your large-scale pyrazole synthesis endeavors.
Introduction: The Challenge of Scale and Heat
The synthesis of pyrazoles, a cornerstone in pharmaceutical and agrochemical development, often involves highly exothermic condensation reactions.[1][2] While manageable on a laboratory scale, the scale-up of these processes presents significant challenges in thermal management. A key issue is the substantial decrease in the surface-area-to-volume ratio in larger reactors, which severely hinders efficient heat dissipation.[1][3] Uncontrolled exothermic reactions can lead to thermal runaway, a dangerous situation where the reaction rate increases exponentially with temperature, potentially causing pressure buildup, explosions, and the release of hazardous materials.[4][5] This guide provides a systematic approach to identifying, understanding, and mitigating these risks.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during large-scale pyrazole synthesis, offering step-by-step solutions grounded in chemical engineering principles and practical experience.
Issue 1: Uncontrolled Temperature Spikes During Reagent Addition
A sudden and rapid increase in temperature during the addition of a reagent, such as hydrazine or its derivatives, is a critical warning sign of a potential thermal runaway.
Root Causes:
-
Excessively Fast Reagent Addition: The most common cause is adding the limiting reagent too quickly, generating heat faster than the cooling system can remove it.[1]
-
Inadequate Cooling Capacity: The reactor's cooling system may be insufficient for the scale and exothermicity of the reaction.[4][6]
-
Poor Mixing: Inefficient stirring can lead to localized "hot spots" where the reaction is more concentrated and generates excessive heat.[1][3]
Troubleshooting Protocol:
-
Immediately Stop Reagent Addition: Halt the feed of the reactive chemical to prevent further heat generation.
-
Maximize Cooling: Ensure the reactor's cooling system is operating at its maximum capacity. This may involve increasing the flow rate of the coolant or using a lower temperature cooling medium.[7][8]
-
Increase Agitation: Enhance mixing to break up any localized hot spots and ensure uniform temperature distribution throughout the reactor.[1]
-
Emergency Quenching (if necessary): If the temperature continues to rise uncontrollably, have a pre-determined and tested quenching procedure ready. This could involve the addition of a cold, inert solvent or a chemical quencher.
Preventative Measures:
-
Optimize Addition Profile: Implement a slow, controlled addition of the hydrazine derivative.[1][3] A dropwise or continuous, slow-flow addition is generally recommended for large-scale reactions.[1][5]
-
Calorimetric Studies: Before scaling up, perform reaction calorimetry to determine the heat of reaction and the maximum rate of heat evolution. This data is crucial for designing an adequate cooling system.[9][10]
Issue 2: Formation of Impurities and Side Products
An increase in the formation of unwanted byproducts, such as regioisomers or degradation products, is often linked to poor temperature control.[1][11]
Root Causes:
-
High Reaction Temperatures: Elevated temperatures can favor alternative reaction pathways, leading to the formation of undesired isomers or decomposition of reactants and products.[1][12]
-
Localized Hot Spots: As with temperature spikes, poor mixing can create areas of high temperature where side reactions are more likely to occur.[3]
Troubleshooting Protocol:
-
Analyze Byproducts: Identify the structure of the impurities to understand the side reactions that are occurring. This information can provide clues about the reaction conditions that favor their formation.
-
Review Temperature Data: Correlate the formation of impurities with any temperature deviations during the reaction.
-
Optimize Reaction Temperature: Experiment with running the reaction at a lower temperature to disfavor the side reactions.
Preventative Measures:
-
Strict Temperature Control: Maintain a consistent and controlled temperature throughout the reaction. Utilize automated reactor control systems to monitor and adjust the temperature in real-time.[6]
-
Solvent Selection: The choice of solvent can influence reaction selectivity and help to control the exotherm.[1][11]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up an exothermic pyrazole synthesis?
A1: The primary safety concern is a thermal runaway reaction.[4] This occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure within the reactor.[4][13] This can result in equipment failure, explosions, and the release of toxic or flammable materials.[4] Therefore, a thorough hazard assessment and robust process safety management are essential before any scale-up.[4][14]
Q2: How does the surface-area-to-volume ratio impact heat management in large reactors?
A2: As the scale of a reaction increases, the volume of the reactor increases cubically, while the surface area available for heat transfer only increases squarely. This results in a significant decrease in the surface-area-to-volume ratio.[1][3] Consequently, dissipating the heat generated by an exothermic reaction becomes much less efficient in a large reactor compared to a small laboratory flask, increasing the risk of heat accumulation and thermal runaway.[1]
Q3: What are the most effective cooling methods for large-scale chemical reactors?
A3: Several effective cooling methods are available for large reactors:
-
Jacket Cooling: This is the most common method, where a coolant is circulated through a jacket surrounding the reactor vessel.[7][8]
-
Internal Cooling Coils: Coils immersed directly in the reaction mixture provide efficient heat transfer.[7]
-
External Heat Exchangers: The reaction mixture can be circulated through an external heat exchanger for cooling.[7]
-
Cryogenic Cooling: For highly exothermic reactions requiring very low temperatures, cryogenic cooling using liquid nitrogen can be employed.[15][16]
The choice of cooling method depends on the specific requirements of the reaction, including the amount of heat to be removed and the desired operating temperature.[7]
Q4: How can I determine the appropriate reagent addition rate for my large-scale synthesis?
A4: The optimal reagent addition rate should be determined through careful experimentation and analysis during process development. A good starting point is to perform reaction calorimetry to quantify the heat of reaction.[9] This data, combined with the heat removal capacity of your reactor system, will allow you to calculate a safe maximum addition rate. It is always advisable to start with a slower addition rate and gradually increase it while closely monitoring the internal temperature of the reactor.[5]
Q5: What is the role of mixing in managing exothermic reactions?
A5: Efficient mixing is crucial for several reasons.[1] Firstly, it ensures a homogenous distribution of reactants, preventing localized areas of high concentration that could lead to rapid, uncontrolled reactions. Secondly, good agitation promotes uniform temperature distribution by quickly dissipating heat from the reaction zone to the cooling surfaces of the reactor.[1][3] Inadequate mixing can lead to the formation of dangerous "hot spots."[1]
Data Presentation
Table 1: Typical Operating Parameters for Large-Scale Pyrazole Synthesis
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 0 - 50 °C | Dependent on specific reaction kinetics and thermodynamics. Lower temperatures generally provide better control over the exotherm. |
| Reagent Addition Time | 2 - 8 hours | Slower addition allows for better heat dissipation and prevents accumulation of unreacted reagents. |
| Agitator Speed | 100 - 300 RPM | Must be sufficient to ensure good mixing and heat transfer without causing excessive shear. |
| Coolant Temperature | -20 to 10 °C | Should be significantly lower than the desired reaction temperature to provide an adequate driving force for heat transfer. |
Experimental Protocols
Protocol 1: Controlled Addition of Hydrazine Hydrate
This protocol outlines a safe and effective method for the addition of a highly reactive reagent in a large-scale exothermic reaction.
-
Reactor Setup: Ensure the reactor is clean, dry, and equipped with a calibrated temperature probe, an efficient overhead stirrer, and a cooling system. The addition vessel for the hydrazine hydrate should be connected via a dosing pump capable of precise flow rate control.
-
Initial Charge: Charge the reactor with the 1,3-dicarbonyl compound and the chosen solvent.
-
Cooling: Cool the reactor contents to the desired initial temperature (e.g., 5 °C).
-
Initiate Addition: Begin the slow, dropwise addition of hydrazine hydrate at a pre-determined rate.[3]
-
Temperature Monitoring: Continuously monitor the internal temperature of the reactor. If the temperature rises more than 2-3 °C above the setpoint, immediately stop the addition and allow the temperature to stabilize before resuming at a slower rate.
-
Completion of Addition: Once the addition is complete, continue to stir the reaction mixture at the set temperature and monitor for any delayed exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique (e.g., HPLC, TLC) until completion.
Visualization
Diagram 1: Key Factors in Managing Exothermic Reactions
Caption: Interplay of key inputs for successful exotherm management.
Diagram 2: Troubleshooting Workflow for Temperature Spikes
Caption: Decision-making workflow for temperature excursion events.
References
- BenchChem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
- TSM TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards.
- Unknown. (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab.
- Unknown. (n.d.). Safety Precautions for Handling Exothermic Reactions.
- celsicontech.com. (n.d.). Reactor Temperature Control.
- BenchChem. (n.d.). Troubleshooting guide for scaling up pyrazole synthesis reactions.
- IChemE. (n.d.). The protection of reactors containing exothermic reactions: an HSE view.
- Achieve Chem. (2025, March 8). What Are The Best Methods For Cooling A Chemical Glass Reactor?.
- Fluorotherm™. (2025, February 10). Temperature Control and Efficiency in Chemical Processing.
- BenchChem. (n.d.). Preventing the formation of byproducts in pyrazole synthesis.
- A Linde Company. (n.d.). Solutions to optimize pharmaceutical reactions with low-temperature reactor cooling.
- H.E.L Group. (n.d.). Critical Considerations in Process Safety.
- Sigma-HSE. (2023, December 14). Understanding Chemical Reaction Hazards in Manufacturing Processes.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- BenchChem. (n.d.). Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 5. labproinc.com [labproinc.com]
- 6. celsicontech.com [celsicontech.com]
- 7. achievechem.com [achievechem.com]
- 8. Temperature Control and Efficiency in Chemical Processing - Fluorotherm™ [fluorotherm.com]
- 9. helgroup.com [helgroup.com]
- 10. sigma-hse.com [sigma-hse.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 14. icheme.org [icheme.org]
- 15. Reactor Cooling [boc.com.au]
- 16. Solutions to optimize pharmaceutical reactions with low-temperature reactor cooling | A Linde Company [lindeindia.in]
Technical Support Center: Catalyst Selection for Dehydrogenative Coupling in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis via dehydrogenative coupling. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of catalyst selection for this powerful synthetic methodology. Instead of a generic overview, we will directly address the common challenges and critical decision points you encounter in the lab, providing field-proven insights grounded in established literature.
Core Concepts: Understanding the Catalytic Landscape
Dehydrogenative coupling has emerged as a step-economical alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials.[1][2] In this context, the reaction typically involves the formation of C-C, C-N, or N-N bonds through the direct functionalization of C-H or N-H bonds, with the formal loss of a hydrogen molecule (H₂). The choice of catalyst is paramount as it governs the reaction's efficiency, selectivity, and substrate scope.
Catalysts for this transformation are predominantly transition-metal-based, with systems built on Palladium (Pd), Ruthenium (Ru), Copper (Cu), Rhodium (Rh), and Manganese (Mn) being extensively reported.[3][4][5][6][7] More recently, bimetallic systems (e.g., Au/Ag) and even metal-free approaches have expanded the synthetic chemist's toolkit.[3]
The catalytic cycle, while varying with the metal and substrate, generally involves C-H activation as a key step. This can proceed through several mechanisms, such as a concerted metalation-deprotonation (CMD) pathway or an electrophilic aromatic substitution (SEAr) process, which directly influences the reaction's outcome.
Caption: A generalized catalytic cycle for dehydrogenative coupling.
Troubleshooting Guide: From Failed Reactions to Optimized Yields
This section addresses specific experimental failures in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Question 1: My reaction shows low to no conversion. What are the likely causes and how can I fix it?
Answer: Low conversion is a common issue that can often be traced back to one of three areas: the catalyst's activity, the reaction conditions, or the reagents' quality.
-
Causality - Catalyst Inactivity: The chosen catalyst may be unsuitable for your specific substrates, or it may have deactivated. For instance, sterically hindered substrates can inhibit the reaction.[4] In some systems, particularly Pd(II) catalysis, additives are crucial to stabilize the active catalytic species.[7]
-
Causality - Suboptimal Conditions: Dehydrogenative couplings are often sensitive to temperature, solvent, and the presence of an appropriate oxidant or hydrogen acceptor. Forcing conditions are not always better; for example, higher temperatures can sometimes lead to catalyst decomposition.[8]
-
Causality - Reagent Degradation: Hydrazine starting materials can be unstable.[9] Using old or improperly stored reagents is a frequent cause of failure.
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened or purified hydrazines and ensure solvents are anhydrous if required by the specific protocol.
-
Re-evaluate the Catalyst System: If you suspect catalyst-substrate mismatch, consider a different metal. For acceptorless dehydrogenative coupling (ADC) of alcohols, Ruthenium and Manganese pincer complexes are highly effective.[4][6] For biaryl couplings, Palladium or dual Au/Ag systems may be more appropriate.[7]
-
Systematically Optimize Conditions:
-
Temperature: Screen a range of temperatures (e.g., 80°C, 100°C, 120°C).
-
Solvent: The polarity and coordinating ability of the solvent can be critical. Dioxane, toluene, and acetic acid are common choices.[7][10]
-
Oxidant/Additive: If not using an acceptorless system, ensure the oxidant (e.g., Ag₂CO₃, O₂, TBHP) is active.[7][11] Screen additives like bases (e.g., Cs₂CO₃) or coordinating ligands if the literature suggests they are beneficial.[4]
-
-
Monitor Progress: Use TLC or LC-MS to track the reaction over time to determine if it is stalling or simply slow.[9]
Question 2: I'm getting a mixture of regioisomers. How can I improve selectivity?
Answer: Regioselectivity is a significant challenge, especially when using unsymmetrical substrates.[9] Selectivity is dictated by the mechanism of C-H activation and the directing ability of functional groups on your substrates.
-
Causality - Inherent Substrate Reactivity: The pyrazole ring itself has C-H bonds of differing acidity and steric accessibility.[1] The N2 nitrogen often acts as a Lewis basic directing group, favoring functionalization at specific positions.[1]
-
Causality - Catalyst Control: Different catalysts exhibit different selectivities. Rhodium(III) catalysts, for example, have been used for highly regioselective C-H functionalization.[5] The choice of ligands can also sterically guide the catalyst to a specific C-H bond.
Troubleshooting Steps:
-
Leverage Directing Groups: If possible, install a directing group on your substrate to guide the catalyst to the desired position. Pyrazole-directed C(sp³)-H activation has been demonstrated, showcasing the utility of this approach.[10]
-
Change the Catalyst: Switch to a catalyst known for high regioselectivity with similar substrates. Review the literature for precedents. For instance, a switch from a standard Pd(OAc)₂ to a Rh(III) complex might solve the issue.[5]
-
Modify the Solvent: In classical pyrazole synthesis, switching to fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can dramatically improve regioselectivity.[9] This principle may be applicable to certain dehydrogenative coupling systems.
-
Consider a Different Synthetic Route: If all else fails, a 1,3-dipolar cycloaddition approach, known for its high regioselectivity, might be a more reliable path to your target molecule.[9]
Question 3: My catalyst appears to be deactivating or turning into a black precipitate (e.g., Palladium black). What can I do?
Answer: Catalyst deactivation, often through aggregation into inactive nanoparticles (like Pd black) or decomposition, is a sign that the catalytic cycle is breaking down.
-
Causality - Unstable Catalytic Species: The active catalyst, often a specific oxidation state like Pd(II), may be unstable under the reaction conditions, leading to reduction to the inactive metallic state, Pd(0).
-
Causality - Product Inhibition: The pyrazole product itself can sometimes coordinate too strongly to the metal center, inhibiting catalyst turnover.
-
Causality - Harsh Conditions: Excessively high temperatures or incompatible additives can lead to ligand degradation or catalyst decomposition.
Troubleshooting Steps:
-
Add a Stabilizing Ligand/Additive: The addition of ligands, such as phosphines or N-heterocyclic carbenes (NHCs), can stabilize the metal center and prevent aggregation.[4][7] In some palladium-catalyzed oxidations, additives like 4-methylpyridine have been shown to improve yield, likely by stabilizing the Pd(II) catalyst.[7]
-
Lower the Reaction Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate.
-
Control Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can prevent aggregation-related deactivation pathways.
-
Ensure an Inert Atmosphere: If your catalyst is air-sensitive, ensure the reaction is set up under a rigorously inert atmosphere (e.g., Argon or Nitrogen).
Frequently Asked Questions (FAQs)
-
Q: What are "Acceptorless Dehydrogenative Couplings" (ADC) and why are they preferred?
-
A: ADC reactions are a greener subclass of dehydrogenative couplings where an external sacrificial oxidant (the "acceptor") is not required. In these reactions, such as the coupling of diols with hydrazines to form pyrazoles, the hydrogen atoms are released as environmentally benign hydrogen gas (H₂) and water, resulting in high atom economy.[4][6][12] Ruthenium and Manganese catalysts are particularly effective for these transformations.[6][12][13]
-
-
Q: Are there effective metal-free options for these couplings?
-
A: Yes, for certain transformations. For example, the synthesis of (pyrazol-4-ylidene)pyridine derivatives has been achieved via a metal-free C(sp²)-C(sp³) dehydrogenative cross-coupling using O₂ as the sole oxidant.[3] Iodine-mediated reactions, where iodine can act as both a Lewis acid and an oxidant, also provide a metal-free alternative for specific substrates like pyrazol-5-amines.[11][14]
-
-
Q: How do I choose between a homogeneous and a heterogeneous catalyst?
-
A: Homogeneous catalysts (e.g., Pd(OAc)₂, Ru₃(CO)₁₂) are soluble in the reaction medium and often exhibit higher activity and selectivity due to their well-defined active sites.[4][7] However, they can be difficult to separate from the product and recycle. Heterogeneous catalysts (e.g., metals on a solid support like Amberlyst-70) are easily recovered by filtration, making them more suitable for industrial applications and green chemistry, though they may sometimes show lower activity or leaching of the metal into the product.[15]
-
Data Summary & Catalyst Comparison
The selection of a catalyst is a multi-faceted decision. The table below summarizes the performance of various catalytic systems reported in the literature to provide a clear comparison.
| Catalyst System | Substrates | Oxidant/Conditions | Temp. | Time | Yield (%) | Key Advantages | Reference |
| Ru₃(CO)₁₂ / NHC-PP Ligand | Allylic Alcohols + Hydrazines | Acceptorless | 100 °C | 3 h | up to 95% | Green (H₂/H₂O byproducts), low catalyst loading | [4] |
| Mn(I)-Pincer Complex | 1,3-Diols + Hydrazines | Acceptorless | Varies | 6-24 h | 46-87% | Earth-abundant metal, divergent synthesis | [6] |
| Pd(OAc)₂ / (n-Bu)₃P | Linked Dipyrazoles (Intramolecular) | Ag₂CO₃ | Varies | Varies | 82% | Effective for C-C bond formation | [7] |
| CuI / 1,10-phenanthroline | Pyrazol-5-amines | Air (O₂) | RT | Varies | ~56% | Mild conditions, uses air as oxidant | [8] |
| Au/Ag Dual Catalyst | Pyrazoles + Fluoroarenes | Varies | Varies | Varies | Good | High selectivity via orthogonal C-H activation | |
| Metal-Free (Acetic Acid) | 1-Amino-2-imino-pyridines + Pyrazolones | O₂ | 130 °C | 24 h | Good | Avoids transition metals, high atom economy | [3] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
This protocol provides a framework for efficiently screening different catalysts for a new dehydrogenative coupling reaction.
-
Preparation: In an array of parallel reaction vials, add your pyrazole substrate (0.1 mmol) and coupling partner (0.12 mmol).
-
Catalyst Addition: To each vial, add a different catalyst (e.g., Pd(OAc)₂, Ru₃(CO)₁₂, CuI) at a specific loading (e.g., 5 mol%). Also add any required ligands (e.g., 10 mol%).
-
Reagent Addition: Add the solvent (e.g., 1 mL of dioxane) followed by the oxidant (e.g., Ag₂CO₃, 0.2 mmol) or base, if required.
-
Reaction: Seal the vials under an inert atmosphere (e.g., Argon), place them in a pre-heated reaction block at the desired temperature (e.g., 110 °C), and stir for a set time (e.g., 12 hours).
-
Analysis: After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine conversion and identify the most promising catalyst system for further optimization.
Caption: A decision workflow for selecting a catalyst system.
Protocol 2: Representative Acceptorless Dehydrogenative Coupling (Ruthenium-Catalyzed)
This protocol is adapted from a literature procedure for the synthesis of 2-pyrazolines.[4]
-
Catalyst Preparation: In a glovebox, add Ru₃(CO)₁₂ (0.003 mmol, 0.3 mol%) and the specified NHC-phosphine-phosphine ligand (0.01 mmol, 1.0 mol%) to an oven-dried reaction tube.
-
Reagent Addition: Add Cs₂CO₃ (0.5 mmol, 0.5 equiv), the allylic alcohol (1.2 mmol), and toluene (2.0 mL).
-
Initiation: Finally, add the arylhydrazine (1.0 mmol, 1.0 equiv) to the mixture.
-
Reaction: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir for the required time (e.g., 3 hours), monitoring by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent (e.g., hexanes/ethyl acetate) to afford the desired pyrazoline product.
References
-
Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210. [Link]
-
Request PDF: Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). ResearchGate. [Link]
-
Zhu, C., et al. (2019). Cooperative Au/Ag Dual-Catalyzed Cross-Dehydrogenative Biaryl Coupling: Reaction Development and Mechanistic Insight. Journal of the American Chemical Society. [Link]
-
Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Al-Mokhanam, A. A., et al. (2021). Sustainable Synthetic Approach for (Pyrazol-4-ylidene)pyridines By Metal Catalyst-Free Aerobic C(sp2)–C(sp3) Coupling Reactions between 1-Amino-2-imino-pyridines and 1-Aryl-5-pyrazolones. Molecules. [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). ChemistrySelect. [Link]
-
Jiang, B., et al. (2016). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry. [Link]
-
Zheng, Y., et al. (2024). Ruthenium-Catalyzed Synthesis of 2-Pyrazolines via Acceptorless Dehydrogenative Coupling of Allylic Alcohols with Hydrazines. Organic Letters. [Link]
-
Synthetic strategies of pyrazole‐directing C−H activation. (2023). ResearchGate. [Link]
-
Sarkar, K., et al. (2024). Divergent Synthesis of Pyrazoles via Manganese Pincer Complex Catalyzed Acceptorless Dehydrogenative Coupling Reactions. ResearchGate. [Link]
-
Jiang, B., et al. (2016). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Wang, C., et al. (2016). Dehydrogenative Syntheses of Biazoles via a “Pre-Join” Approach. The Journal of Organic Chemistry. [Link]
-
Jiang, B., et al. (2016). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]
-
Electrocatalytic dehydrogenative and defluorinative coupling between aldehyde-derived N,N-dialkylhydrazones and fluoromalonates: synthesis of 2-pyrazolines. (2023). Organic & Biomolecular Chemistry. [Link]
-
(A) Pyrazole‐containing drug molecules, (B) Conventional synthesis of... (n.d.). ResearchGate. [Link]
-
Zell, T., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters. [Link]
-
Shan, G., et al. (2012). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Journal of the American Chemical Society. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. [Link]
-
Bouziane, A., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. (2012). Semantic Scholar. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Sustainable Synthetic Approach for (Pyrazol-4-ylidene)pyridines By Metal Catalyst-Free Aerobic C(sp2)–C(sp3) Coupling Reactions between 1-Amino-2-imino-pyridines and 1-Aryl-5-pyrazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dehydrogenative Syntheses of Biazoles via a “Pre-Join” Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Part 1: Mass Spectrometric Analysis of Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate
An In-Depth Guide to the Characterization of Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate: A Mass Spectrometry-Centric Comparative Analysis
For researchers in medicinal chemistry and drug development, the precise structural elucidation of novel heterocyclic compounds is a foundational requirement. Among these, pyrazole derivatives are of significant interest due to their broad spectrum of biological activities. This guide provides a detailed interpretation of the mass spectrum of a key pyrazole derivative, this compound, and compares this technique with other essential analytical methods. As a senior application scientist, my focus is not just on the data, but on the underlying chemical principles that dictate the analytical outcome, ensuring a robust and reliable characterization strategy.
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and obtaining structural information about a compound by analyzing its fragmentation pattern upon ionization. While an experimental spectrum for this specific molecule is not widely published, we can predict its fragmentation with high confidence based on established chemical principles and data from analogous structures.
1.1. Molecular Ion Peak (M⁺•)
The first step in interpreting any mass spectrum is to identify the molecular ion peak (M⁺•), which represents the intact molecule with one electron removed.
-
Chemical Formula: C₁₃H₁₄N₂O₂
-
Monoisotopic Mass: 230.1055 g/mol
In an Electron Ionization (EI) mass spectrum, we would expect to see a prominent molecular ion peak at an m/z (mass-to-charge ratio) of 230. The presence of this peak confirms the molecular weight of the synthesized compound.
1.2. Predicted Key Fragmentation Pathways
The structure of this compound offers several likely points of fragmentation. The stability of the resulting fragments dictates the relative intensity of the observed peaks.
-
Loss of the Ethoxy Radical: The most common initial fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (•OCH₂CH₃). This results in a stable acylium ion.
-
Neutral Loss: 45 Da (•OC₂H₅)
-
Resulting Fragment: [M - 45]⁺ at m/z 185
-
-
Loss of Ethylene (McLafferty Rearrangement): If a gamma-hydrogen is present relative to the carbonyl group, a McLafferty rearrangement can occur. In this molecule, hydrogens on the pyrazole's N-H or methyl group are not ideally positioned for a classic McLafferty rearrangement involving the carbonyl oxygen of the ester. However, rearrangements are common in mass spectrometry. A more likely fragmentation is the loss of ethylene from the ethyl group after initial cleavage.
-
Cleavage of the Ester Group: Subsequent fragmentation of the m/z 185 ion can occur through the loss of carbon monoxide (CO).
-
Neutral Loss: 28 Da (CO) from the m/z 185 fragment.
-
Resulting Fragment: [M - 45 - 28]⁺ at m/z 157
-
-
Pyrazole Ring Fragmentation: The pyrazole core itself is known to undergo characteristic fragmentation. Two primary pathways are the expulsion of hydrocyanic acid (HCN) or dinitrogen (N₂), typically after an initial loss of a hydrogen atom.[1][2]
-
From the [M-H]⁺ ion (m/z 229), loss of N₂ would lead to a fragment at m/z 201 .
-
From the m/z 157 fragment, which represents the core 3-methyl-5-phenylpyrazole cation, further fragmentation can occur.
-
-
Phenyl Group Fragments: The presence of the phenyl group will give rise to characteristic aromatic fragments, such as the phenyl cation at m/z 77 and potentially a tropylium ion if rearrangement occurs.
1.3. Tabulated Summary of Predicted Fragments
| m/z | Proposed Fragment Structure | Neutral Loss | Notes |
| 230 | [C₁₃H₁₄N₂O₂]⁺• | - | Molecular Ion (M⁺•) |
| 185 | [M - OC₂H₅]⁺ | •OC₂H₅ (45 Da) | Loss of the ethoxy radical; expected to be a major peak. |
| 157 | [M - OC₂H₅ - CO]⁺ | CO (28 Da) | Loss of carbon monoxide from the m/z 185 fragment. |
| 104 | [C₇H₆N]⁺ | C₆H₅CN (103 Da) | Represents the methyl-pyrazole fragment after cleavage. |
| 77 | [C₆H₅]⁺ | - | Phenyl cation; a common marker for aromatic compounds. |
1.4. Predicted Fragmentation Workflow
The logical flow of fragmentation from the molecular ion to the smaller, stable daughter ions can be visualized as follows:
Caption: Predicted EI-MS fragmentation pathway for this compound.
1.5. Experimental Protocol: Acquiring an EI-MS Spectrum
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve approximately 1 mg of the purified pyrazole derivative in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy.
-
Sample Introduction: Introduce the sample into the instrument. For a volatile and thermally stable compound like this, a Gas Chromatography (GC-MS) inlet is ideal, which also provides purity information. Direct infusion via a heated probe is an alternative.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This energy level is high enough to cause reproducible fragmentation, creating a characteristic "fingerprint" for the molecule.
-
Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 300, to detect both the molecular ion and all significant fragments.
-
Data Analysis: Identify the molecular ion peak and analyze the m/z values and relative intensities of the fragment ions to deduce the fragmentation pattern. Compare the observed pattern with the predicted pathways.
Part 2: A Comparative Guide to Alternative Analytical Techniques
While mass spectrometry is powerful, a comprehensive characterization relies on orthogonal techniques that provide complementary information.[3][4]
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: Would confirm the presence and connectivity of all protons: the ethyl group (a characteristic triplet and quartet), the methyl group (a singlet), the phenyl group protons (multiplets in the aromatic region), and the pyrazole N-H proton (a broad singlet). The chemical shifts provide insight into the electronic environment of each proton.
-
¹³C NMR: Would identify all unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the pyrazole ring and alkyl substituents.
2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Key Expected Peaks:
-
~3200-3400 cm⁻¹: N-H stretching of the pyrazole ring.
-
~3000-3100 cm⁻¹: Aromatic C-H stretching.
-
~2850-2980 cm⁻¹: Aliphatic C-H stretching (methyl and ethyl groups).
-
~1700-1720 cm⁻¹: A strong C=O stretching from the ethyl ester group.
-
~1600 cm⁻¹ and ~1450-1500 cm⁻¹: C=C and C=N stretching from the aromatic and pyrazole rings.
-
2.3. High-Performance Liquid Chromatography (HPLC)
HPLC is primarily a separation technique, essential for determining the purity of the compound and for quantification.
-
Role in Analysis: By using a suitable column and mobile phase, HPLC can separate the target compound from any starting materials, by-products, or isomers. A UV detector would be effective due to the aromatic nature of the molecule. This confirms that the sample being analyzed by MS and NMR is a single, pure substance.
2.4. Summary Comparison of Analytical Techniques
| Technique | Information Provided | Strengths for This Molecule | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern (connectivity). | Confirms molecular formula; provides a structural "fingerprint". | Does not distinguish between isomers; provides limited stereochemical information. |
| NMR Spectroscopy | Detailed carbon-hydrogen framework and connectivity. | Unambiguously determines the precise arrangement of atoms and substituents.[5] | Requires a larger sample amount than MS; less sensitive. |
| IR Spectroscopy | Presence of key functional groups. | Quickly confirms the presence of the N-H, C=O, and aromatic rings. | Provides no information on molecular weight or the connectivity of the carbon skeleton. |
| HPLC | Purity and quantification. | Essential for validating sample purity before structural elucidation. | Provides no structural information beyond a retention time and UV spectrum. |
Conclusion and Recommendations
The structural characterization of this compound is most effectively achieved through a multi-technique approach. Mass spectrometry authoritatively confirms the molecular weight (m/z 230) and provides valuable structural clues through predictable fragmentation pathways, primarily initiated by the loss of the ethoxy radical (m/z 185).
However, for unambiguous confirmation of the intricate isomer-specific structure, this data must be integrated with NMR spectroscopy, which will elucidate the precise connectivity of the methyl, phenyl, and ethyl carboxylate groups on the pyrazole ring. IR spectroscopy serves as a rapid and essential check for the expected functional groups, while HPLC is non-negotiable for ensuring the analytical purity of the sample. By employing these techniques in concert, researchers can achieve a self-validating and trustworthy characterization of this and other novel pyrazole derivatives.
References
-
Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
Sources
- 1. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF [slideshare.net]
- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Single Crystal X-ray Diffraction of Substituted Pyrazoles: From Crystal Growth to Structure-Property Relationships
For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold is a cornerstone of modern molecular design. Its derivatives are found in a remarkable array of therapeutic agents, from the anti-inflammatory celecoxib to potent cannabinoid receptor antagonists.[1][2][3] The efficacy of these molecules is inextricably linked to their precise three-dimensional architecture. Single crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for elucidating this architecture, providing definitive insights into molecular conformation, stereochemistry, and the subtle intermolecular forces that govern biological activity and material properties.[4]
This guide provides an in-depth, comparative analysis of the application of SC-XRD to substituted pyrazoles. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, compare methodologies, and demonstrate how to translate refined crystallographic data into actionable structure-property relationship (SPR) insights.
Part 1: The Crucial First Step: A Comparative Guide to Crystallizing Substituted Pyrazoles
The success of any SC-XRD experiment hinges on the quality of the single crystal. For substituted pyrazoles, where functional groups can range from simple halogens to complex aryl moieties, achieving diffraction-quality crystals requires a nuanced approach. The choice of crystallization method is dictated by the compound's solubility profile, which is in turn governed by the nature of its substituents.
Comparative Analysis of Crystallization Techniques
The most common and effective methods for pyrazole derivatives are slow evaporation and vapor diffusion. The selection process is an empirical science, guided by an understanding of how substituents influence intermolecular interactions. For instance, pyrazoles with strong hydrogen bond donors/acceptors (e.g., amino or carboxyl groups) may crystallize readily from polar protic solvents, while bulky, nonpolar substituents often necessitate less polar solvent systems to prevent overly rapid precipitation.[5][6]
| Method | Underlying Principle | Best Suited For | Advantages | Common Challenges with Pyrazoles |
| Slow Evaporation | Gradual increase in solute concentration as solvent evaporates, leading to nucleation and crystal growth. | Screening a wide range of solvents; compounds with moderate solubility. | Simple setup, requires minimal compound. | Can lead to "oiling out" if solubility is too high; formation of polycrystalline crusts. |
| Vapor Diffusion | Slow diffusion of an "anti-solvent" vapor into a solution of the compound, gradually reducing solubility. | Compounds that are highly soluble in the primary solvent; sensitive molecules. | High degree of control over crystal growth rate; often yields high-quality crystals. | Requires careful selection of a miscible solvent/anti-solvent pair; more complex setup. |
| Cooling Crystallization | Exploits the temperature-dependent solubility of a compound to induce crystallization from a saturated solution. | Compounds with a steep solubility curve with respect to temperature. | Can produce large, well-formed crystals. | Requires precise temperature control; not suitable for all compounds. |
| Salt/Co-crystal Formation | Modifying the pyrazole with a co-former or acid to create a new entity with more favorable crystal packing properties.[7] | Pyrazoles that resist crystallization on their own; exploring polymorphs. | Can dramatically improve crystal quality and stability. | Requires screening of multiple co-formers; the resulting structure is of a new chemical entity. |
Experimental Protocol: Slow Evaporation for Pyrazole Derivatives
This protocol is a robust starting point for new pyrazole compounds.
-
Solvent Screening: In separate small vials, dissolve 1-2 mg of the purified pyrazole derivative in 0.5 mL of various solvents (e.g., acetone, ethanol, toluene, ethyl acetate, dichloromethane).[8][9] The ideal solvent is one in which the compound is soluble but not excessively so.
-
Preparation: Prepare a saturated or near-saturated solution of the pyrazole in the chosen solvent (typically 5-10 mg in 1-2 mL). Ensure the compound is fully dissolved, warming gently if necessary.
-
Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a clean, dust-free vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites.
-
Incubation: Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of evaporation. Place the vial in a vibration-free environment at a constant temperature.
-
Monitoring: Observe the vial daily without disturbing it. Crystals can form over a period of several days to weeks. Once suitable crystals have formed, carefully extract them using a loop.
Part 2: The Core Workflow: From Crystal Mounting to Data Collection
Once a suitable crystal is obtained, the experimental workflow of SC-XRD begins. Each step is designed to precisely measure the diffraction pattern produced when X-rays interact with the crystal's electron density.
Caption: The experimental workflow for single crystal X-ray diffraction.
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Selection and Mounting: Under a polarizing microscope, select a single crystal with well-defined faces and no visible defects.[4] Using a cryo-loop, carefully pick up the crystal and mount it on the goniometer head of the diffractometer.
-
Cryo-cooling: Immediately place the mounted crystal into a stream of cold nitrogen gas, typically at 100 K.[4] This minimizes thermal motion of the atoms, resulting in sharper diffraction spots and higher quality data.
-
Unit Cell Determination: Collect a few initial diffraction images. The diffractometer software uses the positions of the first observed reflections to determine the crystal's unit cell parameters and Bravais lattice.
-
Data Collection: Based on the crystal system, the software devises a strategy to collect a complete and redundant dataset. The crystal is rotated through a series of angles while being irradiated with a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å).[4] The detector records the intensity and position of each diffracted beam.
-
Data Processing: After collection, the raw image files are processed. This involves integrating the intensities of the diffraction spots, applying corrections (e.g., for Lorentz and polarization effects), and reducing the data to a final reflection file containing the h, k, l indices and intensity for each reflection.
Part 3: The Revelation: Interpreting Crystallographic Data for Substituted Pyrazoles
The final reflection file is the key to unlocking the three-dimensional structure. The process of structure solution and refinement is a computational procedure that generates and optimizes an atomic model to best fit the experimental diffraction data.[4][10] For the chemist, the true value lies in interpreting the refined structure.
Key Interpretive Points for Pyrazole Derivatives:
-
Conformational Analysis: Torsion and dihedral angles are paramount. For example, in a 1-phenylpyrazole, the dihedral angle between the pyrazole and phenyl rings reveals the degree of twisting, which can have significant implications for conjugation and receptor binding.[9][11]
-
Tautomerism and Isomerism: Pyrazoles can exhibit tautomerism, and SC-XRD provides unambiguous evidence of the form present in the solid state.[5][12] It also definitively confirms the regiochemistry of substitution, a common challenge in pyrazole synthesis.
-
Intermolecular Interactions: The crystal packing reveals a network of non-covalent interactions. Substituents dictate whether the packing is dominated by N-H···N hydrogen bonds forming dimers or catemers, or by π-π stacking between aromatic rings.[6][13] These interactions are fundamental to understanding solubility, melting point, and crystal morphology.
-
Structure-Activity Relationships (SAR): By comparing the crystal structures of a series of related pyrazole derivatives, one can correlate specific structural features (e.g., the orientation of a substituent, the presence of an intramolecular hydrogen bond) with changes in biological activity.[1][14]
Caption: Relationship between pyrazole structure and its properties.
Comparative Crystallographic Data of Substituted Pyrazoles
The following table summarizes key crystallographic parameters for several N-substituted pyrazoline/pyrazole derivatives, illustrating how different substituents influence conformation and packing.
| Compound Derivative | Space Group | Key Dihedral Angle (°) | Dominant Intermolecular Interaction | Reference |
| 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | P2₁/c | 4.64(7) (Pyrazole/Fluorophenyl) | C-H···O Hydrogen Bonds | [8][11] |
| 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone | P2₁/c | 4.89(6) (Pyrazole/Fluorophenyl) | C-H···O and C-H···F Hydrogen Bonds | [9][11] |
| N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine | C2/c | 76.07 (N2–C7–N5–N19) | N-H···N Hydrogen Bonds | [15] |
| 2-(((1h-pyrazol-1-yl) methyl) amino) benzoic acid | P2₁/n | 62.12 (N34–C63–N22–N35) | O-H···O and N-H···O Hydrogen Bonds | [15] |
This comparison highlights how even subtle changes in substitution can lead to significant variations in molecular conformation (dihedral angles) and the resulting supramolecular assembly in the solid state.
Conclusion
Single crystal X-ray diffraction is an indispensable tool in the study of substituted pyrazoles, offering unparalleled insight into their molecular and supramolecular structures. This guide has demonstrated that the path from a synthesized powder to a refined crystal structure is one of careful, reasoned choices. The selection of an appropriate crystallization technique is as critical as the precise execution of the diffraction experiment itself. For researchers in drug discovery and materials science, the ability to interpret the resulting bond lengths, dihedral angles, and intermolecular interactions provides the structural foundation upon which to build robust structure-property relationships, ultimately accelerating the rational design of next-generation pyrazole-based innovations.
References
- Lan, R. X., Liu, Q., Fan, P., & Makriyannis, A. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769–776.
- Chen, C. K., Lin, Y. W., Wu, M. J., & Chen, Y. L. (2019). Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. Bioscience, Biotechnology, and Biochemistry, 83(11), 2059-2067.
- Lan, R. X., Liu, Q., Fan, P., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42.
-
ResearchGate. (2015). Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. [Link]
-
SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]
-
ResearchGate. (n.d.). X-ray crystallographic comparison of pyrazole subsidiaries. [Link]
-
Loh, W. S., Quah, C. K., Chia, T. S., Fun, H. K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules, 18(2), 2386–2396. [Link]
-
MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]
- Google Patents. (2009). Method for purifying pyrazoles.
-
National Institutes of Health. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. [Link]
-
MDPI. (2022). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. [Link]
-
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]
-
National Institutes of Health. (2015). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. [Link]
-
ResearchGate. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. [Link]
-
MDPI. (2021). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. [Link]
-
ResearchGate. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]
-
ResearchGate. (2016). (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. [Link]
-
Semantic Scholar. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. [Link]
-
ResearchGate. (2021). Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. [Link]
-
Anbar M. et al. (2015). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. Journal of Missan Researches, 12(23). [Link]
-
ResearchGate. (n.d.). The XRD patterns of a Computed from single crystal X-ray data of... [Link]
-
National Institutes of Health. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Semantic Scholar. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]
Sources
- 1. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and crystal structures of N-substituted pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Identification of Pyrazole Regioisomers
Introduction: The High-Stakes Challenge of Pyrazole Regioisomerism
In the landscape of medicinal chemistry and drug development, the pyrazole scaffold is a cornerstone, forming the core of numerous blockbuster drugs. However, the synthesis of substituted pyrazoles frequently yields a mixture of regioisomers—molecules with the same formula but different arrangements of substituents on the heterocyclic ring. This is not a trivial academic exercise; the precise location of a substituent can profoundly impact a compound's pharmacological activity, toxicity, and intellectual property value. An incorrect assignment can derail a research program, leading to wasted resources and misinterpreted structure-activity relationships (SAR).
This guide provides a comprehensive, field-proven comparison of spectroscopic techniques for the unambiguous identification of pyrazole regioisomers. We will move beyond simply listing data, instead focusing on the causality behind experimental choices and presenting an integrated workflow. This document is designed for researchers, scientists, and drug development professionals who require absolute certainty in their structural assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Toolkit
NMR spectroscopy is the most powerful and indispensable tool for identifying pyrazole regioisomers. A multi-pronged NMR approach, combining 1D and 2D techniques, provides a complete and self-validating picture of the molecular framework.
The First Clues: ¹H and ¹³C NMR Spectroscopy
One-dimensional NMR provides the initial, and often strong, evidence for a specific regioisomer. The electronic environment of each proton and carbon on the pyrazole ring is exquisitely sensitive to the substitution pattern.
-
¹H NMR: The chemical shifts of the pyrazole ring protons (H3, H4, and H5) are highly diagnostic. For instance, in a 1-substituted pyrazole, the H3 and H5 protons are adjacent to a nitrogen atom, while H4 is situated between two carbons. This typically results in H4 appearing at a significantly higher field (lower ppm) than H3 and H5. The specific placement of an electron-donating or withdrawing substituent will further shift these signals in predictable ways.
-
¹³C NMR: The carbon chemical shifts provide even clearer differentiation. The carbons directly attached to nitrogen (C3 and C5) resonate at a much lower field (higher ppm) than the C4 carbon. Critically, the carbon atom bearing a substituent is often significantly deshielded compared to its unsubstituted counterpart in another isomer. For example, in a pair of 1,3- and 1,5-disubstituted pyrazoles, the chemical shift of the substituted carbon (C3 vs. C5) is a key indicator.[1][2] A substituent at C3 will generally result in a C3 chemical shift that is more deshielded compared to the C5 chemical shift in the corresponding 1,5-isomer.[1]
Table 1: Representative NMR Chemical Shift Data for 1-Methylpyrazole [3]
| Nucleus | Position | Typical Chemical Shift (δ, ppm in CDCl₃) |
| ¹H | H3 | ~7.5 |
| ¹H | H5 | ~7.4 |
| ¹H | H4 | ~6.2 |
| ¹H | N-CH₃ | ~3.9 |
| ¹³C | C3 | ~138.7 |
| ¹³C | C5 | ~129.2 |
| ¹³C | C4 | ~105.4 |
| ¹³C | N-CH₃ | ~39.1 |
The Unambiguous Proof: 2D NMR Correlation Spectroscopy
While 1D NMR provides strong clues, 2D NMR experiments deliver the definitive, irrefutable evidence required in drug development. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the ultimate arbiter for regioisomer assignment.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment is the foundational step, creating a simple map that correlates each proton signal to the carbon it is directly attached to.[4] This allows for the confident assignment of the H3/C3, H4/C4, and H5/C5 pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment. It reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH).[4][5] It is this "through-bond" connectivity that allows us to definitively place substituents.
Causality in Action: Differentiating a 1,3- vs. 1,5-Disubstituted Pyrazole
Consider a pyrazole with a substituent on the nitrogen (R¹) and another substituent (R³) at either the C3 or C5 position.
-
For the 1,3-isomer: The protons on the R³ substituent will show an HMBC correlation to the C3 carbon of the pyrazole ring (a ³J coupling) and potentially the C4 carbon. Crucially, they will not show a correlation to C5.
-
For the 1,5-isomer: The protons on the R³ substituent will show an HMBC correlation to the C5 carbon (a ³J coupling) and potentially the C4 carbon. They will not show a correlation to C3.
This clear difference in the long-range correlation pattern is unequivocal proof of the substitution pattern.
Caption: Differentiating regioisomers using key HMBC correlations.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3]
-
1D ¹H NMR Acquisition: Acquire a standard proton spectrum on a 400 MHz or higher spectrometer to assess purity and obtain initial assignments.
-
1D ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run concurrently to differentiate between CH, CH₂, and CH₃ signals.
-
2D HSQC Acquisition: Run a standard gradient-selected (gs) HSQC experiment to establish one-bond C-H correlations.[5]
-
2D HMBC Acquisition: Run a standard gs-HMBC experiment. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to enhance ²J and ³J correlations.[5]
-
Data Processing & Analysis: Process all spectra using appropriate Fourier transformation and phasing. Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).[3] Analyze the HMBC spectrum to build the carbon skeleton and definitively link substituents to their respective ring positions.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Clues
Mass spectrometry serves two critical functions: confirming the elemental composition and providing structural clues through fragmentation analysis.
-
High-Resolution Mass Spectrometry (HRMS): This is a mandatory first step. Obtaining an accurate mass measurement (to within 5 ppm) confirms the elemental formula of the synthesized compound, ensuring that it is indeed an isomer of the target molecule and not an unexpected byproduct.
-
Fragmentation Analysis (EI-MS or MS/MS): The way a pyrazole ring breaks apart upon ionization can be dependent on the substituent positions. Common fragmentation pathways for the pyrazole core include the expulsion of HCN or N₂.[6] The presence and relative abundance of specific fragment ions can help distinguish between isomers, although this is often less definitive than NMR. For example, the fragmentation of N-methyl pyrazole isomers can be influenced by the position of the methyl group, leading to different daughter ions.[7]
Table 2: Common Fragmentation Processes for Pyrazole Cores [6]
| Process | Neutral Loss | Description |
| HCN Expulsion | HCN | A common fragmentation involving the loss of a hydrogen and a nitrogen from the ring. |
| N₂ Elimination | N₂ | Loss of the two adjacent nitrogen atoms, often from the [M-H]⁺ ion. |
| Substituent Cleavage | R• | Alpha-cleavage or other loss of attached substituent groups, which can help locate their original position. |
An Integrated Analytical Workflow
A robust and efficient workflow is essential for confident structural assignment. Relying on a single technique is insufficient; an orthogonal approach provides the necessary cross-validation.
Caption: Integrated workflow for pyrazole regioisomer identification.
Supporting and Predictive Methodologies
Vibrational Spectroscopy (FTIR)
Infrared (IR) spectroscopy is primarily used to confirm the presence of key functional groups (e.g., C=O, N-H, C-N) on the molecule. While it is generally not capable of definitively distinguishing between regioisomers on its own, subtle differences in the fingerprint region (below 1500 cm⁻¹) can sometimes provide supporting evidence when compared against known standards.[8][9]
Computational Chemistry
The prediction of NMR chemical shifts using quantum mechanical methods, such as Density Functional Theory (DFT) with the Gauge-Invariant Atomic Orbital (GIAO) method, has become a powerful validation tool.[10][11][12]
Workflow:
-
Build 3D models of all possible regioisomers.
-
Perform geometry optimization calculations.
-
Calculate the NMR shielding tensors for each optimized structure.
-
Convert shieldings to chemical shifts and compare the predicted spectra for each isomer against the experimental data.
The isomer whose calculated spectrum most closely matches the experimental one is the most likely candidate. This method is particularly valuable for resolving ambiguous cases or for providing additional confidence in an assignment.[10][12]
Conclusion
The unambiguous structural characterization of pyrazole regioisomers is a non-negotiable requirement in modern chemical and pharmaceutical research. While techniques like mass spectrometry and FTIR provide essential supporting data, a comprehensive analysis rooted in 1D and 2D NMR spectroscopy is the only approach that provides the necessary level of certainty. The Heteronuclear Multiple Bond Correlation (HMBC) experiment, in particular, stands as the gold standard for definitively establishing connectivity and confirming substitution patterns. By adopting the integrated, multi-technique workflow outlined in this guide, researchers can ensure the scientific integrity of their work and make confident, data-driven decisions in their discovery programs.
References
-
Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]
-
Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. Available at: [Link]
-
Thirumal, V., et al. (2024). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. RSC Advances, 14(10), 6835-6842. Available at: [Link]
-
Al-Faiyz, Y. S. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. Available at: [Link]
-
Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
-
Li, D., et al. (2007). Structure Elucidation of a Pyrazolo[10][13]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1086-1095. Available at: [Link]
-
Ok, S., et al. (2012). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Available at: [Link]
-
Abdou, W. M., et al. (2012). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolopyrimidinyl)Disulfides. Heteroatom Chemistry, 23(3), 254-264. Available at: [Link]
-
Al-Faiyz, Y. S. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PubMed. Available at: [Link]
-
Frizzo, C. P., et al. (2012). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles 25-27. ResearchGate. Available at: [Link]
-
Al-Faiyz, Y. S. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. ResearchGate. Available at: [Link]
- Duddeck, H. (2010). Combination of 1H and 13C NMR Spectroscopy.
-
Al-Azawi, K. F. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2011). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. Available at: [Link]
-
Martin, G. E. (2010). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. ResearchGate. Available at: [Link]
-
Various Authors. (Year). Table 2. 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. ResearchGate. Available at: [Link]
-
Aggarwal, N., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1647. Available at: [Link]
-
Zaleski, D. P., et al. (2015). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A, 119(33), 8867-8877. Available at: [Link]
-
Trilleras, J., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Molecules, 17(1), 103-114. Available at: [Link]
-
Hussein, F. A. (2013). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. Available at: [Link]
-
Aggarwal, N., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
-
Iesce, M. R., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. Available at: [Link]
-
Gîrd, C. E., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(14), 3321. Available at: [Link]
-
Reddy, C. S., et al. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6(81), 77809-77815. Available at: [Link]
-
Jain, A., et al. (2017). Chemistry and Therapeutic Review of Pyrazole. ResearchGate. Available at: [Link]
-
El-Emary, T. I. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. Available at: [Link]
-
Chen, J., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(17), 8864-8872. Available at: [Link]
-
Reibenspies, J. H., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. Available at: [Link]
-
Columbia University. HSQC and HMBC. NMR Core Facility. Available at: [Link]
-
UAB Divulga. (2013). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Available at: [Link]
-
Skoric, M., et al. (2025). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. Available at: [Link]
-
Troitskaya, V. S., et al. (1968). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 757-760. Available at: [Link]
-
Klein, O., et al. (2000). A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Journal of the American Chemical Society, 122(44), 10954-10964. Available at: [Link]
-
Chem Help ASAP. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. Available at: [Link]
-
NIST. 1H-Pyrazole, 1-phenyl-. NIST WebBook. Available at: [Link]
-
Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]
-
López, C., et al. (2004). Pyrazoles as molecular probes to study the properties of co-crystals by solid state NMR spectroscopy. ResearchGate. Available at: [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 7. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA00372E [pubs.rsc.org]
A Comparative Guide to Pyrazole Synthesis: Conventional vs. Microwave-Assisted Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole scaffolds is a cornerstone of innovation. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] This guide provides a direct comparison of conventional reflux methods and modern microwave-assisted approaches for pyrazole synthesis, supported by experimental data and detailed protocols to aid in methodological selection. While traditional synthesis often relies on prolonged heating under reflux, contemporary methodologies like microwave-assisted synthesis offer significant advantages in reaction time and yield.[1][2]
The Fundamental Difference: How Heat is Delivered
Understanding the choice between conventional and microwave heating begins with the fundamental mechanism of energy transfer.
Conventional heating relies on conduction. An external heat source (e.g., an oil bath or heating mantle) heats the walls of the reaction vessel, and this thermal energy is then transferred to the solvent and reactants.[3] This process is often slow and can create a significant temperature gradient within the reaction mixture, potentially leading to localized overheating at the vessel walls and the formation of by-products.[3][4]
Microwave-assisted organic synthesis (MAOS) utilizes dielectric heating.[5][6] Microwave irradiation directly interacts with polar molecules (like reactants and solvents) within the reaction mixture, causing them to rapidly oscillate and generate heat through molecular friction.[4][7] This results in rapid, uniform, and volumetric heating, leading to a more homogeneous temperature profile throughout the sample.[4][5] The two primary mechanisms for this energy transfer are dipolar polarization and ionic conduction.[5][7]
Head-to-Head Comparison: Performance Metrics
The theoretical advantages of microwave heating translate into tangible improvements in key performance indicators for pyrazole synthesis.
| Parameter | Conventional Reflux Method | Microwave-Assisted Method | Key Advantages of Microwave |
| Reaction Time | Hours (e.g., 2 to 9 hours)[1][8] | Minutes (e.g., 1 to 10 minutes)[1][8] | Drastic reduction in synthesis time[2][6] |
| Product Yield | Good (e.g., 72-90%)[8][9] | Excellent (e.g., 91-98%)[8][9] | Often significant improvement in product yield[8][10] |
| Temperature | Higher bulk temperature required (e.g., 75-118°C)[1][8] | Can often be run at lower bulk temperatures (e.g., 60-80°C)[8][9] | Milder reaction conditions possible[6][7] |
| Energy Efficiency | Generally higher energy consumption[11][12] | Lower energy consumption, especially for shorter reactions[5][11] | More energy-efficient process[12] |
| Side Products | Higher potential for side product formation[5] | Cleaner reactions with fewer by-products[2][3] | Improved product purity[2] |
| Solvent Use | Standard solvent requirements | Enables solvent-free or reduced solvent conditions[13][14][15] | Greener chemistry approach[3][6] |
Causality Behind the Data: Why Microwaves Excel
The dramatic reduction in reaction times and improvement in yields observed with microwave-assisted synthesis can be attributed to several factors:
-
Rapid and Efficient Heating: Microwaves couple directly with the reacting molecules, leading to a rapid temperature increase that quickly overcomes the activation energy of the reaction.[4] This is in stark contrast to the slow, conductive heating of conventional methods.[4]
-
Uniform Heating: By heating the entire volume of the reaction mixture simultaneously, microwave irradiation minimizes temperature gradients and hot spots, leading to cleaner reactions and fewer degradation products.[4][5]
-
Selective Heating: Different materials absorb microwave energy to varying degrees.[7] This allows for the selective heating of polar reactants in a non-polar solvent, or even in the absence of a solvent, further enhancing reaction rates and efficiency.[5][7]
-
Superheating Effects: In sealed-vessel microwave reactors, solvents can be heated to temperatures significantly above their atmospheric boiling points, dramatically accelerating reaction rates.[4]
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the synthesis of phenyl-1H-pyrazoles, a common and important class of pyrazole derivatives. These protocols are based on established literature procedures and are designed to be self-validating.[1][8]
Protocol 1: Conventional Reflux Synthesis of Phenyl-1H-pyrazoles
This protocol is adapted from established methods for the synthesis of pyrazole rings.[8][9]
Materials:
-
Aryl hydrazine
-
β-ketoester
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate aryl hydrazine and β-ketoester in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Heat the reaction mixture to reflux (approximately 75°C) using a heating mantle or oil bath.[8]
-
Maintain the reflux for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired phenyl-1H-pyrazole.[1]
Protocol 2: Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles
This protocol highlights the significant time savings and improved yields achievable with microwave irradiation.[8][9]
Materials:
-
Aryl hydrazine
-
β-ketoester
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Microwave reactor with sealed reaction vessels
Procedure:
-
In a microwave-safe reaction vessel, combine the aryl hydrazine, β-ketoester, and ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Seal the vessel securely and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 60°C for 5 minutes with a power of 50 W.[8]
-
After the irradiation is complete, allow the vessel to cool to a safe temperature.
-
Open the vessel in a fume hood and transfer the contents to a round-bottom flask.
-
Evaporate the solvent under reduced pressure.
-
Purify the product as described in the conventional method.
Visualizing the Workflow and Decision Logic
To further clarify the practical differences and aid in the selection of the appropriate heating method, the following diagrams illustrate the experimental workflows and the decision-making process.
Conclusion: A Clear Advantage for Modern Synthesis
Microwave-assisted organic synthesis presents a compelling alternative to conventional heating methods for the synthesis of pyrazole derivatives.[1] The primary advantages of MAOS include drastically reduced reaction times and often higher product yields.[1][2] These benefits stem from the unique mechanism of microwave heating, which allows for rapid, uniform, and selective energy input into the reaction mixture.[4][5] Furthermore, the potential for solvent-free reactions aligns with the principles of green chemistry, reducing the environmental impact of chemical synthesis.[3][6]
While conventional methods are well-established and do not require specialized equipment, the significant time savings and improved yields offered by microwave synthesis make it an attractive option for researchers in drug discovery and development, where rapid lead optimization is crucial.[1] As the technology becomes more accessible, microwave-assisted synthesis is poised to become an indispensable tool in the modern organic chemistry laboratory.
References
- Vertex AI Search Result, Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2025-08-06).
- Vertex AI Search Result, Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Vertex AI Search Result, Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (2025-11-07).
- Vertex AI Search Result, Theory of Microwave Heating for Organic Synthesis - CEM Corpor
- Vertex AI Search Result, Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - MDPI.
- Vertex AI Search Result, Microwave chemistry - Wikipedia.
- Vertex AI Search Result, - Benchchem.
- Vertex AI Search Result, Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Public
- Vertex AI Search Result, MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. (2023-06-06).
- Vertex AI Search Result, Pyrazole synthesis under microwave irradiation and solvent-free conditions - SciELO.
- Vertex AI Search Result, Energy Efficiency of Microwave- and Conventionally Heated Reactors Compared at meso Scale for Organic Reactions - ACS Public
- Vertex AI Search Result, New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC - PubMed Central. (2007-07-19).
- Vertex AI Search Result, Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC - NIH.
- Vertex AI Search Result, Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Deriv
- Vertex AI Search Result, Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Deriv
- Vertex AI Search Result, Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - ResearchG
- Vertex AI Search Result, On the Energy Efficiency of Microwave-Assisted Organic Reactions - ResearchG
- Vertex AI Search Result, ChemInform Abstract: Mixing with Microwaves: Solvent-Free and Catalyst-Free Synthesis of Pyrazoles and Diazepines.
- Vertex AI Search Result, Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - MDPI.
- Vertex AI Search Result, Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview - YouTube. (2023-03-01).
- Vertex AI Search Result, Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025-03-04).
- Vertex AI Search Result, Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - ResearchG
- Vertex AI Search Result, Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark. (2025-04-24).
- Vertex AI Search Result, Recent Advances in the Synthesis of Pyrazole Deriv
- Vertex AI Search Result, Synthesis of pyrazoles and dihydropyrazoles | Download Scientific Diagram - ResearchG
- Vertex AI Search Result, Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids | ACS Omega - ACS Public
- Vertex AI Search Result, Synthesis and Pharmacological Activities of Pyrazole Deriv
- Vertex AI Search Result, A Brief Review on Microwave Assisted Synthesis of Pyrazole Deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijnrd.org [ijnrd.org]
- 4. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 8. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. scielo.br [scielo.br]
A Senior Application Scientist's Comparative Guide to Catalysts for Pyrazole Synthesis
Welcome to an in-depth exploration of catalytic systems for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who seek to navigate the diverse landscape of catalytic options for constructing the pyrazole core, a privileged scaffold in medicinal chemistry. We will move beyond a simple listing of methods to provide a comparative analysis grounded in experimental data, offering insights into the mechanistic nuances that drive catalyst performance. Our objective is to empower you to make informed decisions in catalyst selection, optimizing for yield, selectivity, and process efficiency.
The Enduring Importance of the Pyrazole Nucleus and the Catalytic Quest
The pyrazole ring system is a cornerstone of modern pharmaceuticals and agrochemicals, renowned for its broad spectrum of biological activities. From anti-inflammatory agents to anticancer therapies, the pyrazole motif is a testament to the power of heterocyclic chemistry in addressing biological challenges. The classical Knorr synthesis, dating back to 1883, laid the foundation for pyrazole construction through the condensation of hydrazines and 1,3-dicarbonyl compounds.[1][2] However, the demands of modern chemical synthesis—greater efficiency, milder conditions, and enhanced sustainability—have spurred the development of a vast array of catalytic systems to facilitate this and other pyrazole-forming transformations.
The choice of catalyst is a critical decision point in any synthetic campaign. It dictates not only the reaction's efficiency but also its environmental footprint and economic viability. This guide will dissect the performance of three major classes of catalysts: homogeneous catalysts, heterogeneous catalysts, and organocatalysts, providing a framework for rational catalyst selection.
Comparative Analysis of Catalytic Systems
The efficacy of a catalyst in pyrazole synthesis is a multifactorial equation, with variables including yield, reaction time, temperature, and catalyst reusability. Below, we present a comparative overview of representative catalysts, followed by a detailed discussion of each class.
Performance Snapshot: A Comparative Table
| Catalyst Type | Catalyst Example | Typical Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reusability |
| Homogeneous | Acetic Acid | 1,3-Dicarbonyl, Hydrazine | Ethanol | Reflux | 1-4 h | Good | Not Applicable |
| Silver Triflate (AgOTf) | Trifluoromethylated Ynones, Hydrazines | Not Specified | Room Temp | 1 h | up to 99 | Not Reported | |
| Heterogeneous | Nano-ZnO | Ethyl Acetoacetate, Phenylhydrazine | Solvent-free | Not Specified | Varies | up to 95 | Reported |
| Amberlyst-70 | 1,3-Diketones, Hydrazines/Hydrazides | Water | Room Temp | Varies | Good | Reported[1] | |
| CoFe2O4@SiO2-HClO4 | Aryl Aldehyde, Malononitrile, Pyrazolone | Solvent-free (Microwave) | Not Specified | Minutes | High | Up to 4 runs[3] | |
| Organocatalyst | Secondary Amines | Carbonyl Compounds, Diazoacetates | Not Specified | Room Temp | Varies | High | Not Applicable |
Homogeneous Catalysis: The Workhorses of Solution-Phase Synthesis
Homogeneous catalysts, existing in the same phase as the reactants, offer excellent activity and selectivity due to the high accessibility of their catalytic sites.[4]
Mechanism and Rationale: In the classic acid-catalyzed Knorr synthesis, a proton source like acetic acid facilitates the initial nucleophilic attack of hydrazine on the dicarbonyl compound by activating the carbonyl group.[5][6] This is a prime example of leveraging fundamental organic chemistry principles to drive a reaction forward. The choice of a mild acid is deliberate; a strong acid could lead to unwanted side reactions or degradation of the starting materials.
Transition metal catalysts, such as silver triflate, operate through different mechanisms, often involving the activation of alkynes or other unsaturated systems towards nucleophilic attack.[1] The Lewis acidity of the metal center is the key to its catalytic prowess.
Advantages:
-
High activity and selectivity.
-
Well-defined active sites, allowing for rational catalyst design and mechanistic studies.[4]
-
Mild reaction conditions are often achievable.
Limitations:
-
Difficult separation of the catalyst from the product, leading to potential product contamination and challenging catalyst recycling.[4]
Representative Experimental Protocol: Acetic Acid-Catalyzed Knorr Pyrazole Synthesis
-
To a solution of a 1,3-dicarbonyl compound (1.0 mmol) in ethanol (10 mL), add hydrazine hydrate or a substituted hydrazine (1.0 mmol).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reflux the reaction mixture for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole.
Heterogeneous Catalysis: The Champions of Sustainability
Heterogeneous catalysts, existing in a different phase from the reactants, have gained immense traction due to their ease of separation and potential for recyclability, aligning with the principles of green chemistry.[4][7]
Mechanism and Rationale: The catalytic activity of heterogeneous systems often resides at the surface of the material. For instance, nano-ZnO provides Lewis acidic sites that activate carbonyl groups, similar to homogeneous Lewis acids, but with the added benefit of being a solid and easily recoverable.[1][2] The high surface area of nanocatalysts is a crucial factor in their enhanced reactivity.[8]
Magnetic nanocatalysts, such as cobalt ferrite (CoFe2O4), represent a significant advancement.[3][9] These materials combine catalytic activity with superparamagnetism, allowing for their facile separation from the reaction mixture using an external magnet. This elegant solution to the catalyst-product separation problem is a prime example of materials science innovation driving synthetic chemistry.
Advantages:
-
Easy separation from the reaction mixture, simplifying product purification.[4][7]
-
High potential for catalyst recycling, reducing waste and cost.[7][9]
-
Often robust and stable under a range of reaction conditions.[7]
Limitations:
-
Potentially lower activity compared to their homogeneous counterparts due to mass transfer limitations.[4]
-
Active sites can be less defined, making mechanistic studies more challenging.[4]
Workflow for Heterogeneous Catalyst Recovery and Reuse
Caption: Workflow for heterogeneous catalyst recovery and reuse.
Organocatalysis: The Metal-Free Frontier
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar of catalysis, offering a complementary approach to metal-based systems.[10]
Mechanism and Rationale: Organocatalysts operate through a variety of activation modes. For instance, secondary amines can catalyze the [3+2] cycloaddition of carbonyl compounds and diazoacetates to form pyrazoles.[11] The mechanism involves the formation of an enamine intermediate from the carbonyl compound, which then undergoes a nucleophilic attack on the diazoacetate. This approach avoids the use of potentially toxic and expensive metals, a significant advantage in pharmaceutical synthesis. Chiral organocatalysts can even be employed to achieve enantioselective synthesis of pyrazole derivatives.[12]
Advantages:
-
Avoids the use of heavy metals, which is beneficial for environmental and toxicological reasons.
-
Often stable to air and moisture, simplifying handling.
-
Can provide unique reactivity and selectivity profiles.
Limitations:
-
Catalyst loadings can sometimes be higher than for metal-based catalysts.
-
The scope of reactions amenable to organocatalysis is still evolving.
General Reaction Scheme for Organocatalyzed Pyrazole Synthesis
Caption: Organocatalyzed pyrazole synthesis via enamine activation.
Mechanistic Insights and Experimental Considerations
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. For the common synthesis of pyrazoles from 1,3-dicarbonyls and hydrazines, the initial step is the formation of a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the final pyrazole product. The catalyst's role is to accelerate one or more of these steps.
Key Experimental Choices and Their Rationale:
-
Solvent Selection: The choice of solvent can significantly impact reaction rates and selectivity. Protic solvents like ethanol can participate in proton transfer steps, while aprotic solvents may be preferred for reactions involving highly sensitive intermediates. In the context of green chemistry, water is an increasingly attractive solvent.[1]
-
Temperature Control: Reaction temperature is a critical parameter. While higher temperatures generally increase reaction rates, they can also lead to the formation of byproducts. Microwave irradiation has emerged as a valuable tool for rapidly heating reactions, often leading to dramatically reduced reaction times.[1][13]
-
Substrate Scope: When selecting a catalyst, it is crucial to consider its compatibility with the functional groups present in the starting materials. A robust catalyst will tolerate a wide range of functional groups, expanding its synthetic utility.
Conclusion and Future Outlook
The synthesis of pyrazoles has been revolutionized by the development of diverse and efficient catalytic systems. Homogeneous catalysts remain a mainstay for their high activity and well-understood mechanisms. However, the drive towards more sustainable and economical processes has propelled heterogeneous catalysts, particularly nanocatalysts, to the forefront. Organocatalysis offers a compelling metal-free alternative with unique advantages.
The future of pyrazole synthesis will likely involve the continued development of catalysts with even greater activity, selectivity, and sustainability. The exploration of flow chemistry, photoredox catalysis, and biocatalysis will undoubtedly open new avenues for the construction of this vital heterocyclic scaffold. As a researcher in this field, a thorough understanding of the comparative advantages and limitations of different catalytic approaches is essential for navigating the ever-expanding landscape of synthetic methodology.
References
- Salinas-Benítez, A., Hernández-Anzaldo, S., et al. (2025).
- Green synthesis of pyrazole derivatives by using nano-catalyst. (2023). Journal of Pharmacognosy and Phytochemistry.
- Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review. (2021).
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2023). Molecules.
- Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds. (2013). Chemistry.
- Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. (2025).
- Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diaz
- Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. (2022). Dalton Transactions.
- Developments in Organocatalysis Transformations of Unsaturated Pyrazolones. (2024). Current Organic Synthesis.
- Developments in Organocatalysis Transformations of Unsaturated Pyrazolones. (2025). Current Organic Synthesis.
- Magnetically recoverable nanocatalyst for the synthesis of pyranopyrazoles: CoFe2O4@SiO2-HClO4. (2023). European Journal of Chemistry.
- Recent Advances on Multicomponent Synthesis of Pyranopyrazoles Using Magnetically Recoverable Nanocatalysts. (2022).
- Transition-metal-catalyzed C–H functionalization of pyrazoles. (2021). Organic & Biomolecular Chemistry.
- A Comparative Guide to Catalysts for Pyrazole Synthesis. (2025). Benchchem.
- Mechanistic pathway to synthesize pyrazoles using green catalyst. (2024).
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry.
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2023). Molecules.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2022). Molecules.
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
- Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
- Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. (2025).
- Organocatalyzed Construction Of New Kind Of Pyrazolone Deriv
- Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. (2022). Molbank.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (2025).
- Homogeneous vs Heterogeneous C
- Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). Molecules.
- Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2022). Pharmaceutical Sciences and Research.
- Recent Advances in the Synthesis of Pyrazoles. A Review. (2009).
- Organic Letters Ahead of Print. (2024).
- Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. (2026). Inorganic Chemistry.
- 2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2025).
Sources
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Magnetically recoverable nanocatalyst for the synthesis of pyranopyrazoles: CoFe2O4@SiO2-HClO4 | European Journal of Chemistry [eurjchem.com]
- 4. ethz.ch [ethz.ch]
- 5. jetir.org [jetir.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. globethesis.com [globethesis.com]
- 13. pharmacognosyjournal.net [pharmacognosyjournal.net]
A Comparative Guide to Validating Pyrazole Product Structures Using 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
The structural integrity of synthesized pyrazole derivatives is paramount, underpinning their efficacy and safety in pharmaceutical and agrochemical applications.[1] Ambiguities in structure, particularly regiochemistry and stereochemistry, can lead to misinterpreted biological data and developmental setbacks. While 1D NMR provides a foundational view, 2D NMR spectroscopy offers a suite of powerful, non-destructive techniques to unambiguously elucidate the complex three-dimensional architecture of these heterocyclic compounds.[1][2] This guide provides an in-depth comparison of key 2D NMR experiments, grounded in practical insights to ensure robust structural validation of your pyrazole products.
The Challenge of Pyrazole Isomerism
The synthesis of unsymmetrically substituted pyrazoles often yields a mixture of regioisomers due to the two reactive nitrogen atoms in the heterocyclic ring.[3] Additionally, the presence of stereocenters introduces further complexity. Distinguishing between these closely related isomers is a common challenge that requires a multi-pronged analytical approach, with 2D NMR being the cornerstone for definitive assignment in solution.[4][5]
Comparative Analysis of 2D NMR Techniques for Pyrazole Elucidation
A strategic combination of 2D NMR experiments is essential for a comprehensive structural analysis. Each technique provides a unique piece of the puzzle, and their collective interpretation leads to a validated structure.
| 2D NMR Technique | Information Provided | Primary Application for Pyrazoles | Strengths | Limitations |
| COSY (Correlation Spectroscopy) | 1H-1H scalar couplings (through-bond) | Mapping proton spin systems within substituents. | Excellent for identifying adjacent protons (2-3 bonds apart). | Does not provide information about quaternary carbons or long-range connectivity. |
| HSQC (Heteronuclear Single Quantum Coherence) | Direct 1H-13C correlations (one-bond) | Assigning protons to their directly attached carbons. | Highly sensitive and provides clear, unambiguous one-bond correlations.[5] | Does not show correlations to non-protonated carbons. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Long-range 1H-13C correlations (2-4 bonds) | Determining regiochemistry by correlating protons to distant carbons across the pyrazole ring and through heteroatoms.[1] | Crucial for establishing the carbon skeleton and connectivity to quaternary carbons.[3][5] | Requires careful optimization of the long-range coupling delay to observe desired correlations. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | 1H-1H spatial proximity (through-space) | Determining stereochemistry and conformation by identifying protons that are close in space, regardless of bond connectivity.[6][7] | The definitive method for elucidating relative stereochemistry in solution.[8][9] | NOE intensity is distance-dependent (1/r6) and can be weak for protons that are far apart. |
The Causality Behind Experimental Choices: A Strategic Workflow
A logical and systematic approach to 2D NMR analysis is critical for efficient and accurate structure elucidation. The following workflow outlines the rationale behind the sequence of experiments.
Protocol 2: NOESY for Stereochemical Determination
-
Instrument Setup: Tune and match the probe for 1H frequency.
-
Pulse Program: Select a standard phase-sensitive NOESY pulse sequence (e.g., noesygpph on Bruker instruments).
-
Parameter Optimization:
-
Set the spectral width to include all proton signals.
-
The mixing time (d8) is the most critical parameter. Start with a value approximately equal to the T1 relaxation time of the protons of interest (typically 0.5-1.5 seconds). A range of mixing times may be necessary to distinguish between direct and spin-diffusion artifacts.
-
-
Acquisition: Acquire the data. NOESY experiments can be long, so ensure instrument stability.
-
Processing: Apply a sine-bell window function and perform Fourier transformation. The spectrum must be carefully phased to be purely absorptive, which is critical for correct interpretation.
-
Self-Validation Check: Diagonal peaks should be positive (or phased as such), and true NOE cross-peaks should have the opposite phase. The absence of COSY-type artifacts in the NOESY spectrum confirms that the phasing and pulse sequence are correct.
Troubleshooting Common Pyrazole NMR Challenges
-
Broad or Missing N-H Proton: This is often due to rapid proton exchange with other pyrazole molecules or trace water in the solvent. [5][10]Using a very dry solvent or lowering the temperature of the experiment can sometimes sharpen this signal.
-
Tautomerism: Unsymmetrically 3,5-disubstituted pyrazoles can exist as a mixture of tautomers, leading to broadened or averaged signals for the C3 and C5 positions. [5]Low-temperature NMR can slow this exchange, allowing for the observation of distinct signals for each tautomer. [5]
Conclusion
The structural validation of pyrazole derivatives is a non-negotiable step in chemical and pharmaceutical development. While no single technique is sufficient on its own, a strategic application of 2D NMR experiments—HSQC for direct correlations, COSY for spin systems, HMBC for regiochemistry, and NOESY for stereochemistry—provides an unparalleled and definitive view of the molecular structure in solution. [4]By understanding the causality behind the experimental choices and adhering to rigorous, self-validating protocols, researchers can confidently assign the structure of their pyrazole products, ensuring data integrity and accelerating the development pipeline.
References
- Benchchem. Orthogonal Methods for Confirming the Structure of Pyrazole Derivatives: A Comparative Guide.
- Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
- ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.
-
PMC - NIH. Structure Elucidation of a Pyrazolop[1][2]yran Derivative by NMR Spectroscopy. Available from:
-
ResearchGate. Structure Elucidation of a Pyrazolop[1][2]yran Derivative by NMR Spectroscopy. Available from:
- The Journal of Organic Chemistry. The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1.
- ResearchGate. ¹H¹⁵N HMBC experiment for the determination of the regiochemistry of the reaction.
- RSC Publishing. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships.
- ResearchGate. A section of the NOESY spectra (recorded in CDCl3) highlighting the key NOEs that are crucial for determining the absolute configuration of the chiral C(3) center of compounds 6a and 6a′.
- ResearchGate. 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks related to exchange processes are crossed off).
- SPbU Researchers Portal. Analysis of NOESY spectra to obtain accurate information on the structure and dynamics of some 5,7-substituted pyrazolo[1,5-a]pyrimidine derivatives in solution.
- ACD/Labs. Stereochemistry Information from NOESY/ROESY data … Part 1.
- MDPI. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.
- YouTube. Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry.
- Portland Press. NMR Spectra of Simple Heterocycles.
- New Journal of Chemistry (RSC Publishing). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations.
- Journal of Chemical Education. Review of NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry.
- Chemistry LibreTexts. 5.4: NOESY Spectra.
- ResearchGate. (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives.
- MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
- KTU ePubl. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.
- ResearchGate. Relevant NMR couplings observed in NOESY and HMBC spectra of 8....
- Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra.
- FLORE. Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists.
- ResearchGate. (a) H-H COSY and (b) C-H HSQC NMR spectra of target monomer 3 in DMSO-d6.
- PMC - NIH. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- PMC - NIH. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation.
- Journal of Organic Chemistry. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
Sources
- 1. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. acdlabs.com [acdlabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pureportal.spbu.ru [pureportal.spbu.ru]
- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis of Alternatives to the Knorr Method
For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in blockbuster drugs such as Celecoxib, Sildenafil, and Rimonabant. The classical Knorr pyrazole synthesis, first reported in 1883, remains a foundational method due to its simplicity and the use of readily available 1,3-dicarbonyl compounds and hydrazines.[1][2][3][4] However, its significant limitation—a lack of regioselectivity when using unsymmetrical dicarbonyls—has driven the development of numerous alternative routes.[1][2][4]
This guide provides an in-depth, objective comparison of the most prominent and innovative alternatives to the Knorr synthesis. We will move beyond simple protocols to dissect the mechanistic underpinnings, evaluate the strategic advantages of each method, and provide the experimental data necessary for you to make an informed decision for your specific synthetic challenge.
The Benchmark: The Knorr Pyrazole Synthesis
The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions.[4][5] The reaction proceeds through the formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[4][5]
While straightforward, the reaction of an unsymmetrical diketone with a substituted hydrazine can lead to a mixture of two regioisomers, complicating purification and reducing the yield of the desired product.[1][2] This fundamental challenge is the primary motivation for exploring alternative synthetic strategies.
Caption: General workflow for the Knorr Pyrazole Synthesis.
Alternative 1: Synthesis from α,β-Unsaturated Carbonyls
A robust alternative involves the reaction of α,β-unsaturated aldehydes or ketones (including chalcones) with hydrazines. This method circumvents the use of 1,3-dicarbonyls and proceeds via a two-step sequence: the formation of a pyrazoline intermediate followed by an oxidation step to introduce the aromaticity.[2]
Causality and Mechanistic Insight: The reaction is initiated by a Michael addition of the hydrazine to the β-carbon of the unsaturated system. This is followed by an intramolecular cyclocondensation to form the five-membered pyrazoline ring. The choice of oxidant in the subsequent step is critical; reagents like iodine, copper triflate, or even air can be employed to facilitate the aromatization.[2] This two-stage process offers a distinct synthetic pathway where the final aromatization step is decoupled from the initial ring formation.
Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazole from a Chalcone [2]
-
Pyrazoline Formation: To a solution of the α,β-unsaturated ketone (1.0 mmol) and phenylhydrazine (1.2 mmol) in acetic acid (10 mL), add a catalytic amount of iodine (1.0 mmol).
-
Reaction: Stir the mixture at room temperature for the time specified by reaction monitoring (e.g., TLC).
-
Work-up: Pour the reaction mixture into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with sodium thiosulfate solution, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane-ethyl acetate) to afford the desired pyrazole.
Caption: Mechanism of pyrazole synthesis from α,β-unsaturated carbonyls.
Alternative 2: [3+2] Dipolar Cycloaddition
The [3+2] cycloaddition of 1,3-dipoles with alkynes is one of the most powerful and regioselective methods for pyrazole synthesis.[6] This approach typically involves the in situ generation of a nitrile imine from a hydrazonoyl halide or the oxidation of a hydrazone.[6] The nitrile imine then rapidly undergoes a cycloaddition with an alkyne to form the pyrazole ring.
Causality and Mechanistic Insight: The high regioselectivity is a hallmark of this method, governed by the frontier molecular orbitals of the nitrile imine and the alkyne. The reaction is often a one-pot procedure, which enhances its operational simplicity. The choice of base (for dehydrohalogenation of hydrazonoyl halides) or oxidant is key to efficiently generating the reactive nitrile imine intermediate.
Experimental Protocol: One-Pot Synthesis via Nitrile Imine Cycloaddition [7]
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and tosylhydrazine (1.1 mmol) in a suitable solvent like DMF (5 mL).
-
Hydrazone Formation: Stir the mixture at room temperature for 30 minutes to form the tosylhydrazone.
-
Cycloaddition: Add the terminal alkyne (1.2 mmol) and a base such as potassium carbonate (2.0 mmol) to the mixture.
-
Heating: Heat the reaction mixture at 80-100 °C until the starting materials are consumed (monitored by TLC).
-
Work-up: After cooling to room temperature, add water (20 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to yield the 3,5-disubstituted 1H-pyrazole.
Alternative 3: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to complex molecules from simple precursors in a single pot.[6] For pyrazole synthesis, a common MCR strategy involves the combination of an aldehyde, an active methylene compound (like a 1,3-dicarbonyl), and a hydrazine.[7]
Causality and Mechanistic Insight: The reaction sequence is a carefully orchestrated cascade. It typically begins with a Knoevenagel condensation between the aldehyde and the 1,3-dicarbonyl to form an electron-deficient alkene. This is followed by a Michael addition of the hydrazine, and the resulting intermediate undergoes intramolecular cyclization and aromatization to furnish the polysubstituted pyrazole. This strategy allows for the rapid generation of molecular diversity from a wide range of commercially available building blocks.
Experimental Protocol: Three-Component Synthesis of a Polysubstituted Pyrazole [7]
-
Reaction Setup: To a mixture of an aldehyde (1.0 mmol), a 1,3-dicarbonyl compound (1.0 mmol), and hydrazine hydrate (1.2 mmol) in ethanol (10 mL), add a catalytic amount of an acid or base (e.g., piperidine, 0.1 mmol).
-
Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solvent and purify the residue by column chromatography or recrystallization.
Comparative Performance Analysis
The choice of a synthetic route depends on several factors including the desired substitution pattern, availability of starting materials, scalability, and the importance of regiocontrol.
| Synthesis Method | Key Reactants | Regioselectivity | Key Advantages | Key Disadvantages | Typical Yields (%) |
| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | Low to Moderate | Simple procedure, readily available starting materials. | Often produces regioisomeric mixtures with unsymmetrical dicarbonyls. | 70-95%[1] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated Aldehyde/Ketone, Hydrazine | High | Wide availability of substrates (e.g., chalcones). | Requires a separate oxidation step, adding complexity. | 66-88%[2] |
| [3+2] Dipolar Cycloaddition | Hydrazone/Hydrazonoyl Halide, Alkyne | High to Excellent | Excellent regiocontrol, mild conditions often possible. | May require synthesis of precursors (e.g., hydrazonoyl halides). | 70-90%[7] |
| Multicomponent Reactions (MCRs) | Aldehyde, 1,3-Dicarbonyl, Hydrazine | High | High atom economy, operational simplicity, rapid diversity generation. | Optimization can be complex; may have a narrower substrate scope. | 75-95%[7] |
Conclusion and Strategic Recommendations
While the Knorr synthesis remains a valuable tool for symmetrical pyrazoles, its utility diminishes when precise regiochemical control is paramount.
-
For syntheses where a specific regioisomer is required and the corresponding α,β-unsaturated ketone is accessible, the synthesis from chalcones and related compounds is a strong and reliable choice, provided an efficient oxidation protocol is established.
-
When absolute regioselectivity is non-negotiable, the [3+2] dipolar cycloaddition stands out as the superior method. Its ability to control the placement of substituents is unmatched, making it ideal for the targeted synthesis of complex pharmaceutical intermediates.
-
For projects focused on library synthesis and the rapid exploration of chemical space, multicomponent reactions offer unparalleled efficiency. Their one-pot nature and high atom economy make them a powerful tool in drug discovery and lead optimization campaigns.
Ultimately, the modern synthetic chemist has a diverse and powerful toolkit for pyrazole synthesis. By understanding the mechanistic nuances and strategic advantages of each alternative, researchers can move beyond the classical limitations of the Knorr synthesis and select the optimal path to their target molecules.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
A. de F. F. dos Santos, et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
F. A. T. B. da Silva, et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7306. Retrieved from [Link]
-
D. J. D. T. S. E. Schmidt. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-232. Retrieved from [Link]
-
Y. Wang, et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
A. J. Metherell, et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11634-11638. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
OChem Tutor. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Pyrazole synthesis [organic-chemistry.org]
The Phenyl Advantage: A Comparative Guide to the Bioactivity of Phenyl vs. Methyl Substituted Pyrazoles
In the landscape of medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," a core molecular framework that consistently yields compounds with a diverse array of pharmacological activities.[1][2] From anti-inflammatory agents like celecoxib to anti-cancer and antimicrobial therapeutics, the versatility of the pyrazole ring is well-established.[3][4] However, the biological and therapeutic potential of a pyrazole derivative is not solely dictated by its core structure but is profoundly influenced by the nature of the substituents attached to it. This guide provides an in-depth, objective comparison of the bioactivity of two common classes of pyrazole derivatives: those bearing a phenyl substitution versus those with a methyl group.
This analysis is grounded in experimental data and aims to provide researchers, scientists, and drug development professionals with a clear understanding of how these seemingly simple substitutions can dramatically alter a compound's pharmacological profile, including its potency, selectivity, and mechanism of action.
The Structural Influence: Phenyl vs. Methyl Substituents
The fundamental difference between a phenyl and a methyl group lies in their electronic and steric properties. A phenyl group is a bulky, aromatic ring system characterized by its electron-rich π-system. This allows for potential π-π stacking interactions with biological targets and can significantly influence the compound's overall shape and lipophilicity. In contrast, a methyl group is a small, aliphatic, electron-donating group. These differences in size, shape, and electronic nature are the primary drivers of the observed variations in bioactivity.
Comparative Bioactivity: A Data-Driven Analysis
To illustrate the impact of phenyl versus methyl substitution, we will examine their effects across several key therapeutic areas, supported by experimental findings from the literature.
Anticancer Activity
The development of novel anticancer agents is a major focus of pyrazole chemistry.[5][6] The choice between a phenyl and a methyl substituent can be a critical determinant of a compound's cytotoxic efficacy.
For instance, a study on a series of pyrazole derivatives targeting the enzyme N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) as potential antibiotics revealed that N-phenyl analogs exhibited significant inhibition (80.5% at 100 µM).[7] While a direct comparison with a methyl-substituted equivalent at the same position was not provided in this specific study, other research on thiophene-based N-phenyl pyrazolines as anticancer agents highlighted the importance of the phenyl group's substitution pattern in modulating activity. Specifically, the position of a methoxy group on the phenyl ring significantly impacted the compound's potency against cancer cell lines. This underscores the nuanced structure-activity relationships (SAR) that can be explored with the phenyl scaffold.
Antimicrobial Activity
Pyrazole derivatives have shown considerable promise as antimicrobial agents, targeting both bacteria and fungi.[8][9] The lipophilicity and steric bulk of the substituent can play a crucial role in the compound's ability to penetrate microbial cell walls and interact with its target.
A series of 3-(4-chlorophenyl)-4-substituted pyrazoles demonstrated good to excellent antimicrobial activity, with the nature of the substitution at other positions on the pyrazole ring being a key factor.[10] While this study did not directly compare phenyl and methyl groups at the same position, it is generally observed that the increased lipophilicity imparted by a phenyl group can enhance membrane permeability, a critical factor for antimicrobial efficacy.[8]
Anti-inflammatory Activity
Perhaps one of the most well-known applications of pyrazoles is in the development of anti-inflammatory drugs.[11][12] The selective COX-2 inhibitor celecoxib, which features two phenyl rings, is a prime example of the success of this scaffold in this therapeutic area.
Research on new N1-substituted pyrazoles as anti-inflammatory and analgesic agents demonstrated that compounds with a benzenesulfonamide group (containing a phenyl ring) were preferentially selective towards COX-2.[13] Another study on pyrazolines showed that the most lipophilic derivatives, which included those with phenyl substitutions, exhibited the highest anti-inflammatory activity, even surpassing the standard drug indomethacin.[11] This suggests that the hydrophobic interactions facilitated by the phenyl ring are crucial for potent anti-inflammatory effects.
Data Summary: Phenyl vs. Methyl Substituted Pyrazoles
| Biological Activity | Phenyl-Substituted Pyrazoles | Methyl-Substituted Pyrazoles | Key Considerations |
| Anticancer | Often exhibit potent activity, with opportunities for SAR exploration through phenyl ring substitution. | Activity is variable and highly dependent on the overall molecular structure. | The steric bulk and potential for π-π interactions of the phenyl group can be advantageous for target binding. |
| Antimicrobial | Increased lipophilicity can enhance membrane permeability.[8] | Generally less lipophilic, which may impact cell penetration. | The overall physicochemical properties of the molecule are critical. |
| Anti-inflammatory | Phenyl groups are common in potent and selective COX-2 inhibitors.[11][13] | Can contribute to activity, but often less potent than phenyl-substituted analogs. | Lipophilicity and the ability to form specific interactions within the enzyme's active site are key. |
Experimental Protocols for Bioactivity Assessment
To enable researchers to conduct their own comparative studies, we provide the following detailed, step-by-step methodologies for key bioactivity assays.
Enzyme Inhibition Assay (Generic Protocol)
This protocol provides a framework for assessing the inhibitory activity of pyrazole derivatives against a specific enzyme target.
Rationale: This assay directly measures the ability of a compound to interfere with the catalytic activity of an enzyme, providing a quantitative measure of its potency (e.g., IC50 value).
Caption: Step-by-step workflow of the MTT cell viability assay.
Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line under standard conditions.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the phenyl- and methyl-substituted pyrazole compounds in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%. [14]
-
Receptor Binding Assay (Filtration-Based)
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor. [15][16] Rationale: This assay is crucial for determining the affinity of a compound for its molecular target. [17][18]It provides a direct measure of the compound's ability to interact with the receptor.
Caption: General workflow for a filtration-based receptor binding assay.
Methodology:
-
Incubation:
-
In a reaction tube or 96-well plate, combine the receptor preparation (e.g., cell membranes), a fixed concentration of a radiolabeled ligand known to bind to the target receptor, and varying concentrations of the unlabeled test compounds (phenyl- and methyl-substituted pyrazoles).
-
Include wells for total binding (radiolabeled ligand only) and non-specific binding (radiolabeled ligand plus a high concentration of an unlabeled known ligand).
-
Incubate the mixture for a sufficient time to allow the binding to reach equilibrium. [19]
-
-
Separation:
-
Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester or a vacuum manifold. The receptor-ligand complexes will be retained on the filter, while the unbound ligand will pass through. [15] * Quickly wash the filters with ice-cold buffer to remove any remaining unbound radiolabeled ligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of specific binding that is inhibited by each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the test compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Conclusion and Future Perspectives
The evidence strongly suggests that the choice between a phenyl and a methyl substituent on a pyrazole scaffold has profound implications for its bioactivity. Phenyl-substituted pyrazoles often exhibit enhanced potency, particularly in anti-inflammatory and anticancer applications, likely due to their increased lipophilicity and the potential for favorable aromatic interactions with biological targets. [11]However, this is not a universal rule, and the optimal substituent is always target-dependent.
The future of pyrazole-based drug discovery will likely involve more sophisticated computational modeling to predict the effects of different substituents on bioactivity. [20]This, combined with high-throughput synthesis and screening, will accelerate the identification of novel pyrazole derivatives with improved therapeutic profiles. The fundamental understanding of how simple substitutions like phenyl and methyl groups influence bioactivity will remain a cornerstone of this research.
References
- Faria, J. V., et al. (2017). Pyrazole and its derivatives: a review on their synthesis and pharmacological activities. Molecules, 23(1), 134.
- Desai, N. C., et al. (2012). Synthesis and antimicrobial screening of some novel pyrazole derivatives. Journal of the Serbian Chemical Society, 77(1), 15-25.
- Saito, T., et al. (2019). Autophagy regulates lipid metabolism through selective turnover of NCoR1.
- Zhao, Z. (2007). Pyrazole-based derivatives as potential anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 7(6), 671-681.
- Faria, J. V., et al. (2017). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 8, 26.
- Patil, S. A., et al. (2020). Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry, 11(11), 1275-1297.
- Strange, P. G. (2012). Receptor binding assays for HTS and drug discovery. Assay and Drug Development Technologies, 10(4), 308-318.
- Gomaa, M. S., et al. (2019).
- Bekhit, A. A., et al. (2010). Current status of pyrazole and its biological activities. Der Pharma Chemica, 2(4), 1-32.
- Khan, S., et al. (2025). Pyrazole Derivatives in Drug Discovery: Biological Activities, Structure-Activity Relationships, and Computational Perspectives.
- Freeman, B. B., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. ACS Infectious Diseases.
- Pontiki, E., et al. (2014). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 19(11), 17879-17900.
- Ashmawy, M. I., et al. (2021). Investigations of New N1 -Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1336-1351.
- Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. (2024).
- Receptor Binding Assays. Merck Millipore.
- Synthesis and Biologic Evaluation of Substituted 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one Derivatives as Selective COX-2 Inhibitors: Molecular Docking Study.
- Pyrazole: an emerging privileged scaffold in drug discovery. PMC. (2023).
- Biologically active pyrazole derivatives.
- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
- Chunaifah, I., et al. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science, 14(04), 063-071.
- About Ligand Binding Assays. Gifford Bioscience.
- El-Shehry, M. F., et al. (2016). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 21(6), 736.
- Khan, K. M., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Medicinal Chemistry Research, 20(8), 1157-1165.
- Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
- Souraya, A. D., et al. (2022). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
- Bekhit, A. A., et al. (2016).
- Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Deriv
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. (2025).
- Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders.
- Pyrazoles as anticancer agents: Recent advances.
- Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Indian Journal of Chemistry.
- Recent developments in synthetic chemistry and biological activities of pyrazole deriv
- Anticancer Activity of Pyrazole via Different Biological Mechanisms.
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry.
- Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2723-2727.
- Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole.
- Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. (2022).
- Enzyme inhibition activities results.
- Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PMC.
- Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
- In vitro receptor binding assays: General methods and considerations.
- El-Sayed, W. M., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(30), 20006-20020.
Sources
- 1. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. srrjournals.com [srrjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciencescholar.us [sciencescholar.us]
- 13. tandfonline.com [tandfonline.com]
- 14. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 18. researchgate.net [researchgate.net]
- 19. molbiolcell.org [molbiolcell.org]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Predicting Pyrazole Reaction Mechanisms with DFT Studies
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, pyrazoles represent a cornerstone scaffold, forming the core of numerous pharmaceuticals and functional materials. However, their synthesis is often plagued by challenges in controlling regioselectivity and stereoselectivity. Predicting the outcome of a novel pyrazole synthesis can be a resource-intensive process of trial and error. This is where computational chemistry, specifically Density Functional Theory (DFT), emerges as an indispensable predictive tool.
This guide provides an in-depth comparison of DFT methodologies for elucidating pyrazole reaction mechanisms. We will move beyond a simple recitation of steps to explore the causal relationships behind computational choices, ensuring a robust and self-validating approach to predicting reaction outcomes. Our focus is on equipping you with the expertise to not only perform these calculations but to critically evaluate and interpret the results to guide your experimental work.
Part 1: The Computational Toolkit: A Comparative Overview of DFT Methods
Density Functional Theory has become the workhorse of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying complex organic reaction mechanisms.[1] The predictive power of a DFT study, however, is critically dependent on the judicious selection of the functional, basis set, and solvent model.
Choosing the Right Functional: The Engine of Your Calculation
The exchange-correlation functional is the heart of any DFT calculation. For pyrazole chemistry, which often involves intricate electronic effects, non-covalent interactions, and transition metal catalysis, the choice is non-trivial.
-
Workhorse Hybrid Functionals (e.g., B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is arguably the most widely used. It provides a good balance for geometries and energies in many organic reactions.[2][3] For routine optimizations and initial explorations of a reaction pathway, B3LYP is a reliable starting point.[3][4]
-
Kinetics and Non-Covalent Interactions (e.g., M06-2X): The Minnesota functionals, particularly M06-2X, are highly recommended for calculating reaction energy barriers (kinetics). This functional is parameterized to better account for the non-covalent interactions (like π-π stacking) that can be crucial in determining the stability of transition states and intermediates, especially in catalytic cycles.[5][6][7]
-
Dispersion Corrections (e.g., -D3, -D4): Many standard functionals fail to adequately describe long-range van der Waals forces (dispersion). Adding an empirical dispersion correction, such as Grimme's D3 or D4, to functionals like B3LYP is now standard practice and is essential for obtaining accurate energies.[7][8]
Table 1: Comparison of Common DFT Functionals for Pyrazole Reaction Studies
| Functional | Strengths | Weaknesses | Best For |
| B3LYP | General-purpose, robust, good for ground-state geometries.[2][3] | Can be inaccurate for reaction barriers and systems with significant dispersion interactions. | Initial geometry optimizations, stable intermediate analysis. |
| B3LYP-D3(BJ) | Adds empirical dispersion, significantly improving accuracy for reaction energies.[7] | Still may not be as accurate as M06-2X for kinetics. | Calculating accurate relative energies of isomers and intermediates. |
| M06-2X | Excellent for transition state energies (kinetics), good for non-covalent interactions.[5][7] | Can be computationally more demanding. | Predicting regioselectivity and stereoselectivity by comparing activation barriers.[5][6] |
| ωB97X-D | A range-separated hybrid functional with good performance for both thermochemistry and kinetics.[7] | Less commonly benchmarked than B3LYP or M06-2X. | Cross-validation of results from other functionals. |
Selecting the Basis Set: The Language of Electrons
The basis set is the set of mathematical functions used to describe the shape of the electron orbitals. A larger, more flexible basis set yields more accurate results but at a higher computational cost.
-
Pople-Style Basis Sets (e.g., 6-31G(d,p)): This is a popular choice for initial geometry optimizations on medium to large molecules. The (d,p) indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are critical for describing chemical bonds correctly.[8]
-
Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): Dunning's correlation-consistent basis sets are designed for systematically converging towards the complete basis set limit. They are more computationally expensive but are recommended for final, high-accuracy single-point energy calculations on optimized geometries. The "aug-" prefix indicates the addition of diffuse functions, which are essential for describing anions or weak interactions.
Modeling the Environment: The Role of the Solvent
Most pyrazole reactions are performed in solution. Failing to account for the solvent can lead to significant errors.
-
Implicit Solvation Models (e.g., PCM, SMD): The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are the most common approaches. They treat the solvent as a continuous dielectric medium, offering a computationally efficient way to capture the bulk electrostatic effects of the solvent. This is often sufficient for predicting how a polar solvent might stabilize a charged intermediate or transition state.
-
Explicit Solvation: In cases where specific solvent molecules play a direct role in the reaction mechanism (e.g., acting as a proton shuttle), one or more explicit solvent molecules can be included in the calculation along with an implicit solvent model. This provides a more accurate picture but significantly increases computational cost.
Part 2: Deconstructing Pyrazole Reaction Mechanisms: Case Studies
Let's apply these principles to understand common pyrazole reactions. We will outline the computational protocol required to generate verifiable predictions.
Case Study 1: Regioselectivity in [3+2] Cycloaddition
The [3+2] cycloaddition between a 1,3-dipole (like a diazo compound) and a dipolarophile (like an alkene or alkyne) is a fundamental route to pyrazoles. A key challenge is predicting the regioselectivity—which end of the dipole adds to which end of the dipolarophile.[8]
The Challenge: For the reaction between a diazo compound and an electron-deficient nitroethylene, experiments show exclusive formation of the ortho regioisomer.[8] DFT can explain why.
Experimental Protocol: A DFT Workflow for Predicting Regioselectivity
-
Reactant Optimization: Perform geometry optimizations of the diazo compound and the nitroethylene derivative separately using a reliable functional and basis set (e.g., M06-2X/6-31G(d,p)) with an implicit solvent model (e.g., PCM for dichloromethane).[8]
-
Transition State (TS) Scans: For each possible reaction pathway (ortho-endo, ortho-exo, meta-endo, meta-exo), perform a relaxed potential energy surface scan by decreasing the distance between the two forming bonds to get a good initial guess for the transition state structure.
-
TS Optimization: Use the guess structures from the scans to perform a full transition state optimization using an algorithm like Berny (opt=ts).
-
Frequency Calculation: Perform a frequency calculation on each optimized TS structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This step also provides the Gibbs free energy corrections.
-
IRC Calculation: Run an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS to confirm that it connects the correct reactants and products on the potential energy surface.
-
Energy Calculation: Calculate the relative Gibbs free energies of activation (ΔG‡) for all four pathways. The pathway with the lowest ΔG‡ is the kinetically favored product.
Data Presentation & Analysis
Computational results consistently show that the activation free energy for the ortho pathway is significantly lower than for the meta pathway, quantitatively reproducing the experimental observation of complete regioselectivity.[8]
Table 2: Sample Calculated Activation Free Energies (ΔG‡) for a [3+2] Cycloaddition
| Reaction Pathway | ΔG‡ (kcal/mol) | Predicted Outcome |
| ortho-endo | 18.5 | Major Product |
| ortho-exo | 20.1 | Minor Product |
| meta-endo | 22.6 | Not Observed |
| meta-exo | 23.9 | Not Observed |
| (Note: Data is illustrative, based on findings from cited literature)[8] |
The origin of this selectivity can be dissected further using advanced techniques like the Activation Strain Model (ASM), which reveals that the preference is driven by more stabilizing orbital interactions (HOMO of the dipole to LUMO of the dipolarophile) in the ortho transition state.[8]
Case Study 2: Pd-Catalyzed C–H Activation
Transition metal-catalyzed C–H activation is a powerful modern method for functionalizing pyrazoles. The mechanisms are often complex, involving multiple steps where ligands play a crucial cooperative role. DFT is essential for mapping these intricate catalytic cycles.[9]
The Challenge: In a Pd-catalyzed C-H activation using bidentate pyridone-pyrazole ligands, a new mechanism involving cooperation between two ligands was proposed to explain the observed regioselectivity.[9]
Experimental Protocol: A DFT Workflow for Catalytic Cycles
-
Model the Catalyst: Optimize the geometry of the active catalytic species.
-
Map Elementary Steps: For the proposed catalytic cycle (e.g., C-H activation, C=C insertion, β-hydride elimination, catalyst regeneration), locate and optimize the geometry of each intermediate (local minimum) and transition state.[9]
-
Verify All Structures: Run frequency calculations on all optimized structures to confirm they are either minima (zero imaginary frequencies) or first-order saddle points (one imaginary frequency).
-
Construct Energy Profile: Calculate the Gibbs free energy of each stationary point relative to the starting materials (separated catalyst and substrate).
-
Identify the Rate-Determining Step: The step with the highest overall energy barrier (the turnover-determining intermediate and transition state) is the rate-determining step of the catalytic cycle.
Visualization & Analysis
By comparing the energy profiles of a traditional mechanism involving an acetate ligand with a new proposed mechanism involving two pyridone-pyrazole ligands, DFT calculations showed the new mechanism was more favorable for the experimentally observed meta and para products.[9] This demonstrates DFT's power in not just confirming but also discovering new mechanistic pathways.
Caption: A comprehensive DFT workflow for mechanistic studies.
Key Pillars of Trustworthiness
-
Systematic Approach: Always investigate all plausible alternative pathways. The predictive power of DFT lies in comparing the relative energies of competing transition states.
-
Verification is Non-Negotiable: Every optimized structure must be verified with a frequency calculation. An unverified transition state is a meaningless result.
-
Experimental Grounding: DFT is a model of reality, not reality itself. The ultimate validation comes from comparing computational predictions (e.g., product ratios calculated from Boltzmann distributions of ΔG‡ values) with real-world experimental outcomes. [5]Use DFT to generate hypotheses that can be tested on the bench.
Conclusion
Density Functional Theory is a powerful and versatile tool that transforms our ability to understand and predict complex pyrazole reaction mechanisms. By moving beyond default settings and making informed choices about functionals, basis sets, and environmental models, researchers can gain profound insights into the factors controlling selectivity and reactivity. This guide provides a framework for designing and executing robust computational studies that are not only predictive but also self-validating. When integrated thoughtfully into a research program, DFT can significantly accelerate the discovery and development of novel pyrazole-based molecules, saving valuable time and resources in the lab.
References
-
Wang, P., Bai, H., Ma, S., Wang, Z., & Li, L. (2026). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. [Link]
-
Yilmaz, I., et al. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports. [Link]
-
Inorganic Chemistry Ahead of Print. (2026). ACS Publications. [Link]
-
Priyanka, S., et al. (2025). Synthesis and DFT calculation of novel pyrazole derivatives. AIP Conference Proceedings. [Link]
-
Al-Shakbani, E., et al. (2025). Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. ResearchGate. [Link]
-
Guan, C., et al. (n.d.). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. ChemRxiv. [Link]
-
El-Metwaly, N., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports. [Link]
-
Yang, Z., et al. (2024). A DFT Study on the NHC-Catalyzed Reaction of Enals with Aminoacrylates: Mechanism, Regioselectivity, and Stereoselectivity. The Journal of Physical Chemistry A. [Link]
-
Díaz-Celis, C., et al. (2025). Synthesis, characterization and DFT study of a new family of pyrazole derivatives. Journal of Molecular Structure. [Link]
-
Kumar, A., et al. (2025). Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model. ChemistrySelect. [Link]
-
Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics. [Link]
-
El-Sayed, M., et al. (2022). Synthesis, Characterization, DFT Mechanistic Study, Antimicrobial Activity, Molecular Modeling, and ADMET Properties of Novel Pyrazole-isoxazoline Hybrids. ACS Omega. [Link]
-
Denisov, A., et al. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (n.d.). Synthesis, computational and biological study of pyrazole derivatives. [Link]
-
El-Atawy, M., et al. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ChemistryOpen. [Link]
-
Escayola, S., et al. (2023). A (TD-)DFT study on photo-NHC catalysis: photoenolization/Diels–Alder reaction of acid fluorides catalyzed by N-heterocyclic carbenes. Chemical Science. [Link]
-
Chen, J., et al. (2022). A theoretical study based on DFT calculations on the different influence of functional groups on the C–H activation process via Pd-catalysed β-X elimination. RSC Advances. [Link]
-
del Águila-Sánchez, M., et al. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Organic Letters. [Link]
-
Kesi, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
-
ResearchGate. (n.d.). Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. [Link]
-
Zhou, D., et al. (2025). DFT Study on the Addition Reaction Mechanism of Phenylacetylene and NHC–Borane Catalyzed by DTBP. Molecules. [Link]
-
ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. [Link]
-
Jamir, V., & Ess, D. (2021). Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides. ChemRxiv. [Link]
-
S. Vignola, et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link]
-
Grabarz, A., et al. (2020). Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes. Molecules. [Link]
-
Marino, T., & Russo, N. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. Computation. [Link]
-
PubMed. (2014). DFT study on the reaction mechanisms and stereoselectivities of NHC-catalyzed [2 + 2] cycloaddition between arylalkylketenes and electron-deficient benzaldehydes. [Link]
Sources
- 1. A (TD-)DFT study on photo-NHC catalysis: photoenolization/Diels–Alder reaction of acid fluorides catalyzed by N -heterocyclic carbenes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04732B [pubs.rsc.org]
- 2. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate
This document provides a detailed, procedural guide for the safe and compliant disposal of Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its disposal. This guide is structured to provide not just a set of instructions, but the scientific rationale behind them, ensuring a culture of safety and environmental responsibility in your laboratory.
Disclaimer: Specific Safety Data Sheet (SDS) information for this compound is not consistently available. The guidance provided herein is based on the known hazards of structurally similar pyrazole derivatives and established best practices for laboratory chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.[1]
Inferred Hazard Profile and Risk Assessment
To ensure a high margin of safety, we must operate under a "worst-case" assumption based on available data for analogous pyrazole compounds. Pyrazole derivatives can present a range of hazards.[2][3] An analysis of safety data for similar pyrazole esters indicates the following potential classifications.
Table 1: Potential Hazard Profile of this compound
| Hazard Category | Finding & Classification | Rationale & Supporting Data |
| Acute Oral Toxicity | Potentially Harmful if Swallowed (GHS Category 4)[4][5][6][7] | Several pyrazole derivatives are classified as H302: Harmful if swallowed.[4][7] This necessitates preventing ingestion through strict hygiene and proper handling. |
| Skin Irritation | Causes Skin Irritation (GHS Category 2)[4][5][8][9] | Structurally similar compounds are classified as H315: Causes skin irritation.[4][5] Prolonged contact should be avoided. |
| Eye Irritation | Causes Serious Eye Irritation (GHS Category 2/2A)[4][5][6][8][9] | Many pyrazole derivatives are classified as H319: Causes serious eye irritation.[4][6] This makes eye protection mandatory. |
| Respiratory Irritation | May Cause Respiratory Irritation (GHS Category 3)[4][5][8][9][10] | Some analogs are classified as H335: May cause respiratory irritation, particularly in powdered form.[4][5][10] Handling should occur in well-ventilated areas. |
| Environmental Hazards | Potentially Harmful to Aquatic Life | While specific data is limited, pharmaceutical compounds and their derivatives should be prevented from entering aquatic ecosystems as a precautionary measure.[11] Drain disposal is not a permissible option.[12][13] |
Core Disposal Protocol: A Step-by-Step Methodology
The proper disposal of this compound is a multi-step process that ensures safety from the point of generation to final disposal. This protocol is designed to be a self-validating system, minimizing risk at each stage.
Step 1: Donning Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing appropriate PPE. The choice of PPE is directly dictated by the potential hazards identified above.
-
Standard Laboratory Coat: To protect from incidental contact.
-
Chemical Safety Goggles: As described by OSHA regulations, to protect against splashes and airborne particles causing serious eye irritation.[14]
-
Nitrile Gloves: Wear compatible, chemical-resistant gloves to prevent skin contact.[4]
Step 2: Waste Segregation and Collection
Proper segregation is the cornerstone of safe chemical waste management. Never mix pyrazole waste with incompatible materials or other waste streams unless explicitly authorized by your EHS department.[1][15][16]
-
Solid Waste:
-
Liquid Waste (Solutions):
-
Collect solutions containing the compound in a separate, clearly labeled, leak-proof container.[15]
-
Do not mix with other solvent waste streams (e.g., halogenated vs. non-halogenated) unless the compatibility is confirmed and permitted by your institution's waste management plan.
-
-
Contaminated Labware:
-
Disposable items like weigh boats, contaminated gloves, or absorbent pads should be collected in a sealed bag or container, clearly labeled as "Contaminated Debris" with the chemical name.
-
Step 3: Waste Container Labeling and Management
Accurate labeling is a critical compliance and safety requirement. Improperly labeled containers can lead to dangerous chemical reactions or improper disposal.
-
Obtain a hazardous waste label from your institution's EHS department.[15]
-
Complete all fields on the label, including:
-
Keep the container closed at all times except when adding waste.[12][13][15] This prevents the release of vapors and potential spills.
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories must designate a specific area for the temporary storage of hazardous waste before it is collected.[12]
-
Store the sealed and labeled waste container in your lab's designated Satellite Accumulation Area.
-
Ensure the SAA is away from heat sources and incompatible materials.[12]
-
For liquid waste, the container must be placed within secondary containment (e.g., a spill tray) to capture any potential leaks.[15][17]
Step 5: Disposal of Empty Containers
An "empty" container that held this compound must be managed carefully to remove residual hazards.
-
Thoroughly empty all contents from the original container. If any solid material remains that cannot be removed, the container itself must be disposed of as hazardous waste.[15]
-
For containers that can be fully emptied, they must be "triple-rinsed".[13]
-
Use a small amount of a suitable solvent (e.g., ethanol or acetone) to rinse the container.
-
Crucially, the first rinsate must be collected and disposed of as hazardous liquid waste. [15]
-
Repeat the rinse two more times. Subsequent rinsates may be permissible for drain disposal depending on local regulations, but collecting them as waste is the most prudent approach. Consult your EHS department.
-
-
After triple-rinsing and allowing the container to air dry, completely deface or remove the original label.[13][15]
-
The rinsed, de-labeled container can now be disposed of in the appropriate solid waste stream (e.g., glass disposal).[15]
Step 6: Final Disposal via Professional Services
The final step is the transfer of the waste to a licensed professional for disposal. Under no circumstances should this chemical be disposed of in the regular trash or down the sewer drain. [13][15][17]
-
Once the waste container is full or has been in the SAA for the maximum allowed time (typically six months for academic labs), schedule a pickup with your institution's EHS department.[17]
-
The EHS department will work with a licensed hazardous waste disposal company.
-
The most common and recommended disposal method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[4]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. biosynth.com [biosynth.com]
- 5. angenechemical.com [angenechemical.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. vumc.org [vumc.org]
- 14. fishersci.com [fishersci.com]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. acewaste.com.au [acewaste.com.au]
- 17. danielshealth.com [danielshealth.com]
A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate. Our focus is to deliver field-proven insights and procedural guidance that extend beyond standard product information, ensuring your safety and the integrity of your research.
Hazard Assessment and Risk Mitigation
The foundational principle of laboratory safety is to minimize exposure to any chemical.[4] Given the hazard profile of pyrazole derivatives, the primary routes of exposure to mitigate are skin contact, eye contact, and inhalation of dust or aerosols.
Causality of Experimental Choices: The selection of PPE is not arbitrary; it is a direct response to the identified risks. The recommended equipment forms a barrier between you and the chemical, with each component protecting a specific exposure route.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE and the rationale for its use.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile gloves (ensure appropriate thickness and check for integrity before use) | To prevent skin contact, which can lead to irritation.[2][4] Always inspect gloves for tears or punctures before use. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a risk of splashing.[5][6] | To protect the eyes from dust particles or splashes, which can cause serious irritation.[1][3] A face shield offers a broader barrier of protection for the entire face.[6] |
| Body Protection | A flame-resistant lab coat, fully buttoned. | To protect the skin and personal clothing from accidental spills and contamination.[4][6] |
| Respiratory Protection | Not typically required if handled in a certified chemical fume hood. If weighing or transferring powder outside of a hood, a NIOSH-approved respirator may be necessary. | To prevent the inhalation of fine powders or aerosols that may cause respiratory tract irritation.[1][2] |
| Foot Protection | Closed-toe shoes. | To protect the feet from spills and falling objects.[4][6] |
Expert Insight: The effectiveness of PPE is contingent on its correct use. For instance, proper glove removal technique is as crucial as wearing them in the first place to avoid contaminating your skin.[2]
Operational Plan: A Step-by-Step Guide
Adherence to a strict operational workflow is critical for safety and experimental reproducibility.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of pyrazole derivatives.
Detailed Protocol:
-
Pre-Experiment Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for any similar pyrazole compounds to understand the specific hazards.[1][2][3]
-
Ensure all necessary PPE is available and in good condition.
-
Prepare your designated work area, preferably within a certified chemical fume hood, by clearing it of any unnecessary items.[7][8]
-
Have spill cleanup materials readily accessible.
-
-
Donning PPE:
-
Put on your lab coat and ensure it is fully buttoned.
-
Don your safety glasses or goggles.
-
Wash and dry your hands thoroughly before putting on nitrile gloves.
-
-
Handling the Compound:
-
Perform all manipulations, especially weighing and transferring the solid compound, within a chemical fume hood to minimize inhalation exposure.[5][8]
-
Use a spatula for transferring the solid. Avoid creating dust.
-
If dissolving the compound, add the solid to the solvent slowly.
-
Keep all containers with the compound sealed when not in use.
-
-
Doffing PPE:
Disposal Plan
Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: All unused this compound and solutions containing it should be disposed of in a designated hazardous waste container.[7][8] Do not pour chemical waste down the drain.[7][8]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be placed in a sealed bag and disposed of as solid hazardous waste.
-
Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.[4]
Trustworthiness through Self-Validation: This protocol is designed as a self-validating system. By working within a fume hood, you contain any potential aerosols. By wearing appropriate PPE, you protect yourself from any contained materials. Each step is a check on the previous one, ensuring a robust safety framework.
References
-
Lab Safety Rules and Guidelines. (2024). Retrieved from Lab Manager. [Link]
-
Chemistry Lab Safety Rules. PozeSCAF. [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. [Link]
-
Chemical Safety Best Practices in The Lab. (2023). Green World Group. [Link]
-
Working with Chemicals. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
Safety Data Sheet: Ethyl 5-ethyl-1H-pyrazole-3-carboxylate. Angene Chemical. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]
-
Ethyl 5-methyl-1H-pyrazole-3-carboxylate. PubChem. [Link]
-
Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Permissible Exposure Limits – OSHA Annotated Table Z-2 | Occupational Safety and Health Administration [osha.gov]
- 3. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
